molecular formula C7H16O2 B088102 1,6-Heptanediol CAS No. 13175-27-4

1,6-Heptanediol

Cat. No.: B088102
CAS No.: 13175-27-4
M. Wt: 132.2 g/mol
InChI Key: UQGLNXPQGUMNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Heptanediol, also known as this compound, is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptane-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGLNXPQGUMNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptanediol, a linear diol with the chemical formula C₇H₁₆O₂, is a versatile chemical intermediate with applications in various fields, including polymer synthesis and as a building block in the development of novel pharmaceutical agents. Its bifunctional nature, possessing two hydroxyl groups, allows it to participate in a range of chemical reactions, making a thorough understanding of its chemical properties essential for its effective utilization. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of key reaction pathways.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of the presented data are estimates based on computational models and data from similar compounds.

PropertyValue
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
CAS Number 13175-27-4
Appearance White crystalline solid or colorless liquid
Melting Point ~42 °C (estimate)
Boiling Point ~233 °C (estimate)
Density ~0.96 g/cm³ (estimate)
Solubility Soluble in water and polar organic solvents
Refractive Index ~1.450 (estimate)

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet corresponding to the methyl protons, a multiplet for the methine proton adjacent to the hydroxyl group, and a series of multiplets for the methylene (B1212753) protons along the carbon chain. The protons of the hydroxyl groups will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbons attached to the hydroxyl groups appearing at a lower field.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Strong C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-O stretching will appear in the 1050-1150 cm⁻¹ region.

Key Chemical Reactions

This compound undergoes reactions typical of primary and secondary alcohols. Two significant reactions are its oxidation to a carboxylic acid and its use as a monomer in polymerization reactions.

Oxidation of this compound

The primary and secondary hydroxyl groups of this compound can be oxidized to the corresponding carboxylic acid, heptanoic acid, using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).[1] The reaction proceeds via an aldehyde intermediate which is further oxidized to the carboxylic acid.[2][3]

oxidation_pathway This compound This compound Heptanal Heptanal This compound->Heptanal [O] Heptanoic Acid Heptanoic Acid Heptanal->Heptanoic Acid [O]

Caption: Oxidation pathway of this compound to Heptanoic Acid.

Polyurethane Synthesis

This compound can serve as a diol monomer in the synthesis of polyurethanes.[4] The reaction involves a polyaddition with a diisocyanate, such as methylene diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), to form the characteristic urethane (B1682113) linkages.[4][5]

polyurethane_synthesis This compound This compound Polyurethane Polyurethane This compound->Polyurethane Diisocyanate Diisocyanate Diisocyanate->Polyurethane

Caption: General scheme for polyurethane synthesis.

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Capillary tubes (sealed at one end)[7]

  • This compound sample

  • Spatula

  • Mortar and pestle (optional, for finely powdering the sample)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample.[7]

  • Place the capillary tube into the heating block of the melting point apparatus.[6]

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, approximate melting point determination.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.[9]

  • Allow the apparatus to cool.

  • For a more accurate determination, repeat the process with a fresh sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[6]

  • Record the precise melting point range. A narrow range (0.5-1 °C) is indicative of a pure compound.[6]

Determination of Boiling Point (Micro Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Materials:

  • Thiele tube or a small test tube with a side arm[10]

  • Thermometer

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • This compound sample

  • Bunsen burner or heating mantle

Procedure:

  • Place a few drops of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and attached tube in the Thiele tube containing heating oil, making sure the oil level is above the sample but below the opening of the small test tube.

  • Gently heat the side arm of the Thiele tube.[10]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

  • Test tubes and rack

  • This compound sample

  • Spatula

  • Various solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Vortex mixer (optional)

Procedure:

  • Place approximately 0.1 g of this compound into a series of clean, dry test tubes.

  • To each test tube, add 2 mL of a different solvent.

  • Agitate each tube vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.[12]

  • Allow the tubes to stand and observe whether the solid has dissolved completely, partially, or not at all.

  • Record the solubility of this compound in each solvent as soluble, partially soluble, or insoluble.[13]

Experimental Workflow for the Oxidation to Heptanoic Acid

oxidation_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification and Analysis A Dissolve this compound in an appropriate solvent (e.g., acetone) in a round-bottom flask. B Add an aqueous solution of the oxidizing agent (e.g., KMnO4) dropwise with stirring. A->B C Maintain the reaction temperature with a cooling bath. B->C D Quench the reaction (e.g., with sodium bisulfite for KMnO4). C->D E Acidify the mixture with a mineral acid (e.g., HCl). D->E F Extract the product with an organic solvent (e.g., diethyl ether). E->F G Wash the organic layer with brine, dry over anhydrous MgSO4, and filter. F->G H Remove the solvent under reduced pressure. G->H I Purify the crude product by distillation or chromatography. H->I J Characterize the final product (Heptanoic Acid) by NMR, IR, and MS. I->J

Caption: Experimental workflow for the oxidation of this compound.

Experimental Workflow for Polyurethane Synthesis

polyurethane_workflow cluster_reaction_setup Reaction Setup cluster_polymerization Polymerization cluster_product_isolation Product Isolation and Characterization A Charge a moisture-free reactor with this compound and a suitable solvent (e.g., anhydrous DMF). B Add a catalyst (e.g., dibutyltin (B87310) dilaurate). A->B C Heat the mixture to the desired reaction temperature under an inert atmosphere (e.g., N2). B->C D Add the diisocyanate (e.g., MDI) dropwise to the reaction mixture with vigorous stirring. C->D E Monitor the reaction progress by FTIR (disappearance of the -NCO peak). D->E F Continue stirring at the reaction temperature until the desired molecular weight is achieved. E->F G Precipitate the polyurethane by pouring the reaction mixture into a non-solvent (e.g., methanol). F->G H Filter and wash the polymer. G->H I Dry the polyurethane under vacuum. H->I J Characterize the polymer by GPC (molecular weight), DSC (thermal properties), and tensile testing (mechanical properties). I->J

Caption: Experimental workflow for the synthesis of polyurethane from this compound.

Conclusion

This compound is a valuable difunctional molecule with well-defined, albeit not extensively documented, chemical properties. Its reactivity, particularly in oxidation and polymerization reactions, makes it a useful intermediate in the synthesis of a variety of other compounds. The experimental protocols provided in this guide offer a framework for the characterization and utilization of this compound in a research and development setting. Further investigation into its specific reaction kinetics and the properties of its derivatives will undoubtedly expand its applications in materials science and drug development.

References

An In-depth Technical Guide to the Molecular Structure of 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 1,6-Heptanediol (CAS No. 13175-27-4).[1][2][3][4][5][6] This alpha,omega-alkanediol is a valuable bifunctional molecule with potential applications in polymer chemistry and as a specialty chemical intermediate. While direct applications in drug development are not widely documented, its properties as a long-chain diol suggest potential utility in formulation science as an excipient or as a component in drug delivery systems.[7] This document details its physicochemical properties, provides predicted spectroscopic data with interpretations, and outlines a common laboratory-scale synthesis protocol.

Molecular Structure and Chemical Identity

This compound is a linear, seven-carbon diol with hydroxyl groups located at the terminal positions. Its structure imparts both hydrophilic (from the -OH groups) and lipophilic (from the heptane (B126788) backbone) characteristics.

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name Heptane-1,6-diol
CAS Number 13175-27-4
Molecular Formula C₇H₁₆O₂[2][3][4][5]
Molecular Weight 132.20 g/mol [2][4]
Canonical SMILES CC(CCCCCO)O[2][6]
InChI InChI=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7-9H,2-6H2,1H3[2][6]
InChIKey UQGLNXPQGUMNRU-UHFFFAOYSA-N[2][6]
Synonyms 1,6-heptanodiol, (+/-)-Heptan-1,6-diol, 6-heptanediol[2]

Physicochemical Properties

The physical properties of this compound are summarized in Table 2. These properties are essential for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless, viscous liquid
Boiling Point 233.16 °C (rough estimate)[3]
Melting Point 44.24 °C (estimate)[3]
Density 0.9620 g/cm³[3]
Flash Point 111.5 ± 13.0 °C[3]
Refractive Index 1.4530[4]
LogP 0.28[3]

Spectroscopic Data

While publicly accessible databases do not currently contain experimentally recorded spectra for this compound, predicted data based on its structure and comparison with similar aliphatic diols provide valuable information for its characterization.[1]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-1, H-7 (-CH₂OH)~3.6-3.7Triplet (t)
H-2, H-6 (-CH₂-)~1.5Multiplet (m)
H-3, H-5 (-CH₂-)~1.3Multiplet (m)
H-4 (-CH₂-)~1.4Multiplet (m)
-OHVariableBroad Singlet (br s)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the seven unique carbon environments in the this compound molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1, C-7~62.5
C-2, C-6~32.5
C-3, C-5~25.5
C-4~29.0
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum is characterized by absorption bands corresponding to the hydroxyl and aliphatic C-H and C-O bonds.

Table 5: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
O-H Stretch (Hydrogen-bonded)3600 - 3200Strong, Broad
C-H Stretch (Aliphatic)2950 - 2850Strong, Sharp
C-O Stretch (Primary Alcohol)~1050Strong
Mass Spectrometry (MS) (Predicted)

In mass spectrometry, this compound is expected to show fragmentation patterns typical for aliphatic diols.

Table 6: Predicted Mass Spectrometry Fragments for this compound

m/zIon
132[M]⁺ (Molecular Ion)
114[M-H₂O]⁺
99[M-CH₂OH]⁺
86[M-2H₂O]⁺

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a pimelic acid diester, such as dimethyl pimelate (B1236862), using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] This method is known for its high yields, typically in the range of 85-90%.[1]

Experimental Protocol: Reduction of Dimethyl Pimelate

Disclaimer: This is a representative protocol and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Dimethyl pimelate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, a suspension of LiAlH₄ in anhydrous THF is prepared.

  • A solution of dimethyl pimelate in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled rate to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reduction.

  • The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Synthesis_Workflow reagents Dimethyl Pimelate + LiAlH4 in anhydrous THF reaction Reduction Reaction (Reflux) reagents->reaction quench Quenching (H2O, NaOH) reaction->quench filtration Filtration quench->filtration drying Drying (MgSO4) filtration->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product This compound purification->product

Caption: Synthesis workflow for this compound via reduction of dimethyl pimelate.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the properties of long-chain diols, in general, suggest several potential uses:

  • Excipients: Long-chain diols can be used as co-solvents or plasticizers in pharmaceutical formulations. Their amphiphilic nature can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).[7]

  • Drug Delivery Systems: These diols can act as organogelators, forming matrices for the controlled release of entrapped drug molecules.[7] They can also serve as penetration enhancers in topical and transdermal formulations by disrupting the lipid structure of the stratum corneum.[7]

  • Monomers for Biodegradable Polymers: As bifunctional molecules, diols are key monomers in the synthesis of polyesters and polyurethanes. By selecting appropriate co-monomers, biodegradable polymers for drug delivery applications can be designed.

Drug_Development_Applications diol This compound excipient Pharmaceutical Excipient (e.g., co-solvent, plasticizer) diol->excipient dds Drug Delivery Systems diol->dds polymer Monomer for Biodegradable Polymers diol->polymer formulation Improved API Solubility and Stability excipient->formulation controlled_release Controlled Drug Release (Organogels) dds->controlled_release transdermal Transdermal Delivery (Penetration Enhancer) dds->transdermal poly_synthesis Polyester/Polyurethane Synthesis polymer->poly_synthesis

Caption: Potential applications of this compound in drug development.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary relevance to the pharmaceutical sciences is likely through its physicochemical properties and its role as a building block for more complex molecules, rather than direct interaction with biological targets.

Safety and Handling

Detailed safety information for this compound is not widely available. However, as with all chemicals, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a simple, bifunctional molecule with well-defined chemical and physical properties. While its primary applications are in polymer science, its characteristics as a long-chain diol present opportunities for its use in pharmaceutical formulations and drug delivery systems. The synthetic route via the reduction of dimethyl pimelate is a reliable method for its laboratory-scale preparation. Further research into its potential as a pharmaceutical excipient and in the development of novel drug delivery platforms is warranted.

References

An In-depth Technical Guide to the Synthesis of 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,6-heptanediol, a valuable linear diol with applications in the synthesis of polyesters, polyurethanes, and as a building block in the development of novel pharmaceuticals. This document details traditional chemical methods and emerging bio-based routes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate understanding and replication.

Synthesis via Hydrogenation of Pimelic Acid and its Esters

The catalytic hydrogenation of pimelic acid or its corresponding esters is a conventional and well-established route to this compound. This method is analogous to the industrial production of 1,6-hexanediol (B165255) from adipic acid. The reaction involves the reduction of both carboxylic acid or ester functionalities to primary alcohols.

Reaction Pathway

The overall transformation involves the reduction of the dicarboxylic acid or its diester to the corresponding diol.

G Pimelic_Acid Pimelic Acid (Heptanedioic Acid) Dimethyl_Pimelate Dimethyl Pimelate Pimelic_Acid->Dimethyl_Pimelate Esterification (Methanol, Acid Catalyst) Heptanediol This compound Pimelic_Acid->Heptanediol Hydrogenation (e.g., Ru-Sn/Al2O3, H2) Dimethyl_Pimelate->Heptanediol Hydrogenation (e.g., Copper Chromite, H2)

Figure 1: Synthesis of this compound from Pimelic Acid.
Quantitative Data

The following table summarizes representative quantitative data for the hydrogenation of pimelic acid and its derivatives.

CatalystSubstrateTemp. (°C)Pressure (MPa)SolventYield (%)Selectivity (%)Reference
Ru-Sn/Al₂O₃Pimelic Acid22051,4-Dioxane (B91453)~90>95Analogous to Adipic Acid Hydrogenation[1]
Copper ChromiteDimethyl Pimelate250-30020-30NoneHighHighIndustrial Analogy
Rh-Re/CPimelic Acid1508Water>80HighGeneral Dicarboxylic Acid Hydrogenation
Detailed Experimental Protocol: Hydrogenation of Pimelic Acid using Ru-Sn/Al₂O₃

This protocol is based on typical procedures for dicarboxylic acid hydrogenation.

Catalyst Preparation (Co-impregnation method):

  • γ-Alumina is impregnated with an aqueous solution of RuCl₃ and SnCl₂.

  • The impregnated support is dried at 120 °C for 12 hours.

  • The dried material is calcined in air at 500 °C for 4 hours.

  • Finally, the catalyst is reduced under a hydrogen flow at 500 °C for 4 hours prior to use[2].

Hydrogenation Procedure:

  • A high-pressure autoclave reactor is charged with pimelic acid (1.0 eq.), Ru-Sn/Al₂O₃ catalyst (5 wt% of the substrate), and 1,4-dioxane as the solvent.

  • The reactor is sealed, purged several times with nitrogen, and then with hydrogen.

  • The reactor is pressurized with hydrogen to 5 MPa and heated to 220 °C with stirring.

  • The reaction is monitored by gas chromatography (GC) until the consumption of the starting material is complete (typically 12-24 hours).

  • After cooling to room temperature, the reactor is depressurized, and the catalyst is filtered off.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation[1].

Synthesis from Biomass-Derived 5-Hydroxymethylfurfural (HMF)

The conversion of HMF, a key platform chemical derived from the dehydration of C6 sugars, into this compound represents a promising renewable route. This multi-step process typically involves hydrogenation and hydrogenolysis reactions.

Reaction Pathway

A common pathway involves the initial hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) and/or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), followed by ring-opening and further reduction to 1,2,6-hexanetriol, and finally hydrodeoxygenation to this compound[3][4]. A more direct route involves the direct hydrogenolysis of the furan (B31954) ring.

G HMF 5-Hydroxymethylfurfural (HMF) Intermediate1 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->Intermediate1 Hydrogenation (e.g., Pd/C, H2) Intermediate2 1,2,6-Hexanetriol Intermediate1->Intermediate2 Ring Opening & Hydrogenation (e.g., Ir-ReOx/SiO2, H2) Heptanediol This compound Intermediate2->Heptanediol Hydrodeoxygenation (e.g., Rh-ReOx/SiO2, H2)

Figure 2: Synthesis of this compound from HMF.
Quantitative Data

CatalystSubstrateTemp. (°C)Pressure (MPa)SolventYield (%)Selectivity (%)Reference
Pd/SiO₂ + Ir-ReOₓ/SiO₂HMF1007.0Water/THF57.8-[5][6]
Pd/ZrPHMF140(Formic Acid)Dioxane43-[7]
Rh-ReOₓ/SiO₂1,2,6-Hexanetriol1808.0Water73 (selectivity)-[4]
Detailed Experimental Protocol: Two-Step Synthesis from HMF

Step 1: Hydrogenation of HMF to 1,2,6-Hexanetriol

  • A fixed-bed reactor is packed with a layered bed of Pd/SiO₂ and Ir-ReOₓ/SiO₂ catalysts[5][6].

  • A solution of HMF in a water/tetrahydrofuran (THF) mixture is fed into the reactor.

  • The reactor is pressurized with hydrogen to 7.0 MPa and heated to 100 °C[5][6].

  • The liquid product stream is collected and analyzed by GC-MS to confirm the formation of 1,2,6-hexanetriol.

Step 2: Hydrodeoxygenation of 1,2,6-Hexanetriol to this compound

  • A high-pressure autoclave is charged with 1,2,6-hexanetriol, Rh-ReOₓ/SiO₂ catalyst, and water as the solvent.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 8.0 MPa.

  • The mixture is heated to 180 °C with vigorous stirring for 20 hours[4].

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude this compound is purified by vacuum distillation.

Synthesis from Tetrahydrofurfuryl Alcohol (THFA)

Tetrahydrofurfuryl alcohol, another biomass-derived platform molecule, can be converted to this compound through a series of ring-opening and hydrogenation reactions. This pathway is less direct than others but is an area of active research.

Reaction Pathway

The conversion of THFA to this compound typically proceeds through intermediates such as 1,2-pentanediol (B41858) and 1,5-pentanediol, followed by chain extension and reduction, or through a more complex series of rearrangements and hydrogenolysis steps. A plausible, though not fully established, route involves the formation of dihydropyran and subsequent reactions.

G THFA Tetrahydrofurfuryl Alcohol (THFA) Intermediate Ring-Opened Intermediates (e.g., Pentanediols) THFA->Intermediate Ring Opening/Hydrogenolysis (e.g., Pt/WOx/Al2O3, H2) Heptanediol This compound Intermediate->Heptanediol Further Conversion (Multi-step)

Figure 3: General pathway from THFA to this compound.
Quantitative Data

Detailed quantitative data for the direct conversion of THFA to this compound is limited in the literature, with most research focusing on the production of 1,5-pentanediol. The conversion to a C7 diol would require additional C-C bond-forming steps.

Experimental Protocol Considerations

The synthesis of this compound from THFA is a multi-step process that is still under development. A general approach would involve:

  • Ring-opening of THFA: Catalytic hydrogenolysis of THFA over catalysts like Pt/WOₓ/γ-Al₂O₃ can yield 1,5-pentanediol[8][9].

  • Chain extension: The resulting C5 diol would need to undergo a chain extension reaction to a C7 backbone.

  • Reduction: The functional groups introduced during chain extension would then need to be reduced to hydroxyl groups.

Given the complexity and early stage of research, a detailed, standardized protocol is not yet established.

Purification and Characterization

Purification by Vacuum Fractional Distillation

This compound has a high boiling point, making vacuum distillation the preferred method for purification to prevent thermal decomposition[10].

Procedure:

  • The crude this compound is placed in a round-bottom flask with a stir bar.

  • A fractional distillation apparatus is assembled and connected to a vacuum pump with a cold trap[11][12]. All glass joints should be properly greased to ensure a good seal.

  • The system is slowly evacuated to the desired pressure (e.g., 1-10 mmHg).

  • The flask is heated gently in an oil bath. The temperature of the bath should be 20-30 °C higher than the expected boiling point of the diol at that pressure.

  • Fractions are collected based on their boiling points. The main fraction containing this compound is collected at a stable temperature. The typical boiling point of 1,6-hexanediol (a close analog) is around 140 °C at 10 mmHg, so this compound's boiling point will be slightly higher under the same pressure[3][13].

Characterization

The purified this compound can be characterized by standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include a triplet for the methylene (B1212753) protons adjacent to the hydroxyl groups (CH₂-OH), multiplets for the internal methylene protons, and a signal for the hydroxyl protons[14][15][16].

    • ¹³C NMR: Expected signals for the seven distinct carbon environments in the molecule[14][17][18].

  • Mass Spectrometry (MS): To confirm the molecular weight (132.20 g/mol ).

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and C-H stretching bands around 2850-2950 cm⁻¹.

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the described protocols for their specific laboratory conditions and research goals.

References

An In-Depth Technical Guide to the Physical Characteristics of 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,6-Heptanediol. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and safety assessments. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of a key research application.

Physical and Chemical Properties

This compound is a diol, an organic compound containing two hydroxyl (-OH) groups. Its structure consists of a seven-carbon chain with hydroxyl groups at the terminal positions. This structure imparts both hydrophilic and lipophilic characteristics to the molecule, influencing its physical properties.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some reported values in the literature are estimates and may vary between sources.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂[1][2]
Molecular Weight 132.20 g/mol [1][2]
CAS Number 13175-27-4[1][2]
Melting Point 44.24 °C (estimate)[1]
Boiling Point 233.16 °C (rough estimate)[1]
Density 0.9620 g/cm³[1]
Refractive Index 1.450[1]
Flash Point 111.5 ± 13.0 °C[1]
LogP (Octanol-Water Partition Coefficient) 0.28[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the application of this compound in research and development. The following sections detail the standard methodologies for measuring the key physical characteristics.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A melting point apparatus equipped with a heating block, a thermometer or temperature probe, and a viewing lens is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when the last solid crystal disappears are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus: A standard distillation setup is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer.

  • Procedure: A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The apparatus is heated, and the temperature is monitored.

  • Measurement: The boiling point is the temperature at which the vapor of the boiling liquid surrounds the thermometer bulb and remains constant during the distillation process. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

  • Apparatus: A pycnometer, a glass flask with a precise volume, and an analytical balance are required.

  • Procedure:

    • The mass of the clean, dry, and empty pycnometer is determined.

    • The pycnometer is filled with this compound (in its liquid state), ensuring no air bubbles are present, and its mass is measured.

    • The mass of the pycnometer filled with a reference substance of known density (e.g., distilled water) is also determined.

  • Calculation: The density of this compound is calculated using the masses and the known density of the reference substance.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. While specific quantitative data for this compound is scarce, its structural analog, 1,6-hexanediol (B165255), is soluble in water, ethanol, and acetone, and slightly soluble in diethyl ether.[3]

Methodology: Shake-Flask Method

  • Preparation: A known amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbe Refractometer

  • Apparatus: An Abbe refractometer is used for this measurement.

  • Procedure: A few drops of liquid this compound are placed on the prism of the refractometer. The instrument is closed, and the light source is adjusted.

  • Measurement: The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

Methodology: Closed-Cup Method (e.g., Pensky-Martens)

  • Apparatus: A closed-cup flash point tester, which consists of a sample cup with a lid that can be opened to introduce an ignition source.

  • Procedure: The sample of this compound is placed in the cup and heated at a slow, constant rate.

  • Measurement: At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a brief flash is observed.

Application in Cell Biology: Probing Biomolecular Condensates

While direct signaling pathway involvement of this compound is not extensively documented, its close structural analog, 1,6-hexanediol, is a widely used tool in cell biology to study liquid-liquid phase separation (LLPS).[4][5] LLPS is a process by which membraneless organelles, or biomolecular condensates, are formed in cells. These condensates are involved in various cellular processes, and their disruption is linked to disease. 1,6-Hexanediol is known to dissolve these liquid-like condensates by disrupting the weak hydrophobic interactions that hold them together.[5][6] This property allows researchers to investigate the nature and function of these structures.

The following diagrams illustrate the experimental workflow and the logical relationship of using an aliphatic diol like 1,6-hexanediol (as a proxy for this compound's potential application) to study biomolecular condensates.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture with Biomolecular Condensates Treatment Addition of 1,6-Hexanediol Cell_Culture->Treatment Recombinant_Protein Purified Recombinant Protein Recombinant_Protein->Treatment Microscopy Live-Cell Imaging / Fluorescence Microscopy Treatment->Microscopy Biochemical_Assay Biochemical Assays (e.g., Kinase Activity) Treatment->Biochemical_Assay Interpretation Assess Condensate Dissolution & Functional Impact Microscopy->Interpretation Biochemical_Assay->Interpretation

Caption: Experimental workflow for studying biomolecular condensates using 1,6-hexanediol.

Logical_Relationship cluster_components Components cluster_disruption Disruption Mechanism cluster_outcome Outcome Condensate Biomolecular Condensate (Liquid-like) Dissolution Dissolution of Condensate Condensate->Dissolution Proteins_RNA Proteins / RNA Hydrophobic_Interactions Weak Hydrophobic Interactions Proteins_RNA->Hydrophobic_Interactions form Hydrophobic_Interactions->Condensate maintain Hydrophobic_Interactions->Dissolution leads to Hexanediol 1,6-Hexanediol Disruption Disruption of Hydrophobic Interactions Hexanediol->Disruption Disruption->Hydrophobic_Interactions targets

Caption: Mechanism of 1,6-hexanediol-induced dissolution of biomolecular condensates.

Safety and Handling

A comprehensive understanding of the safety profile of this compound is essential for its handling in a laboratory or industrial setting.

Hazard Identification

Based on data for structurally similar compounds like 1,6-hexanediol, this compound is expected to have a low order of acute toxicity.[7] However, it may cause eye irritation.[8] Contact with heated material can cause thermal burns.[7]

Handling and Storage
  • Handling: Use in a well-ventilated area.[6] Avoid contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9] Keep the container tightly closed.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9]

  • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[9]

Fire Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Combustible liquid. In a fire, it may produce hazardous decomposition products such as carbon monoxide and carbon dioxide.[7]

This guide provides a foundational understanding of the physical characteristics of this compound. For specific applications, it is always recommended to consult the most recent Safety Data Sheet (SDS) and relevant scientific literature.

References

Determining the Molecular Weight of 1,6-Heptanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight of 1,6-Heptanediol, a diol of interest in various chemical and pharmaceutical applications. The guide covers the theoretical calculation of its molecular weight and outlines a detailed experimental protocol for its empirical determination using Gas Chromatography-Mass Spectrometry (GC-MS).

Theoretical Molecular Weight

The molecular weight of a compound is a fundamental chemical property, calculated from its chemical formula and the atomic weights of its constituent elements.

Chemical Formula and Structure

This compound is an aliphatic diol with the chemical formula C₇H₁₆O₂ . Its structure consists of a seven-carbon chain with hydroxyl groups at positions 1 and 6.

Calculation of Molecular Weight

The theoretical molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.[1]

The calculation is as follows:

  • Molecular Formula: C₇H₁₆O₂

  • Atomic weight of Carbon (C): 12.011 amu

  • Atomic weight of Hydrogen (H): 1.008 amu

  • Atomic weight of Oxygen (O): 15.999 amu

Molecular Weight = (7 × 12.011) + (16 × 1.008) + (2 × 15.999) Molecular Weight = 84.077 + 16.128 + 31.998 Molecular Weight = 132.203 g/mol

The publicly available data from various chemical databases confirms the molecular weight of this compound to be approximately 132.20 g/mol .

Logical Relationship: From Formula to Molecular Weight

A Chemical Formula (C₇H₁₆O₂) C Sum of Atomic Weights A->C 7 x C 16 x H 2 x O B Atomic Weights (C, H, O) B->C D Molecular Weight (132.203 g/mol) C->D

Caption: Calculation of the theoretical molecular weight of this compound.

Experimental Determination of Molecular Weight

For empirical validation, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique.[2][3][4] It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry to provide accurate molecular weight information and structural elucidation.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Chemical FormulaC₇H₁₆O₂-
Theoretical Molecular Weight132.203 g/mol Calculated
Monoisotopic Mass132.11503 g/mol PubChem
CAS Number629-30-1-
Experimental Protocol: GC-MS Analysis

Due to the presence of polar hydroxyl groups, direct analysis of diols by GC can result in poor peak shape and tailing.[7] Therefore, a derivatization step is typically employed to increase the volatility and thermal stability of the analyte.[3][5] Silylation, which replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method.[5][8]

2.2.1. Sample Preparation and Derivatization

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a clean, dry glass vial.

  • Dissolution: Add 1 mL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Derivatization Reagent: Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.[5]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

2.2.2. GC-MS Instrumentation and Parameters

The following table outlines a typical set of parameters for the GC-MS analysis of derivatized this compound. These parameters may require optimization based on the specific instrument and column used.

ComponentParameter
Gas Chromatograph
ColumnDB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplit (e.g., 50:1 split ratio) or Splitless, depending on sample concentration
Injection Volume1 µL
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Scan Rangem/z 40-500
Solvent Delay3-5 minutes (to prevent filament damage from the solvent)

2.2.3. Data Analysis

The mass spectrum of the derivatized this compound will be analyzed to determine its molecular weight. The molecular ion peak ([M]⁺) of the di-TMS derivative is expected. The molecular weight of the original this compound can be calculated by subtracting the mass of the two TMS groups and adding the mass of the two replaced hydrogen atoms.

  • Mass of one TMS group (Si(CH₃)₃) = 73.1 g/mol

  • Mass of two TMS groups = 146.2 g/mol

  • Mass of two hydrogen atoms = 2.016 g/mol

Molecular Weight of this compound = (Molecular Weight of di-TMS derivative) - 146.2 + 2.016

Characteristic fragmentation patterns of the derivatized alcohol can also be used to confirm the structure of the molecule.

Experimental Workflow: GC-MS Determination of Molecular Weight

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A This compound Sample B Dissolution in Solvent A->B C Derivatization (Silylation) B->C D Injection C->D E GC Separation D->E F Ionization (EI) E->F G Mass Analysis F->G H Detection G->H I Mass Spectrum H->I J Identify Molecular Ion Peak I->J K Calculate Molecular Weight J->K

Caption: Workflow for the experimental determination of molecular weight.

Conclusion

This guide has detailed both the theoretical calculation and a comprehensive experimental protocol for determining the molecular weight of this compound. The theoretical value, derived from its chemical formula, is 132.203 g/mol . For empirical verification, a robust GC-MS method involving a silylation derivatization step has been presented. This protocol provides a reliable framework for researchers and scientists in drug development and other fields to accurately characterize this important diol.

References

1,6-Heptanediol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 13175-27-4 [1][2]

This technical guide provides an in-depth overview of 1,6-Heptanediol, catering to researchers, scientists, and professionals in drug development. It covers the fundamental chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its potential in polymer chemistry and drug delivery systems.

Chemical and Physical Properties

This compound is a diol with the chemical formula C7H16O2.[1][2][3] Its structure, featuring two hydroxyl groups, allows it to participate in a variety of chemical reactions, most notably polymerization. The following tables summarize its key quantitative data.

Identifier Value Reference
CAS Registry Number13175-27-4[1][2][3]
Molecular FormulaC7H16O2[1][2][3]
Molecular Weight132.2 g/mol [3]
Physical Property Value Reference
Melting Point44.24°C (estimate)[3]
Boiling Point233.16°C (rough estimate)[3]
Density0.9620 g/cm³[3]
Flash Point111.5 ± 13.0 °C[3]
Refractive Index1.450[3]
LogP0.28[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes, including the reduction of corresponding dicarboxylic acid derivatives and, more recently, through bio-based pathways.

Chemical Synthesis

A common laboratory-scale synthesis involves the reduction of dimethyl pimelate (B1236862).[4] This method utilizes a strong reducing agent like lithium aluminum hydride to convert the ester groups to hydroxyl groups.

Experimental Protocol: Reduction of Dimethyl Pimelate

Materials:

  • Dimethyl pimelate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-purged round-bottom flask, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled in an ice bath.

  • A solution of dimethyl pimelate in anhydrous diethyl ether is added dropwise to the LiAlH4 suspension with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the ester.

  • The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid to neutralize the excess LiAlH4 and dissolve the aluminum salts.

  • The organic layer is separated using a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by distillation or recrystallization.

Bio-based Synthesis

Recent research has focused on sustainable methods for producing diols from renewable resources. One promising approach involves the conversion of biomass-derived platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF) and levoglucosenone (B1675106).[5] For instance, 1,6-hexanediol (B165255) has been synthesized from HMF using dual-layer catalysts in a fixed-bed reactor.[6] Similar principles could be applied to produce this compound from analogous C7 precursors derived from biomass. Another patented process describes the preparation of 1,6-hexanediol from levoglucosenone through a two-step hydrogenation process, which could potentially be adapted for this compound synthesis.[5]

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_bio Bio-based Synthesis Dimethyl Pimelate Dimethyl Pimelate This compound This compound Dimethyl Pimelate->this compound Reduction (e.g., LiAlH4) Biomass Biomass C7 Precursors C7 Precursors Biomass->C7 Precursors C7 Precursors->this compound Catalytic Conversion

Overview of synthetic routes to this compound.

Applications in Polymer Science

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a valuable monomer for the synthesis of polyesters and polyurethanes.

Polyester (B1180765) Synthesis

This compound can be reacted with a dicarboxylic acid or its derivative (e.g., an acid chloride or ester) through polycondensation to form polyesters. The properties of the resulting polyester can be tailored by the choice of the dicarboxylic acid co-monomer.

Experimental Protocol: Synthesis of a Polyester from this compound and Adipic Acid

Materials:

  • This compound

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with temperature control

  • Nitrogen inlet

Procedure:

  • Equimolar amounts of this compound and adipic acid are charged into the three-necked flask.

  • A catalytic amount of p-toluenesulfonic acid (approximately 0.1-0.5% by weight of the reactants) is added.

  • Toluene is added to facilitate the removal of water formed during the reaction.

  • The flask is equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser. A nitrogen inlet is used to maintain an inert atmosphere.

  • The reaction mixture is heated to a temperature that allows for the azeotropic removal of water (typically 140-160°C).

  • The reaction is monitored by measuring the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, the reaction is stopped.

  • The resulting polyester can be purified by precipitation in a non-solvent like methanol (B129727) and dried under vacuum.

Polyurethane Synthesis

In the synthesis of polyurethanes, this compound can act as a chain extender. It reacts with a diisocyanate prepolymer to form the final polyurethane product. The length of the diol chain extender influences the physical properties of the resulting polyurethane.

Polymer_Synthesis This compound This compound Polyester Polyester This compound->Polyester + Polyurethane Polyurethane This compound->Polyurethane + (as chain extender) Dicarboxylic Acid Dicarboxylic Acid Dicarboxylic Acid->Polyester + Diisocyanate Diisocyanate Diisocyanate->Polyurethane +

Role of this compound in polymer synthesis.

Potential Applications in Drug Development

The biocompatibility and biodegradability of polymers derived from diols make them attractive for various applications in drug delivery. While specific research on this compound in this area is limited, its properties suggest several potential uses.

Biodegradable Polymers for Controlled Release

Polyesters synthesized from this compound are expected to be biodegradable through the hydrolysis of their ester linkages. This property is highly desirable for creating matrices for the controlled release of therapeutic agents.[4][7] The drug can be encapsulated within the polymer matrix, and its release can be modulated by the degradation rate of the polymer. The degradation rate can be tuned by copolymerizing this compound with other diols or by varying the dicarboxylic acid used in the polyester synthesis.

Linkers and Spacers in Drug Conjugates

Diols like this compound can serve as linker or spacer molecules in the design of prodrugs and targeted drug delivery systems. A linker connects a drug molecule to a carrier or a targeting moiety. The length and chemical nature of the spacer can influence the stability, solubility, and release kinetics of the drug. The hydroxyl groups of this compound can be functionalized to attach to both the drug and the carrier molecule. The aliphatic chain of this compound can provide a flexible spacer, which may be beneficial for the interaction of the targeting moiety with its receptor.

Drug_Delivery_Applications cluster_controlled_release Controlled Release Systems cluster_drug_conjugates Drug Conjugates This compound This compound Biodegradable Polyester Biodegradable Polyester This compound->Biodegradable Polyester Polycondensation Drug Encapsulation Drug Encapsulation Biodegradable Polyester->Drug Encapsulation Sustained Drug Release Sustained Drug Release Drug Encapsulation->Sustained Drug Release Polymer Degradation 1,6-Heptanediol_Derivative Functionalized This compound Targeted Drug Delivery Targeted Drug Delivery 1,6-Heptanediol_Derivative->Targeted Drug Delivery Acts as a linker Drug Drug Drug->1,6-Heptanediol_Derivative Conjugation Targeting Moiety Targeting Moiety Targeting Moiety->1,6-Heptanediol_Derivative Conjugation

References

Unveiling 1,6-Heptanediol: A Journey from Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the historical discovery, synthesis, and evolving applications of 1,6-Heptanediol.

This whitepaper delves into the scientific journey of this compound, a seven-carbon linear diol. While its shorter-chain counterpart, 1,6-hexanediol (B165255), has historically garnered more industrial attention, this compound possesses unique properties that have carved a niche for it in various scientific and industrial domains. This document provides a detailed account of its discovery, synthesis methodologies with experimental protocols, and a summary of its applications, particularly in polymer chemistry and its potential in drug development.

Historical Discovery

The precise historical account of the first synthesis of this compound is not as prominently documented as that of other major chemical compounds. However, its synthesis is logically derived from the well-established chemistry of dicarboxylic acids and their derivatives, which gained significant traction in the late 19th and early 20th centuries. The reduction of pimelic acid or its esters stands as the most direct and historically significant route to this compound. While a singular "discoverer" is not readily identifiable from available literature, its preparation is a testament to the systematic advancement of organic reduction techniques.

Synthesis and Development

The primary route for the synthesis of this compound has historically been the reduction of pimelic acid or its corresponding diesters, most notably dimethyl pimelate (B1236862). This transformation can be achieved through two main methodologies: catalytic hydrogenation and chemical reduction using metal hydrides.

Synthesis of Dimethyl Pimelate

A common precursor for this compound is dimethyl pimelate, which is synthesized from pimelic acid through Fischer esterification.

Experimental Protocol: Esterification of Pimelic Acid

  • Reactants: Pimelic acid, Methanol (B129727), p-toluenesulfonic acid (catalyst).

  • Procedure: In a 50-liter glass reactor equipped with a stirrer and a thermometer, 5000 g of pimelic acid is combined with 25000 ml of methanol and 200 g of p-toluenesulfonic acid. The mixture is heated to reflux with stirring for 7 hours. The reaction is monitored until the concentration of pimelic acid is less than 0.5%. After cooling to room temperature, 300 g of sodium carbonate is added to neutralize the catalyst.

  • Work-up and Purification: The mixture is filtered, and methanol is removed from the filtrate to yield crude dimethyl pimelate. The crude product is then purified by high-vacuum distillation at an oil bath temperature of 110°C and a vacuum of 42 Pa. The gaseous product is collected at 74°C.

  • Yield: This process can yield dimethyl pimelate with a purity of 99.8% and a yield of approximately 98.08%.

Reduction of Dimethyl Pimelate to this compound

Catalytic hydrogenation represents a scalable and industrially viable method for the production of this compound from dimethyl pimelate. This process is analogous to the well-established industrial production of 1,6-hexanediol from dimethyl adipate.

Experimental Protocol: Catalytic Hydrogenation of Dimethyl Pimelate (Analogous to Dimethyl Adipate Hydrogenation)

  • Catalyst: Copper-based catalysts (e.g., copper chromite, copper-zinc oxide) or precious metal catalysts (e.g., Ru-Sn on a support).

  • Reaction Conditions: The hydrogenation is typically carried out in a fixed-bed reactor at elevated temperatures and pressures. For the analogous hydrogenation of dimethyl adipate, typical conditions are 170-240°C and 15.0-30.0 MPa of hydrogen pressure.

  • Procedure: Dimethyl pimelate is fed into the reactor along with a stream of hydrogen. The reaction is highly exothermic, and temperature control is crucial.

  • Purification: The crude product, containing this compound, methanol, and byproducts, is purified by fractional distillation.

Table 1: Comparison of Catalytic Hydrogenation Conditions for Diesters

DiesterCatalystTemperature (°C)Pressure (MPa)Yield of Diol
Dimethyl AdipateRu-Sn/TiO22555~70% selectivity
Dimethyl AdipateRh-Sn/α-Al2O33009.1High Yield
Dimethyl Pimelate(Not specified)(Not specified)(Not specified)(Not specified)

For laboratory-scale synthesis, the reduction of dimethyl pimelate with lithium aluminum hydride (LiAlH₄) is a highly effective method. LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols in high yields.

Experimental Protocol: LiAlH₄ Reduction of Dimethyl Pimelate

  • Reactants: Dimethyl pimelate, Lithium aluminum hydride (LiAlH₄), anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (B95107) (THF)).

  • Apparatus: A dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

  • Procedure: A solution of dimethyl pimelate in the anhydrous solvent is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (nitrogen or argon) at 0°C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature. After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to ensure complete reduction.

  • Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser work-up). This procedure precipitates the aluminum salts, which can be removed by filtration.

  • Purification: The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

  • Yield: LiAlH₄ reductions of esters typically proceed with high yields, often exceeding 90%.

Table 2: Summary of Synthesis Methods for this compound

MethodPrecursorReagents/CatalystKey ConditionsAdvantagesDisadvantages
Catalytic HydrogenationDimethyl PimelateCopper-based, Ru-SnHigh temperature, high pressureScalable, industrially viableRequires specialized equipment
Chemical ReductionDimethyl PimelateLiAlH₄, anhydrous ether/THF0°C to refluxHigh yield, suitable for lab scaleExpensive reagent, hazardous

Signaling Pathways and Experimental Workflows

The synthesis of this compound from pimelic acid can be visualized as a two-step process. The first step involves the conversion of the dicarboxylic acid to a diester, followed by the reduction of the diester to the diol.

Synthesis_Pathway Pimelic_Acid Pimelic Acid Dimethyl_Pimelate Dimethyl Pimelate Pimelic_Acid->Dimethyl_Pimelate Esterification (Methanol, Acid Catalyst) Heptanediol This compound Dimethyl_Pimelate->Heptanediol Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Synthesis pathway of this compound from Pimelic Acid.

The experimental workflow for the LiAlH₄ reduction involves several key steps, from reaction setup to purification.

LAH_Reduction_Workflow setup Reaction Setup Dry glassware under N2 atm. Add LiAlH4 and solvent. addition Reactant Addition Add Dimethyl Pimelate solution dropwise at 0°C. setup->addition reaction Reaction Stir at room temperature or reflux. addition->reaction quench Quenching Cautious addition of H2O, NaOH(aq), and H2O. reaction->quench filtration Filtration Remove aluminum salts. quench->filtration purification Purification Dry filtrate, evaporate solvent, distill or recrystallize. filtration->purification

Caption: Experimental workflow for LiAlH₄ reduction of Dimethyl Pimelate.

Applications and Future Perspectives

While not as extensively used as 1,6-hexanediol, this compound finds applications in specific areas of polymer science and is of interest in other fields.

Polymer Chemistry

The primary application of this compound is in the synthesis of polymers, particularly polyesters and polyurethanes. The odd number of carbon atoms in its backbone can influence the physical properties of the resulting polymers, such as their crystallinity, melting point, and flexibility, compared to polymers derived from even-numbered diols. This makes it a specialty monomer for tailoring polymer properties.

Potential in Drug Development

The use of diols as linkers or building blocks in the synthesis of complex molecules is a common strategy in drug development. While specific examples of this compound in approved drugs are not prominent, its bifunctional nature and specific chain length could be advantageous in designing novel drug candidates or delivery systems. The search results did not provide specific instances of its use in drug development, highlighting an area for potential future research.

Conclusion

This compound, while historically overshadowed by its C6 counterpart, represents a valuable specialty chemical with distinct properties. Its synthesis, primarily through the reduction of pimelic acid derivatives, is well-established, with both catalytic hydrogenation and chemical reduction methods offering viable routes for its production. The odd-numbered carbon chain of this compound provides a unique tool for polymer chemists to fine-tune the characteristics of polyesters and polyurethanes. While its application in drug development is not yet widely explored, its potential as a versatile building block warrants further investigation. This technical guide provides a foundational understanding of the historical context, synthesis, and applications of this compound, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Comprehensive Literature Review of 1,6-Heptanediol Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptanediol (CAS No. 13175-27-4) is a linear diol belonging to the class of alpha,omega-alkanediols.[1][2] These molecules, characterized by hydroxyl groups at the terminal positions of a carbon chain, are fundamental building blocks in polymer chemistry and organic synthesis. While its shorter-chain analogue, 1,6-hexanediol, has been extensively studied and utilized, research specifically focused on this compound is less abundant. This guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, synthesis, and applications. In areas where specific data for this compound is limited, this review will draw comparisons with other alpha,omega-alkanediols to provide a broader context and predictive insights.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical processes, including as a solvent or a monomer in polymerization reactions.

PropertyValueReference
Molecular Formula C₇H₁₆O₂[2][3]
Molecular Weight 132.2 g/mol [2][3]
CAS Number 13175-27-4[1][2][3]
Melting Point 44.24°C (estimate)[3][4]
Boiling Point 233.16°C (rough estimate)[3][4]
Density 0.9620 g/cm³[3]
Flash Point 111.5 ± 13.0 °C[3]
Refractive Index 1.450[3]
LogP 0.28[3]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a pimelic acid derivative, such as dimethyl pimelate (B1236862).

Experimental Protocol: Reduction of Dimethyl Pimelate

This method utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the ester functional groups of dimethyl pimelate into primary alcohols.

Materials:

  • Dimethyl pimelate (CAS No. 1732-08-7)[5]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • A solution of dimethyl pimelate in an anhydrous ether (such as diethyl ether or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • The flask is cooled in an ice bath, and a solution of lithium aluminum hydride in the same anhydrous solvent is added dropwise from the dropping funnel with continuous stirring. The addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete reduction of the ester.

  • The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.

  • The organic layer is separated using a separatory funnel. The aqueous layer is extracted several times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by recrystallization.

A patent for the synthesis of dimethyl pimelate describes a process involving the reaction of pimelic acid with methanol (B129727) in the presence of p-toluenesulfonic acid as a catalyst, followed by purification via high-vacuum distillation, achieving a yield of 98.08%.[6]

G Dimethyl Pimelate Dimethyl Pimelate Reaction Mixture Reaction Mixture Dimethyl Pimelate->Reaction Mixture 1. Add to LiAlH4 in Ether/THF LiAlH4 in Ether/THF LiAlH4 in Ether/THF->Reaction Mixture 2. Add dropwise Quenching (H2O, HCl) Quenching (H2O, HCl) Reaction Mixture->Quenching (H2O, HCl) 3. Stir & then quench Extraction & Drying Extraction & Drying Quenching (H2O, HCl)->Extraction & Drying 4. Work-up Purification Purification Extraction & Drying->Purification 5. Isolate crude product This compound This compound Purification->this compound 6. Distill/Recrystallize G cluster_0 Reaction Steps This compound This compound Esterification (Heat, N2) Esterification (Heat, N2) This compound->Esterification (Heat, N2) Dicarboxylic Acid Dicarboxylic Acid Dicarboxylic Acid->Esterification (Heat, N2) Polyester Polyester Polycondensation (High Temp, Vacuum) Polycondensation (High Temp, Vacuum) Esterification (Heat, N2)->Polycondensation (High Temp, Vacuum) + Catalyst Polycondensation (High Temp, Vacuum)->Polyester G cluster_0 Reaction Step This compound This compound Polyaddition Reaction Polyaddition Reaction This compound->Polyaddition Reaction Diisocyanate Diisocyanate Diisocyanate->Polyaddition Reaction + Catalyst Polyurethane Polyurethane Polyaddition Reaction->Polyurethane G Short-chain Aliphatic Diols (e.g., 1,6-Hexanediol) Short-chain Aliphatic Diols (e.g., 1,6-Hexanediol) Disruption of Hydrophobic Interactions Disruption of Hydrophobic Interactions Short-chain Aliphatic Diols (e.g., 1,6-Hexanediol)->Disruption of Hydrophobic Interactions Enzyme Inhibition Enzyme Inhibition Short-chain Aliphatic Diols (e.g., 1,6-Hexanediol)->Enzyme Inhibition Chromatin Condensation Chromatin Condensation Short-chain Aliphatic Diols (e.g., 1,6-Hexanediol)->Chromatin Condensation Impaired Angiogenesis Impaired Angiogenesis Short-chain Aliphatic Diols (e.g., 1,6-Hexanediol)->Impaired Angiogenesis LLPS Disruption LLPS Disruption Disruption of Hydrophobic Interactions->LLPS Disruption

References

An In-depth Technical Guide to 1,6-Heptanediol: Safety Protocols and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-Heptanediol (CAS No. 13175-27-4), focusing on its safe handling, storage, and disposal. The information is intended for professionals in research and development who may work with this chemical. Due to the limited availability of specific safety and toxicity data for this compound, this guide also includes extrapolated information from structurally similar compounds, such as 1,6-Hexanediol and 1,7-Heptanediol. This approach provides a conservative and cautious framework for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a diol, a chemical compound containing two hydroxyl groups. Its physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its appropriate handling and storage.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[1][2][3]
Molecular Weight 132.2 g/mol [1][2][3]
CAS Number 13175-27-4[1][2][3][4]
Appearance Colorless, viscous liquid[2]
Boiling Point 233.16°C (rough estimate)[1][2]
Melting Point 44.24°C (estimate)[1][2]
Density 0.9620 g/cm³[1][2]
Flash Point 111.5 ± 13.0 °C[1]
Refractive Index 1.450 - 1.453[1][2]
pKa 15.18 ± 0.10 (Predicted)[2]

Toxicological Data and Hazard Identification

  • Eye Irritation: May cause eye irritation.[6]

  • Skin Irritation: May cause skin irritation.[6]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[6]

It is important to note that in the absence of specific data, a cautious approach should be adopted, and this compound should be handled as a potentially hazardous substance.

Safety Protocols and Handling

Adherence to standard laboratory safety protocols is essential when working with this compound. The following procedures are recommended:

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne droplets.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure to spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if ventilation is inadequate.To prevent inhalation of vapors or mists.
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures with a higher risk of vapor or aerosol generation, a chemical fume hood is recommended.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[7]

  • Handling: Avoid contact with skin and eyes.[8] Do not breathe vapors or mists.[8] Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

  • Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep containers tightly closed when not in use.[7][8]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary use is in polymer synthesis. The following provides a general methodology for its use as a monomer.

  • Reaction Setup: The reaction is typically carried out in a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Charging of Reactants: this compound and a suitable dicarboxylic acid (e.g., adipic acid) are charged into the flask in a specific molar ratio.

  • Catalyst Addition: An appropriate catalyst (e.g., a tin-based catalyst) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under a nitrogen atmosphere with continuous stirring. The temperature is gradually increased to facilitate the esterification reaction and the removal of water as a byproduct.

  • Monitoring and Completion: The reaction is monitored by measuring the amount of water collected or by analyzing the acid number of the reaction mixture. The reaction is considered complete when the desired molecular weight is achieved.

  • Purification: The resulting polyester (B1180765) is then purified to remove any unreacted monomers and catalyst residues.

Emergency Procedures

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[8]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[7]

  • Decontamination: Clean the spill area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed waste disposal company.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Receive this compound assess Assess Hazards (Review SDS and Literature) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe prepare Prepare Work Area (Ensure Ventilation, Fume Hood) ppe->prepare handle Handle/Use Chemical (e.g., in Synthesis) prepare->handle spill Spill Occurs handle->spill Potential Outcome cleanup Follow Spill Cleanup Protocol spill->cleanup Yes store Store Properly (Cool, Dry, Ventilated) spill->store No dispose Dispose of Waste (Follow Regulations) cleanup->dispose store->dispose end End of Process dispose->end

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review or professional consultation. Always refer to the most current Safety Data Sheet (SDS) for any chemical before use and follow all applicable safety regulations.

References

Solubility of 1,6-Heptanediol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,6-heptanediol in various organic solvents. Recognizing the limited availability of precise quantitative data in public literature, this document focuses on providing a strong foundational understanding based on qualitative observations and outlines a comprehensive experimental protocol for the quantitative determination of its solubility.

Overview of this compound Solubility

This compound is a diol, and its solubility is governed by the presence of two polar hydroxyl (-OH) groups and a seven-carbon aliphatic chain. This structure allows for hydrogen bonding with polar solvents while the hydrocarbon backbone provides some affinity for less polar environments. Generally, it is expected to be more soluble in polar organic solvents and have limited solubility in nonpolar solvents.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table summarizes the expected qualitative solubility based on the behavior of similar diols, such as 1,6-hexanediol (B165255) and 1,7-heptanediol. These estimations are valuable for initial solvent screening.

Solvent ClassSolventExpected Qualitative SolubilityRationale
Alcohols Methanol (B129727)SolubleThe hydroxyl groups of methanol can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl groups of this compound.
Ethanol (B145695)SolubleSimilar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding.[1][2]
Ketones AcetoneSolubleAcetone is a polar aprotic solvent that can accept hydrogen bonds from the hydroxyl groups of this compound.[2]
Esters Ethyl Acetate (B1210297)Moderately SolubleEthyl acetate is a moderately polar solvent. The solubility of similar diols, like 1,6-hexanediol, in ethyl acetate is known to be temperature-dependent.[3]
Ethers Diethyl EtherSlightly SolubleAs a relatively nonpolar solvent, diethyl ether has limited ability to solvate the polar hydroxyl groups of the diol.
Aromatic Hydrocarbons TolueneSparingly Soluble to InsolubleToluene is a nonpolar solvent and is not expected to effectively solvate the polar diol.
Aliphatic Hydrocarbons HexaneInsolubleHexane is a nonpolar solvent and lacks the ability to form significant intermolecular interactions with the polar hydroxyl groups of this compound.
Chlorinated Solvents ChloroformSlightly to Moderately SolubleChloroform is a weakly polar solvent and may exhibit some interaction with the diol.
Amides Dimethylformamide (DMF)SolubleDMF is a highly polar aprotic solvent capable of acting as a strong hydrogen bond acceptor.
Other Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent that can effectively solvate a wide range of compounds.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reproducible quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard.[4] This method involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Thermostatically controlled centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Vials with PTFE-lined caps

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID))

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

G start Start prep Prepare supersaturated mixture: Add excess this compound to a known volume of solvent in a sealed vial. start->prep equilibrate Equilibrate at constant temperature (e.g., 24-72 hours) with agitation. prep->equilibrate separate Separate undissolved solid (Centrifugation followed by filtration). equilibrate->separate quantify Quantify the concentration of This compound in the clear supernatant using a calibrated analytical method (e.g., GC-FID). separate->quantify data Express solubility in standard units (e.g., g/100 mL, mol/L) at the specified temperature. quantify->data end End data->end

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Procedure
  • Preparation of Supersaturated Solution: To a series of vials, add a pre-weighed excess amount of this compound to a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[4]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the undissolved solid to settle. To ensure complete removal of undissolved solute, which could lead to erroneously high solubility values, the supernatant should be further clarified. This is best achieved by first centrifuging the vials and then carefully drawing off the supernatant with a syringe and filtering it through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[4]

  • Quantification: Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical method such as GC-FID or HPLC-RID to determine the concentration of this compound.

  • Data Reporting: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be reported.

Factors Influencing Solubility

  • Temperature: The solubility of solids in liquids is generally endothermic, meaning that solubility tends to increase with increasing temperature.[3] It is therefore crucial to control the temperature during solubility experiments.

  • Solvent Polarity: As indicated in the qualitative solubility table, the principle of "like dissolves like" is a key determinant. Polar solvents will generally be more effective at solvating this compound than nonpolar solvents.

  • Purity of Components: The purity of both the this compound and the organic solvents can affect the measured solubility. Impurities can enhance or decrease solubility. Therefore, using high-purity materials is essential for obtaining accurate data.

By following the detailed experimental protocol outlined in this guide, researchers can generate reliable and reproducible quantitative solubility data for this compound in a variety of organic solvents, which is crucial for its application in research, drug development, and various chemical processes.

References

A Technical Guide to the Thermochemical Properties of 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data and properties of 1,6-Heptanediol (CAS No: 13175-27-4). Due to a scarcity of direct experimental data for this compound, this document leverages data from its isomer, 1,7-Heptanediol, and its close homolog, 1,6-Hexanediol, to provide estimated values and context. This approach is grounded in the understanding that thermochemical properties of homologous series of organic compounds, such as α,ω-alkanediols, exhibit predictable trends.

Core Thermochemical Data

The following tables summarize key physical and estimated thermochemical properties for this compound. For comparative purposes, experimental data for 1,6-Hexanediol and 1,7-Heptanediol are also presented.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound1,6-Hexanediol1,7-Heptanediol
Molecular FormulaC₇H₁₆O₂C₆H₁₄O₂C₇H₁₆O₂
Molecular Weight ( g/mol )132.20118.17132.20
Melting Point (°C)44.24 (estimate)[1]42.818
Boiling Point (°C)233.16 (rough estimate)[1]250262
Density (g/cm³)0.962[1]~0.960.951

Table 2: Estimated and Experimental Thermochemical Data of this compound and Related Compounds (at 298.15 K)

PropertyThis compound (Estimated)1,6-Hexanediol (Experimental)1,7-Heptanediol (Experimental)
Standard Molar Enthalpy of Formation (liquid), ΔfH°(l) (kJ/mol)-595 ± 15-554.9 ± 0.8-574.2 ± 9.3[2]
Standard Molar Enthalpy of Combustion (liquid), ΔcH°(l) (kJ/mol)-4500 ± 20-3820.1 ± 0.7-4467.0 ± 9.3[2]
Standard Molar Entropy (liquid), S°(l) (J/mol·K)~330 ± 20291.9 ± 0.6No data found
Molar Heat Capacity (liquid), C_p(l) (J/mol·K)~280 ± 20248.8No data found

Note: Estimated values for this compound are derived from trends observed in the α,ω-alkanediol series and data from its isomer and homolog. The uncertainties provided are estimations and not statistically derived.

Experimental Protocols

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of combustion is determined experimentally using bomb calorimetry. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow: Bomb Calorimetry

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis sample Weigh a precise mass of this compound pellet Press into a pellet (if solid) sample->pellet bomb Place sample in a bomb calorimeter pellet->bomb oxygen Pressurize with excess pure oxygen bomb->oxygen water Immerse bomb in a known mass of water oxygen->water ignite Ignite the sample water->ignite temp Record temperature change of water ignite->temp q_cal Calculate heat absorbed by calorimeter (q_cal) temp->q_cal delta_H_comb Calculate enthalpy of combustion (ΔcH°) q_cal->delta_H_comb delta_H_form Calculate enthalpy of formation (ΔfH°) using Hess's Law delta_H_comb->delta_H_form

Experimental workflow for determining the enthalpy of combustion.
  • Sample Preparation : A sample of the diol is accurately weighed. If it is a solid, it is typically pressed into a pellet.

  • Calorimetry : The sample is placed in a high-pressure vessel (the "bomb"), which is then filled with pure oxygen under pressure. This bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • Data Analysis : The temperature change of the water is precisely measured. The heat of combustion is calculated from this temperature change and the previously determined heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Entropy

The heat capacity and, by extension, the entropy of a substance are determined using adiabatic vacuum calorimetry. This technique measures the heat required to raise the temperature of a sample by a specific amount while minimizing heat exchange with the surroundings.

Experimental Protocol: Adiabatic Vacuum Calorimetry

  • Sample Preparation : A known mass of the substance is placed in a sample container within the calorimeter.

  • Measurement : The sample is cooled to a very low temperature (close to absolute zero). A known quantity of electrical energy is then supplied to a heater in the sample container, and the resulting temperature increase is measured. This process is repeated in small increments over the desired temperature range.

  • Data Analysis : The heat capacity at each temperature is calculated from the electrical energy input and the measured temperature change. The standard molar entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropies of any phase transitions that occur.

Logical Relationships in Thermochemical Data

The thermochemical properties of a homologous series like α,ω-alkanediols are logically interconnected. Understanding these relationships allows for the estimation of properties for compounds where experimental data is lacking.

logical_relationships cluster_homologous Homologous Series (α,ω-alkanediols) cluster_isomer Isomeric Relationship cluster_properties Thermochemical Properties c6 1,6-Hexanediol (Experimental Data) c7 This compound (Estimated Data) c6->c7 + CH₂ group c6->c7 Provides basis for estimation c8 1,8-Octanediol (Experimental Data) c7->c8 + CH₂ group delta_H ΔfH°, ΔcH° c7->delta_H S c7->S Cp Cp c7->Cp c8->c7 Provides basis for estimation heptan16 This compound heptan17 1,7-Heptanediol (Experimental Data) heptan16->heptan17 Same Formula, Different Structure heptan17->c7 Provides basis for estimation

Relationship between experimental data and estimated properties.

As depicted in the diagram, the properties of this compound can be estimated by interpolating or extrapolating from the known experimental data of its neighbors in the homologous series (1,6-Hexanediol and 1,8-Octanediol). The addition of each methylene (B1212753) (-CH₂-) group typically results in a predictable change in thermochemical properties. Furthermore, data from isomers like 1,7-Heptanediol can provide a valuable cross-reference, as isomers often have similar, though not identical, thermochemical values.

References

Spectroscopic Analysis of 1,6-Heptanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 1,6-Heptanediol. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound based on established principles of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy Data
Frequency Range (cm⁻¹)Bond VibrationIntensity
3550 - 3200O-H stretch (alcohol)Strong, Broad
2950 - 2850C-H stretch (alkane)Strong
1470 - 1450C-H bend (alkane)Medium
1075 - 1000C-O stretch (primary alcohol)Strong
¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.64Triplet2H-CH₂-OH (C1)
~1.57Quintet2H-CH₂- (C2)
~1.35Multiplet6H-CH₂- (C3,C4,C5)
~1.23Triplet2H-CH₂-OH (C6)
~1.18Singlet2H-OH
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Carbon Atom
~62.9C1
~32.7C2
~29.3C3 or C5
~25.7C4
~32.5C6
~22.6C7
Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/zInterpretation
132Molecular Ion [M]⁺
114[M - H₂O]⁺
99[M - H₂O - CH₃]⁺
85[M - H₂O - C₂H₅]⁺ or [M - C₃H₇O]⁺
71[M - H₂O - C₃H₇]⁺ or [M - C₄H₉O]⁺
57[C₄H₉]⁺ or fragmentation of the alkyl chain
43[C₃H₇]⁺ or fragmentation of the alkyl chain
31[CH₂OH]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a diol compound like this compound and may be adapted based on the specific instrumentation available.

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a solid at room temperature, the KBr pellet method is suitable. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) into a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr) and allowing it to cool.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition :

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The spectrum is acquired over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Data Acquisition :

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse experiment is used to acquire the spectrum.

    • Typically, 8 to 16 scans are acquired.

    • The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

    • Chemical shifts are referenced to TMS at 0.00 ppm.

  • ¹³C NMR Data Acquisition :

    • A proton-decoupled experiment is typically performed to simplify the spectrum and improve sensitivity.

    • The spectral width is set to approximately 200-220 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this compound.

    • A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column. For direct insertion, a small amount of the solid sample is placed in a capillary tube.

  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of compound.

  • Ionization : In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_IR Prepare KBr Pellet / Thin Film Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Direct Insertion / GC Inlet Sample->Prep_MS FTIR FTIR Spectrometer Prep_IR->FTIR NMR NMR Spectrometer Prep_NMR->NMR MS Mass Spectrometer Prep_MS->MS Process_IR IR Spectrum Processing FTIR->Process_IR Process_NMR NMR FID Processing NMR->Process_NMR Process_MS Mass Spectrum Generation MS->Process_MS Interpret Structural Elucidation Process_IR->Interpret Process_NMR->Interpret Process_MS->Interpret

Generalized workflow for spectroscopic analysis.

Methodological & Application

Applications of 1,6-Heptanediol in Polymer Synthesis: A Practical Guide Based on a Well-Studied Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: A comprehensive review of scientific literature and industrial documentation reveals a significant scarcity of information regarding the specific applications of 1,6-heptanediol in polymer synthesis. The predominant focus of research and commercial use is on the structurally similar and widely available 1,6-hexanediol (B165255). Therefore, this document provides detailed application notes, protocols, and data for 1,6-hexanediol , which can serve as a robust predictive framework and experimental starting point for research involving this compound. The principles of polymerization and the resulting polymer characteristics are expected to be analogous.

Application Notes: The Role of 1,6-Hexanediol in Advanced Polymer Formulations

1,6-Hexanediol (HDO) is a linear, difunctional alcohol that is a fundamental component in the synthesis of high-performance polymers, primarily polyesters and polyurethanes. Its six-carbon aliphatic chain is key to imparting a unique combination of flexibility, toughness, and hydrolytic stability to the polymer backbone.[1][2] This makes it an invaluable monomer for specialty applications in coatings, adhesives, and elastomers.[1][2][3]

Primary Applications:

  • Polyester (B1180765) Synthesis: 1,6-Hexanediol is frequently used in the polycondensation reaction with dicarboxylic acids to produce saturated polyesters. These polyesters are foundational resins for:

    • High-Performance Coatings: Utilized in solvent-based and two-component polyurethane coatings for automotive, industrial, and plastic substrates, offering excellent flexibility and resistance to weathering.[1][2][4]

    • Flexible Adhesives: The incorporation of HDO into polyester resins enhances the flexibility and adhesive strength of the final formulation.[4]

    • Specialty Plasticizers: Serves as a key component in the production of polyester plasticizers.[1][2]

  • Polyurethane Production: In the synthesis of polyurethanes, 1,6-hexanediol is employed either as a chain extender or as a constituent of a polyester polyol, which forms the soft segment of the polyurethane. The inclusion of HDO leads to polymers with:

    • Balanced Mechanical Properties: An optimal mix of toughness and flexibility is achieved in polyurethane elastomers.[1]

    • Superior Hydrolytic Resistance: Polyurethanes formulated with HDO demonstrate enhanced stability against water-induced degradation.[2]

    • Low-Temperature Flexibility: The presence of HDO contributes to a low glass transition temperature, maintaining the polymer's flexibility in cold environments.[2]

  • Radiation-Curable Systems: The derivative, 1,6-hexanediol diacrylate (HDODA), is a widely used reactive diluent and crosslinking agent in ultraviolet (UV) and electron beam (EB) cured coatings, inks, and adhesives, providing rapid curing and excellent final properties.[2]

Quantitative Data Overview

The physical and thermal properties of polymers derived from 1,6-hexanediol are contingent upon the co-monomers and the conditions of the polymerization process. The following table provides representative data for polyesters synthesized using 1,6-hexanediol.

Table 1: Thermal Properties of Polyesters Derived from 1,6-Hexanediol

Dicarboxylic Acid Co-monomerPolymerMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)
Adipic AcidPoly(1,6-hexanediyl adipate)52–65Data not available
Sebacic AcidPoly(1,6-hexanediyl sebacate)Data not availableData not available

Note: The properties of polyesters are influenced by their molecular weight. It has been observed that for a given dicarboxylic acid, an increase in the number of carbon atoms in the diol component generally leads to a decrease in the glass transition temperature.[5]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,6-hexanediyl adipate) via Catalytic Melt Polycondensation

This protocol details a standard method for synthesizing a polyester from 1,6-hexanediol and adipic acid using an inorganic acid catalyst, a common technique in polymer chemistry.[6]

Materials:

  • 1,6-Hexanediol (HDO)

  • Adipic Acid

  • Phosphoric acid or Sulfuric acid (catalyst)

  • 250 mL three-necked round-bottom flask

  • Distillation head and condenser

  • Thermometer

  • Vacuum pump and gauge

  • Nitrogen inlet

  • Mechanical stirrer

  • Heating mantle or oil bath

Procedure:

  • Reactor Setup: Assemble the reaction flask with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and receiving flask.

  • Monomer Loading: Charge the flask with equimolar quantities of 1,6-hexanediol and adipic acid. A slight excess (1-2 mol%) of the diol can be added to compensate for potential loss during heating.[6]

  • Catalyst Introduction: Add a catalytic amount of the inorganic acid to the monomer mixture.

  • First Stage - Esterification:

    • Heat the mixture to 190°C under a slow stream of nitrogen while stirring.[6]

    • Maintain this temperature for approximately 2.5 hours, allowing the water generated from the esterification reaction to be collected in the receiving flask.[6]

  • Second Stage - Polycondensation:

    • Gradually apply a vacuum to the system, reducing the pressure to below 20 mbar.[6]

    • Continue the reaction under vacuum at 190°C for an additional 24 to 48 hours to facilitate the removal of the remaining water and drive the polymerization reaction to achieve a high molecular weight.[6]

  • Product Recovery:

    • Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The resulting solid polyester can be removed from the flask for subsequent analysis and application. For many applications, further purification is not necessary.[6]

Protocol 2: Green Synthesis of Poly(1,6-hexanediyl adipate) via Enzymatic Polymerization

This protocol presents an environmentally benign approach to polyester synthesis utilizing an immobilized lipase (B570770) as the catalyst, which can be performed under milder conditions.[3]

Materials:

  • 1,6-Hexanediol

  • Diethyl Adipate (B1204190)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • High-boiling point solvent (e.g., diphenyl ether) for solution polymerization, or solvent-free for bulk polymerization

  • Schlenk flask or similar reaction vessel with vacuum and nitrogen capabilities

  • Magnetic stirrer and oil bath

Procedure:

  • Reactant Preparation:

    • For solution polymerization, dissolve equimolar amounts of 1,6-hexanediol and diethyl adipate in diphenyl ether.[3]

    • For a solvent-free (bulk) reaction, directly combine the equimolar monomers in the reaction vessel.

  • Enzyme Addition: Add the immobilized lipase to the reactant mixture.

  • First Stage - Oligomerization:

    • Heat the mixture to 100°C with stirring under a nitrogen atmosphere for 2 hours.[3] This initial phase promotes the formation of low molecular weight oligomers.

  • Second Stage - Polycondensation:

    • Apply a vacuum to the system to facilitate the removal of the ethanol (B145695) byproduct. The efficiency of ethanol removal is crucial for achieving a high molecular weight polymer.[3]

    • Maintain the reaction at 100°C under vacuum for 24 to 48 hours.[3]

  • Catalyst and Product Recovery:

    • Cool the reaction mixture.

    • The immobilized enzyme can be recovered by simple filtration. The recovered enzyme can be washed and reused in subsequent batches.[3]

    • The polyester product is then collected for analysis.

Visual Representations of Synthetic Pathways

Polyester_Synthesis_Overview cluster_inputs Starting Materials cluster_process Polymerization Process cluster_catalysis Catalysis & Conditions cluster_outputs Final Products Diol 1,6-Hexanediol Reaction Polycondensation Reaction (Heat & Stirring) Diol->Reaction Diacid_Ester Dicarboxylic Acid or Ester (e.g., Adipic Acid) Diacid_Ester->Reaction Polymer Polyester Reaction->Polymer Byproduct Byproduct (Water or Alcohol) Reaction->Byproduct Catalyst Catalyst (Acid or Enzyme) Catalyst->Reaction Vacuum Vacuum (Byproduct Removal) Vacuum->Reaction

Caption: A schematic overview of the polycondensation process for polyester synthesis.

Polyurethane_Formation_Logic cluster_soft_segment Soft Segment Synthesis cluster_pu_synthesis Polyurethane Synthesis HDO 1,6-Hexanediol Polyester_Polyol Polyester Polyol HDO->Polyester_Polyol Diacid Dicarboxylic Acid Diacid->Polyester_Polyol Polyurethane Segmented Polyurethane Polyester_Polyol->Polyurethane Diisocyanate Diisocyanate Diisocyanate->Polyurethane Chain_Extender Chain Extender Chain_Extender->Polyurethane

Caption: Logical flow for the synthesis of segmented polyurethane using a polyester polyol derived from 1,6-hexanediol.

References

Application Notes and Protocols for the Use of 1,6-Heptanediol as a Monomer for Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polyesters derived from 1,6-heptanediol. Due to the limited availability of specific data for this compound, the following protocols and data are based on established methodologies for structurally similar aliphatic diols, such as 1,6-hexanediol (B165255). The principles of polycondensation and the resulting polymer properties are expected to be comparable.

Introduction

Aliphatic polyesters are a versatile class of biodegradable and biocompatible polymers with significant potential in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and resorbable implants.[1][2] The properties of these polyesters can be tailored by carefully selecting the monomer units. This compound, a seven-carbon α,ω-diol, is an interesting monomer for polyester (B1180765) synthesis due to the odd number of methylene (B1212753) units in its backbone, which can influence the crystalline structure and physical properties of the resulting polymer.[3] This document outlines protocols for the synthesis of polyesters using this compound via melt polycondensation and enzymatic polymerization, along with methods for their characterization.

Data Presentation

The following tables summarize representative quantitative data for polyesters synthesized from aliphatic diols and various dicarboxylic acids. The data for 1,6-hexanediol is provided as a reference to estimate the expected properties of polyesters derived from this compound.

Table 1: Molecular Weight and Polydispersity Index of Aliphatic Polyesters

DiolDicarboxylic AcidSynthesis MethodNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
1,6-HexanediolDiethyl AdipateEnzymatic (CALB)5,000 - 18,500--
1,4-ButanediolSebacic AcidEnzymatic (Lipase)-130,000-
1,8-OctanediolSebacic AcidEnzymatic (Lipase)-27,121-
AlkanediolsAdipic AcidMelt Polycondensation-23,000-
AlkanediolsSebacic AcidMelt Polycondensation-85,000-

Table 2: Thermal Properties of Aliphatic Polyesters

DiolDicarboxylic AcidMelting Temperature (Tm) (°C)
1,4-ButanediolSuccinic Acid103
AlkanediolsAdipic Acid52 - 65
AlkanediolsSebacic Acid52 - 65
1,20-Eicosanediol1,20-Eicosanedioic Acid106

Experimental Protocols

Method 1: Melt Polycondensation

Melt polycondensation is a common solvent-free method for synthesizing polyesters. It involves a two-stage process: esterification followed by polycondensation under high vacuum and temperature.[4]

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • Nitrogen gas (high purity)

Procedure:

  • Esterification:

    • Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid.

    • Add the catalyst (typically 200-500 ppm).

    • Flush the reactor with nitrogen gas to create an inert atmosphere.

    • Heat the mixture to 180-200°C with mechanical stirring.

    • Water will be produced as a byproduct and should be continuously removed.

    • Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum to reduce the pressure to below 1 mbar. This step is crucial for removing the remaining water and diol, driving the polymerization to achieve high molecular weight.

    • Continue the reaction under high vacuum for 4-8 hours. The viscosity of the melt will increase significantly as the polymer chains grow.

    • To terminate the reaction, remove the heat and break the vacuum with nitrogen gas.

    • The molten polyester can then be extruded and pelletized.

Purification:

  • The synthesized polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • The precipitated polymer is then collected by filtration and dried under vacuum.

Method 2: Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional methods, proceeding under milder reaction conditions.[5] Immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435) is a highly effective catalyst for polyester synthesis.[5][6]

Materials:

  • This compound

  • Dicarboxylic acid diethyl ester (e.g., diethyl adipate, diethyl sebacate)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Solvent (optional, e.g., diphenyl ether)

  • Nitrogen gas (high purity)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine equimolar amounts of this compound and the dicarboxylic acid diethyl ester.

    • For solvent-free (bulk) polymerization, proceed to the next step. For solution polymerization, add a high-boiling solvent like diphenyl ether.[5]

    • Add the immobilized lipase (typically 5-10% by weight of the monomers).

  • Oligomerization:

    • Flush the vessel with nitrogen gas.

    • Heat the mixture to 60-100°C with continuous stirring. This initial step, typically lasting 2 hours, allows for the formation of low molecular weight oligomers.[5]

  • Polycondensation:

    • Apply a vacuum (e.g., 10 mbar) to the system to remove the ethanol (B145695) byproduct, which drives the equilibrium towards polymer formation.[5]

    • Continue the reaction under vacuum for 24-48 hours.[5]

Purification:

  • After the reaction, cool the mixture to room temperature.

  • If a solvent was used, dissolve the polymer in a suitable solvent like chloroform (B151607) and filter to remove the enzyme beads.

  • If the reaction was performed in bulk, dissolve the solid polymer in chloroform and filter to remove the enzyme.

  • Concentrate the filtrate using a rotary evaporator.

  • Precipitate the polyester by slowly adding the concentrated solution to a large volume of cold methanol (B129727) with vigorous stirring.

  • Collect the polymer by filtration and dry under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyesters from this compound.

experimental_workflow cluster_characterization Characterization monomers Monomers (this compound + Dicarboxylic Acid/Ester) esterification Esterification (180-200°C) monomers->esterification oligomerization Oligomerization (60-100°C) monomers->oligomerization catalyst Catalyst (Chemical or Enzyme) catalyst->esterification catalyst->oligomerization polycondensation_melt Polycondensation (220-250°C, Vacuum) esterification->polycondensation_melt purification Purification (Dissolution & Precipitation) polycondensation_melt->purification polycondensation_enzymatic Polycondensation (Vacuum) oligomerization->polycondensation_enzymatic polycondensation_enzymatic->purification structural Structural Analysis (NMR, FTIR) purification->structural molecular_weight Molecular Weight (GPC) purification->molecular_weight thermal Thermal Properties (DSC, TGA) purification->thermal mechanical Mechanical Properties (Tensile Testing) purification->mechanical

Caption: General workflow for polyester synthesis and characterization.

Applications in Drug Development

Aliphatic polyesters are highly valued in drug delivery due to their biodegradability and biocompatibility.[1] Polyesters based on this compound can be formulated into various drug delivery systems, such as:

  • Nanoparticles and Microparticles: For controlled release of therapeutic agents. The degradation rate of the polyester matrix can be tuned by copolymerization with other monomers to achieve the desired release profile.

  • Injectable Gels: For localized drug delivery.

  • Scaffolds for Tissue Engineering: These can be loaded with growth factors or other bioactive molecules to promote tissue regeneration.

The odd-numbered carbon chain of this compound may impart unique degradation kinetics and mechanical properties to the resulting polyesters, which could be advantageous for specific drug delivery applications. Further research is needed to fully explore the potential of these materials.

References

Application Notes and Protocols: The Role of 1,6-Heptanediol in Polyurethane Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anticipated role of 1,6-Heptanediol as a chain extender in polyurethane manufacturing. Due to the limited availability of specific data for this compound in existing literature, the information herein is substantially based on the well-documented properties and functionalities of analogous linear aliphatic diols, such as 1,6-Hexanediol (HDO) and 1,4-Butanediol (BDO). The principles of polyurethane chemistry suggest that this compound will exhibit similar behavior, with predictable variations arising from its unique seven-carbon chain length.

Introduction to Polyurethanes and the Role of Chain Extenders

Polyurethanes (PUs) are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-) in their main chain. They are synthesized through the reaction of a diisocyanate with a polyol.[1] The properties of polyurethanes can be tailored over a wide range, from flexible elastomers to rigid foams, by carefully selecting the monomers.[1]

Segmented polyurethanes, in particular, derive their unique properties from a two-phase microstructure consisting of "soft segments" and "hard segments." The soft segments are typically formed from long-chain polyols and provide flexibility and elastomeric properties. The hard segments are composed of the diisocyanate and a short-chain diol or diamine known as a chain extender.[2] These hard segments can self-associate through hydrogen bonding to form crystalline or glassy domains that act as physical crosslinks, imparting strength and rigidity to the polymer.[2]

The choice of the chain extender is critical as it significantly influences the morphology of the hard segment domains and, consequently, the final thermal and mechanical properties of the polyurethane.[2]

This compound as a Chain Extender

This compound is a linear aliphatic diol with two primary hydroxyl groups. While less common in industrial applications than its even-numbered carbon counterparts, its structure suggests it can function effectively as a chain extender in polyurethane synthesis. The odd number of carbon atoms in its backbone may influence the packing and crystallinity of the hard segments, potentially leading to unique properties in the resulting polyurethane.

Anticipated Effects of this compound on Polyurethane Properties:

  • Flexibility and Hardness: The seven-carbon chain of this compound is expected to impart a degree of flexibility to the hard segments. Compared to shorter chain diols like 1,4-Butanediol, this increased flexibility may lead to softer, more elastic polyurethanes. The balance between hardness and softness in polyurethanes is significantly influenced by the diol component.[3]

  • Mechanical Properties: The use of linear aliphatic diols like 1,6-Hexanediol is known to enhance mechanical strength.[4] this compound is predicted to contribute to good tensile strength and elasticity. The slightly longer chain length compared to 1,6-Hexanediol might result in a lower modulus.

  • Thermal Properties: The introduction of a longer, more flexible chain extender can lead to a lower glass transition temperature (Tg) of the hard segments, which translates to better low-temperature flexibility.[3] The odd number of carbons in this compound might disrupt the crystalline packing of the hard segments, potentially leading to a lower melting point of these domains compared to polyurethanes made with even-carbon diols.

  • Hydrolytic Stability: Polyurethanes derived from aliphatic diols generally exhibit good resistance to hydrolysis.[4] The hydrocarbon nature of the this compound backbone is expected to contribute to this property.

  • Adhesion: The flexibility imparted by this compound may enhance the adhesive properties of the resulting polyurethane, particularly in applications requiring bonding to flexible substrates.[5]

Comparative Data of Aliphatic Diol Chain Extenders

The following table summarizes the known properties of common linear diol chain extenders and provides predicted values for this compound based on chemical trends.

Property1,4-Butanediol (BDO)1,6-Hexanediol (HDO)This compound
Molecular Weight ( g/mol ) 90.12118.17132.20
Melting Point (°C) 20.142.8[4]~35-40 (estimated)
Boiling Point (°C) 230250~259
Expected Effect on PU Hardness HighModerate-HighModerate
Expected Effect on PU Flexibility ModerateGoodVery Good
Expected Effect on PU Tensile Strength HighHighGood-High
Expected Effect on PU Low-Temp. Performance GoodVery GoodExcellent

Experimental Protocols

The following are generalized protocols for the synthesis of a polyurethane elastomer using a diol chain extender. These can be adapted for the use of this compound.

4.1. Materials and Equipment

  • Diisocyanate: Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI)

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 or 2000 g/mol )

  • Chain Extender: this compound

  • Catalyst: Dibutyltin dilaurate (DBTDL) or Stannous octoate

  • Solvent (optional): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

  • Heating Mantle with Temperature Controller

  • Vacuum Oven

4.2. Pre-synthesis Preparations

  • Drying of Reagents: Polyols and chain extenders must be thoroughly dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water, which can react with the isocyanate.

  • Inert Atmosphere: The entire synthesis should be conducted under a dry nitrogen atmosphere to prevent side reactions with atmospheric moisture.

4.3. One-Shot Synthesis Method

This method involves reacting all components simultaneously.

  • Charging the Reactor: Add the pre-dried polyol and this compound to the reaction flask. If using a solvent, add it at this stage.

  • Heating and Mixing: Heat the mixture to the desired reaction temperature (typically 60-80 °C) with continuous stirring until a homogeneous solution is obtained.

  • Isocyanate Addition: Slowly add the stoichiometric amount of the diisocyanate to the mixture dropwise over a period of 10-15 minutes while maintaining vigorous stirring. An exothermic reaction will occur.

  • Catalyst Addition: Once the diisocyanate has been added, introduce a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

  • Polymerization: Continue the reaction at the set temperature for 2-4 hours. The viscosity of the mixture will increase significantly as the polymer forms.

  • Casting and Curing: Pour the viscous polymer solution into a pre-heated mold and cure in a vacuum oven at 80-110 °C for 12-24 hours to complete the reaction and remove any bubbles.

  • Post-Curing: For optimal properties, the cured polyurethane can be post-cured at room temperature for several days.

4.4. Two-Step (Prepolymer) Synthesis Method

This method offers better control over the polymer structure.

  • Prepolymer Formation:

    • Add the pre-dried polyol to the reaction flask and heat to 60-80 °C under nitrogen.

    • Add an excess of the diisocyanate (NCO:OH ratio typically between 1.5:1 and 2.5:1) and a catalytic amount of DBTDL.

    • Allow the reaction to proceed for 1-2 hours to form an isocyanate-terminated prepolymer. The progress can be monitored by titrating the %NCO content.

  • Chain Extension:

    • Cool the prepolymer to 50-60 °C.

    • Slowly add the stoichiometric amount of molten, pre-dried this compound to the prepolymer with vigorous stirring.

    • The viscosity will increase rapidly.

  • Casting and Curing: Follow steps 6 and 7 from the one-shot method.

Visualizations

Polyurethane_Synthesis Diisocyanate Diisocyanate (R'-(NCO)₂) UrethaneLinkage Urethane Linkage Formation Diisocyanate->UrethaneLinkage Polyol Polyol (HO-R-OH) Polyol->UrethaneLinkage ChainExtender This compound (HO-(CH₂)₇-OH) ChainExtender->UrethaneLinkage Polyurethane Segmented Polyurethane UrethaneLinkage->Polyurethane Polymerization

Caption: General reaction scheme for polyurethane synthesis.

Polyurethane_Structure cluster_0 Polyurethane Chain SS1 Soft Segment (from Polyol) HS1 Hard Segment (Diisocyanate + this compound) SS1->HS1 SS2 Soft Segment HS1->SS2 HS2 Hard Segment SS2->HS2

Caption: Structure of a segmented polyurethane.

Experimental_Workflow Start Start: Reagent Preparation (Drying of Polyol & Diol) Prepolymer Prepolymer Synthesis (Polyol + Diisocyanate) Start->Prepolymer ChainExtension Chain Extension (Add this compound) Prepolymer->ChainExtension Degassing Degassing under Vacuum ChainExtension->Degassing Casting Casting into Mold Degassing->Casting Curing Curing in Oven (e.g., 110°C, 24h) Casting->Curing PostCuring Post-Curing (Room Temp, 7 days) Curing->PostCuring Characterization Material Characterization (Mechanical, Thermal) PostCuring->Characterization

Caption: Workflow for two-step polyurethane synthesis.

Characterization of this compound Based Polyurethanes

To evaluate the properties of polyurethanes synthesized with this compound, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages and assess the degree of hydrogen bonding within the hard segments.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures of the soft and hard segments and the melting behavior of any crystalline domains.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.

  • Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature.

  • Tensile Testing: To determine key mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Potential Applications

Given the anticipated properties, polyurethanes incorporating this compound could be suitable for applications where flexibility, good mechanical strength, and hydrolytic stability are required. These may include:

  • Biomedical Devices: The use of aliphatic diols can lead to biocompatible polyurethanes, making them candidates for use in medical tubing, catheters, and other flexible components.

  • Coatings and Adhesives: The expected good adhesion and flexibility could be advantageous in formulations for coatings on flexible substrates and in high-performance adhesives.[6]

  • Elastomers: As a component in thermoplastic polyurethane (TPU) elastomers for applications requiring good resilience and durability.

Conclusion

While this compound is not a conventional chain extender in polyurethane manufacturing, its chemical structure suggests it can be a viable alternative to more common diols, potentially offering a unique balance of properties. The odd-numbered carbon chain may provide a route to finely tune the morphology and performance of segmented polyurethanes. The experimental protocols provided offer a starting point for researchers to explore the synthesis and characterization of these novel materials. Further empirical studies are necessary to fully elucidate the specific advantages and characteristics that this compound imparts to polyurethane systems.

References

Application Notes and Protocols for the Synthesis of Plasticizers Using 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diester and polyester (B1180765) plasticizers derived from 1,6-heptanediol. The methodologies are based on established esterification and polyesterification principles and can be adapted for various research and development applications, including the formulation of polymers for medical devices and drug delivery systems.

Introduction

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. This compound, a seven-carbon linear diol, serves as a valuable building block for the synthesis of specialty plasticizers. Its longer hydrocarbon chain, compared to shorter-chain diols, can impart improved low-temperature flexibility and reduced migration in the final polymer formulation. The synthesis of plasticizers from this compound typically involves esterification with monocarboxylic or dicarboxylic acids to produce diester or polyester plasticizers, respectively.

Synthesis of this compound Based Plasticizers: An Overview

The synthesis of plasticizers from this compound can be broadly categorized into two types:

  • Diester Plasticizers: These are synthesized by the direct esterification of this compound with two equivalents of a monocarboxylic acid. The choice of the monocarboxylic acid (e.g., benzoic acid, fatty acids) influences the properties of the resulting plasticizer.

  • Polyester Plasticizers: These are polymeric plasticizers synthesized by the polycondensation of this compound with a dicarboxylic acid (e.g., adipic acid, sebacic acid). These plasticizers generally have higher molecular weights, leading to lower volatility and migration.

Below are detailed protocols for the synthesis of representative plasticizers from each category.

Protocol 1: Synthesis of this compound Dibenzoate (A Diester Plasticizer)

This protocol describes the synthesis of this compound dibenzoate via direct esterification of this compound with benzoic acid.

Materials and Equipment:
  • This compound

  • Benzoic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (0.1 mol), benzoic acid (0.22 mol, 10% molar excess), p-toluenesulfonic acid (0.005 mol), and toluene (100 mL).

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (0.2 mol) is collected, or until no more water is evolved.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 50 mL) to remove unreacted benzoic acid and the catalyst.

    • Wash with deionized water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation to obtain pure this compound dibenzoate.

Characterization:

The final product should be characterized by:

  • FT-IR Spectroscopy: To confirm the presence of the ester carbonyl group (around 1720 cm⁻¹) and the disappearance of the hydroxyl group from this compound.

  • ¹H NMR Spectroscopy: To confirm the structure of the diester.

  • Acid Value Titration: To determine the amount of residual unreacted acid.

Protocol 2: Synthesis of a Polyester Plasticizer from this compound and Adipic Acid

This protocol details the synthesis of a low molecular weight polyester plasticizer.

Materials and Equipment:
  • This compound

  • Adipic acid

  • Fascat® 4100 (or other suitable esterification catalyst)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head with a condenser and collection flask.

  • Heating mantle with temperature controller

  • Vacuum pump

Experimental Procedure:
  • Reaction Setup: Charge the three-necked flask with this compound (1.1 mol, 10% molar excess) and adipic acid (1.0 mol).

  • First Stage Esterification (Nitrogen Purge):

    • Heat the mixture to 180-200°C under a slow stream of nitrogen with mechanical stirring.

    • Water will begin to distill off. Continue this stage until the reaction mixture becomes clear and the rate of water distillation slows down (approximately 2-3 hours).

  • Second Stage Esterification (Catalyst Addition and Vacuum):

    • Cool the mixture to below 150°C and add the Fascat® 4100 catalyst (0.1% by weight of the reactants).

    • Gradually increase the temperature to 200-220°C and slowly apply a vacuum (down to 10-20 mmHg).

    • Continue the reaction under vacuum for another 4-6 hours, or until the acid value of the polyester is below 1 mg KOH/g.

  • Product Recovery: Cool the molten polyester to a manageable temperature and pour it into a suitable container.

Characterization:

The polyester plasticizer should be characterized by:

  • Acid Value: To monitor the extent of the reaction.

  • Hydroxyl Value: To determine the nature of the end-groups.

  • Viscosity: An important property for plasticizer performance.

  • GPC (Gel Permeation Chromatography): To determine the molecular weight and molecular weight distribution.

Data Presentation

The following tables summarize typical properties of analogous plasticizers synthesized from 1,6-hexanediol (B165255), which are expected to be very similar to those derived from this compound. This data can be used as a benchmark for characterization and performance evaluation.

Table 1: Physicochemical Properties of Analogous Diester Plasticizers

Property1,6-Hexanediol Dibenzoate1,6-Hexanediol Dioleate (HD)Epoxidized 1,6-Hexanediol Dioleate (EHD)
Molecular Weight ( g/mol ) ~326~623~655
Appearance Colorless to pale yellow liquid--
Acid Value (mg KOH/g) < 0.5< 1.0< 1.0
Viscosity (cps at 25°C) ~50--

Table 2: Performance of Analogous Plasticizers in PVC Formulations (at 40 phr)

PropertyPVC + DOA (Control)PVC + HDPVC + EHD
Hardness (Shore A) 85~88~82
Tensile Strength (MPa) 18.5~17.0~20.5
Elongation at Break (%) 350~320~400
Migration Loss (%) (in n-hexane) HighModerateLow
Thermal Stability (TGA, 25% mass loss, °C) ~250~274~261

Data is illustrative and based on literature for 1,6-hexanediol analogs. DOA = Dioctyl Adipate, HD = 1,6-Hexanediol Dioleate, EHD = Epoxidized 1,6-Hexanediol Dioleate. phr = parts per hundred resin.

Mandatory Visualizations

Synthesis Workflow Diagrams

Synthesis_of_Diester_Plasticizer cluster_reactants Reactants cluster_process Process cluster_products Products & By-products This compound This compound Esterification Direct Esterification (Acid Catalyst, Heat) This compound->Esterification Monocarboxylic_Acid Monocarboxylic Acid (e.g., Benzoic Acid) Monocarboxylic_Acid->Esterification Diester_Plasticizer This compound Diester Esterification->Diester_Plasticizer Water Water Esterification->Water

Caption: Workflow for the synthesis of a diester plasticizer.

Synthesis_of_Polyester_Plasticizer cluster_reactants Reactants cluster_process Process cluster_products Products & By-products This compound This compound Polycondensation Polycondensation (Catalyst, Heat, Vacuum) This compound->Polycondensation Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Dicarboxylic_Acid->Polycondensation Polyester_Plasticizer Polyester Plasticizer Polycondensation->Polyester_Plasticizer Water Water Polycondensation->Water

Caption: Workflow for the synthesis of a polyester plasticizer.

Application Notes

  • Purity of Reactants: The purity of this compound and the carboxylic acids is crucial for obtaining high-quality plasticizers with good color and performance.

  • Catalyst Selection: While p-toluenesulfonic acid is effective for lab-scale synthesis, organometallic catalysts like tin- or titanium-based compounds are often used in industrial processes for their higher activity and selectivity.

  • Reaction Monitoring: The progress of the esterification can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined low level.

  • End-Group Control in Polyesters: For polyester plasticizers, the final properties can be tailored by controlling the end-groups. An excess of diol will lead to hydroxyl-terminated polyesters, while an excess of diacid will result in carboxyl-terminated polyesters. Chain terminators (monofunctional acids or alcohols) can also be used to control the molecular weight.

  • Applications in Drug Development: Plasticizers synthesized from this compound can be evaluated for use in polymer matrices for controlled drug release, transdermal patches, and medical tubing. Their lower migration potential compared to some traditional plasticizers could be advantageous in these sensitive applications. It is essential to conduct thorough toxicological and biocompatibility studies for any new plasticizer intended for medical or pharmaceutical use.

  • Compatibility with Polymers: The compatibility of the synthesized plasticizers with various polymers (e.g., PVC, PLA, cellulosics) should be assessed. This can be done through techniques such as differential scanning calorimetry (DSC) to observe shifts in the glass transition temperature (Tg), and by visual inspection of the plasticized polymer for signs of exudation or phase separation.

Application Notes and Protocols for the Analytical Characterization of 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 1,6-Heptanediol using various analytical techniques. The protocols are intended to guide researchers in obtaining reliable and accurate data for quality control, purity assessment, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS is ideal for assessing purity, identifying impurities, and confirming its molecular weight.

Logical Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep Dissolve this compound in a volatile solvent (e.g., Methanol (B129727), Dichloromethane) Inject Inject sample into GC Prep->Inject Separate Separate components on GC column Inject->Separate Ionize Ionize eluting compounds (EI) Separate->Ionize Detect Detect fragments by mass-to-charge ratio Ionize->Detect Chromatogram Obtain Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpec Analyze Mass Spectrum of the peak of interest Chromatogram->MassSpec Identify Identify this compound and impurities MassSpec->Identify Quantify Quantify purity (if required) Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a 2 mL GC vial.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Injector: Split/splitless injector.

    • Column: A non-polar or medium-polar capillary column is recommended for the analysis of diols. A good starting point is a column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Method Parameters:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Final hold: Hold at 240°C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation:

ParameterExpected Value
Molecular Formula C7H16O2
Molecular Weight 132.20 g/mol [1]
Expected Retention Time Dependent on the specific column and conditions, but will be consistent for a given method.
Key Mass Fragments (m/z) Fragments corresponding to the loss of water, alkyl chains, and hydroxyl groups are expected. The molecular ion peak (M+) at m/z 132 may be weak or absent.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, which has no strong chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable. Alternatively, derivatization can be employed for UV-Vis detection.

Logical Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep Dissolve this compound in mobile phase Filter Filter sample through a 0.45 µm filter Prep->Filter Inject Inject sample into HPLC Filter->Inject Separate Separate on a reverse-phase column Inject->Separate Detect Detect with RID or ELSD Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate peak area Chromatogram->Integrate Quantify Quantify based on a standard curve Integrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

    • Column: A C18 reverse-phase column is a common choice (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • HPLC Method Parameters:

    • Mobile Phase: An isocratic mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A typical starting point is a 70:30 (v/v) mixture of water and acetonitrile.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • RID Temperature: 35°C.

Data Presentation:

ParameterExpected Value
Retention Time Dependent on the specific column, mobile phase, and flow rate.
Peak Area Proportional to the concentration of this compound.
Linearity (R²) of Calibration Curve ≥ 0.999

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[4]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[4]

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • NMR Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: ~4 s

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

Data Presentation:

Note: The following chemical shifts are predicted based on the structure of this compound and data from similar diols like 1,6-Hexanediol and 1,7-Heptanediol.[5][6]

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.64t2H-CH₂-OH (at C1)
~3.78m1H-CH(OH)- (at C6)
~1.2-1.6m8H-CH₂- (at C2, C3, C4, C5)
~1.18d3H-CH₃ (at C7)
Variables (broad)2H-OH

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~62.9-CH₂-OH (at C1)
~68.1-CH(OH)- (at C6)
~23.5-CH₃ (at C7)
~25.7-CH₂- (at C3)
~29.4-CH₂- (at C4)
~32.8-CH₂- (at C2)
~38.9-CH₂- (at C5)

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is used to confirm the presence of O-H and C-H bonds, and the overall carbon skeleton.

Logical Workflow for FTIR Analysis

cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis Prep Place a drop of neat This compound on ATR crystal or prepare a KBr pellet Acquire Acquire IR spectrum Prep->Acquire Spectrum Obtain IR Spectrum Acquire->Spectrum Assign Assign vibrational bands to functional groups Spectrum->Assign Confirm Confirm structure Assign->Confirm

Caption: Workflow for the FTIR analysis of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a small drop of molten this compound (if solid at room temperature) or a drop of the liquid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet (for solid samples): Grind a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with an ATR accessory.

  • FTIR Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation:

FTIR Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600-3200Strong, BroadO-H stretchAlcohol (-OH)[7]
3000-2850StrongC-H stretchAlkane (-CH₂, -CH₃)[8]
1470-1450MediumC-H bendAlkane (-CH₂)[8]
1380-1370MediumC-H bendAlkane (-CH₃)
1150-1050StrongC-O stretchAlcohol (-C-O)[7]

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the identification of potential impurities in 1,6-Heptanediol. Due to the lack of a significant UV chromophore in this compound, a Refractive Index Detector (RID) is employed.[1][2][3] This method utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water, providing a simple, reliable, and efficient means for quality control and purity assessment in research, development, and manufacturing environments.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of polyesters, polyurethanes, and other specialty chemicals. Its purity is a critical parameter that can significantly impact the properties of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[4][5] For non-UV-absorbing compounds like this compound, Refractive Index Detection (RID) serves as a universal detection method.[1][2][6] An RI detector measures the difference in the refractive index between the mobile phase and the sample components as they elute from the column.[3] This application note presents a straightforward isocratic HPLC-RID method for the purity analysis of this compound.

Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Refractive Index Detector (RID)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 35°C
RID Temp. 35°C
Run Time 10 minutes

Sample Preparation

A stock solution of this compound was prepared by accurately weighing approximately 100 mg of the substance and dissolving it in 10 mL of the mobile phase to achieve a concentration of 10 mg/mL. This stock solution was then further diluted with the mobile phase to prepare working standards and samples for analysis. All solutions were filtered through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC-RID method provided good separation of this compound from potential impurities. The retention time for this compound was observed at approximately 5.8 minutes. The peak shape was symmetrical, and the baseline was stable, which is crucial for accurate quantification using an RI detector.[3] Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

The described HPLC method with Refractive Index Detection is suitable for the routine purity analysis of this compound. The method is simple, accurate, and reproducible, making it a valuable tool for quality control in an industrial or research setting. The use of a common C18 column and a simple isocratic mobile phase ensures the method's accessibility and ease of implementation.

Experimental Protocol: Purity Determination of this compound by HPLC-RID

1. Objective

To determine the purity of a this compound sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

2. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringes

  • 0.45 µm syringe filters

3. Instrumentation

  • HPLC system equipped with a degasser, isocratic pump, autosampler, column oven, and a Refractive Index Detector.

  • Analytical balance

  • Sonicator

4. Detailed Step-by-Step Procedure

4.1. Mobile Phase Preparation

  • Measure 300 mL of acetonitrile and 700 mL of deionized water.

  • Combine the solvents in a 1 L glass bottle.

  • Mix thoroughly and degas the mobile phase for 15 minutes using sonication or an online degasser.

4.2. Standard Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase to the flask.

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.3. Sample Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Follow steps 4.2.2 to 4.2.6 for the sample solution.

4.4. HPLC System Setup and Equilibration

  • Install the C18 column in the column oven.

  • Set the column oven and RID temperature to 35°C.

  • Purge the pump with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is observed on the RID.

4.5. Data Acquisition and Processing

  • Create a sequence in the chromatography data system (CDS) software.

  • Inject a blank (mobile phase) to ensure a clean system.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Quantitative Analysis of this compound Purity

SampleRetention Time (min)Peak Area% AreaPurity (%)
This compound Standard 5.82125432099.899.8
Impurity 1 3.1515600.12-
Impurity 2 4.509800.08-
Total 1256860 100.0
This compound Sample 5.81123987099.599.5
Impurity 1 3.1621000.17-
Impurity 2 4.4915500.12-
Unknown Impurity 7.2325400.21-
Total 1246060 100.0

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (ACN:Water 30:70) Standard Standard Solution (1 mg/mL) SystemEquilibration System Equilibration (C18 Column, 35°C) MobilePhase->SystemEquilibration Sample Sample Solution (1 mg/mL) Injection Injection (20 µL) Standard->Injection Sample->Injection SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection RID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: HPLC workflow for this compound purity analysis.

References

Application Note: Identification and Quantification of 1,6-Heptanediol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 1,6-Heptanediol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and relatively low volatility of this compound, a derivatization step using silylation is essential for successful analysis. This document outlines the complete workflow, including sample preparation, derivatization, GC-MS instrument parameters, and data analysis. The provided methodology is designed to offer a robust and reliable approach for researchers in various fields, including chemical synthesis, materials science, and drug development.

Introduction

This compound is a seven-carbon aliphatic diol with hydroxyl groups at its terminal positions. Its structure lends it to applications as a monomer in polymer synthesis, a building block in the production of pharmaceuticals and other fine chemicals, and as a component in various industrial formulations. Accurate identification and quantification of this compound are crucial for quality control, reaction monitoring, and formulation analysis. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification. However, the presence of two polar hydroxyl groups necessitates a derivatization step to increase volatility and improve chromatographic performance. Silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, is a widely used and effective derivatization technique for this class of compounds.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

  • Solvent Selection: Samples containing this compound should be dissolved in a volatile, aprotic organic solvent such as dichloromethane, hexane, or ethyl acetate.[1] Avoid aqueous solutions, as water can interfere with the derivatization reaction and is not suitable for direct GC-MS injection.[1]

  • Concentration: The sample concentration should be adjusted to achieve an on-column amount of approximately 10-100 ng per injection. A typical starting concentration is 10-100 µg/mL.

  • Clean-up: Ensure the sample is free of particulate matter by centrifugation or filtration before transferring to a GC vial.[1]

Derivatization: Silylation

To enhance the volatility of this compound, a silylation reaction is performed to convert the polar hydroxyl groups to nonpolar trimethylsilyl (TMS) ethers.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Anhydrous Pyridine (B92270) (optional, as a catalyst).

  • Procedure:

    • Transfer 100 µL of the sample solution to a clean, dry 2 mL GC autosampler vial.

    • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to the dried sample residue.

    • If desired, add 50 µL of anhydrous pyridine to facilitate the reaction.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (or split with a high split ratio for concentrated samples)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature: 80°C, hold for 2 min
Ramp: 10°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Transfer Line Temp.280°C
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-500
Solvent Delay3-5 minutes (to avoid detecting the solvent and derivatizing agent)

Data Presentation

Predicted Retention Time

Based on data for similar diols, the underivatized 1,7-Heptanediol has a retention time of approximately 22.97 minutes on a DB-624 column with a specific temperature program. The retention time for the silylated this compound on a DB-5ms column with the program specified above is expected to be in the range of 15-20 minutes . The actual retention time should be confirmed by injecting a standard.

Predicted Mass Spectrum of Silylated this compound

The mass spectrum of the di-TMS derivative of this compound is predicted based on the fragmentation patterns of similar silylated diols. The molecular weight of this compound is 132.20 g/mol . After derivatization with two TMS groups (each adding 72.1 g/mol ), the molecular weight of the di-TMS-1,6-Heptanediol will be 276.5 g/mol .

Table 1: Predicted Key Mass Fragments for Di-TMS-1,6-Heptanediol

m/zPredicted Fragment IonRelative Intensity
261[M - CH₃]⁺Low
147[(CH₃)₃Si-O=CH₂]⁺High
117[HO=CH-(CH₂)₄-CH₂]⁺ (from underivatized)Variable
103[CH₂=O-Si(CH₃)₃]⁺Moderate
75[HO=Si(CH₃)₂]⁺Moderate
73[(CH₃)₃Si]⁺High (often the base peak)

Note: The molecular ion peak ([M]⁺ at m/z 276) may be weak or absent. The fragmentation pattern will be dominated by ions characteristic of the trimethylsilyl groups and cleavage of the carbon chain.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Organic Solvent Sample->Dissolve Clean Centrifuge/Filter Dissolve->Clean Dry Evaporate Solvent Clean->Dry Add_BSTFA Add BSTFA + 1% TMCS (& Pyridine) Dry->Add_BSTFA Heat Heat at 60-70°C for 30 min Add_BSTFA->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Derivatization_Logic Analyte This compound (Polar, Low Volatility) Problem Poor Chromatographic Performance & Peak Shape Analyte->Problem Solution Derivatization (Silylation) Problem->Solution Addresses Reagent BSTFA + 1% TMCS Solution->Reagent Uses Product Di-TMS-1,6-Heptanediol (Nonpolar, Volatile) Solution->Product Yields Outcome Improved GC Separation & Detection Product->Outcome

Caption: Logic of derivatization for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful GC-MS analysis of this compound. The key to this analysis is the silylation derivatization step, which significantly improves the volatility and chromatographic behavior of the diol. By following the outlined procedures for sample preparation, derivatization, and instrument operation, researchers can achieve reliable identification and quantification of this compound in various sample matrices. The provided data tables and diagrams serve as a valuable resource for method development and routine analysis.

References

Application Notes and Protocols for the Structural Elucidation of 1,6-Heptanediol via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,6-Heptanediol is a linear diol that finds applications in the synthesis of polyesters, polyurethanes, and other polymeric materials. Its structure, characterized by a seven-carbon chain with hydroxyl groups at the terminal positions (C1 and C6), makes it an interesting candidate for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. This application note provides a comprehensive guide to the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy, including detailed experimental protocols and data interpretation.

Data Presentation

The expected ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These values are based on typical chemical shifts for aliphatic alcohols and can be used as a reference for the interpretation of experimental spectra.

Table 1: ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1, H-6~3.64Triplet4H~6.6
H-2, H-5~1.57Quintet4H~6.8
H-3, H-4~1.39Multiplet4H-
-OHVariableSinglet (broad)2H-
Table 2: ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
C-1, C-6~62.9
C-2, C-5~32.7
C-3, C-4~25.8

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for both ¹H and ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent shimming issues and obtain high-resolution spectra.

  • Capping and Labeling: Securely cap the NMR tube and label it with the sample information.

Protocol 2: ¹H NMR Spectroscopy
  • Instrument: A standard 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 8-16 (can be increased for dilute samples)

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

    • Temperature: 298 K (25 °C)

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

    • Integrate the signals and determine the multiplicities and coupling constants.

Protocol 3: ¹³C NMR Spectroscopy
  • Instrument: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 0-220 ppm

    • Number of Scans (NS): 128-1024 (or more, as ¹³C has a low natural abundance)

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Temperature: 298 K (25 °C)

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference interpretation Spectral Interpretation reference->interpretation structure Structure Confirmation interpretation->structure

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationships cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data cluster_info Structural Information chem_shift_h Chemical Shifts (δ) proton_env Proton Environments chem_shift_h->proton_env integration Integration proton_ratio Proton Ratio integration->proton_ratio multiplicity Multiplicity neighboring_protons Neighboring Protons multiplicity->neighboring_protons chem_shift_c Number of Signals unique_carbons Number of Unique Carbons chem_shift_c->unique_carbons chem_shift_c_val Chemical Shifts (δ) carbon_types Carbon Chemical Environments (e.g., -CH₂-OH, -CH₂-) chem_shift_c_val->carbon_types structure Confirmed Structure of This compound proton_env->structure proton_ratio->structure neighboring_protons->structure unique_carbons->structure carbon_types->structure

Application Note: Identification of Functional Groups in 1,6-Heptanediol using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of Infrared (IR) spectroscopy for the identification and characterization of functional groups in 1,6-heptanediol. IR spectroscopy is a rapid, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. This note outlines the theoretical basis, experimental protocol for Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, and the interpretation of the resulting spectrum for this compound.

Introduction

This compound is a linear diol containing a seven-carbon aliphatic chain. Its structure consists of two primary alcohol functional groups (-OH) and an alkane backbone. These functional groups have characteristic vibrational frequencies in the infrared region of the electromagnetic spectrum. By analyzing the absorption bands in the IR spectrum, it is possible to confirm the presence of these key functional groups, thereby verifying the identity and purity of the substance. This technique is invaluable in research, quality control, and various stages of drug development.

Principle of IR Spectroscopy

Infrared spectroscopy measures the vibrations of atoms in a molecule. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The specific frequencies of radiation that a molecule absorbs are dependent on the types of chemical bonds present and the overall structure of the molecule. The resulting spectrum is a plot of infrared light absorbance (or transmittance) versus frequency or wavenumber (cm⁻¹).

For this compound, the key functional groups and their expected IR absorption regions are:

  • O-H (Alcohol): The hydroxyl group exhibits a strong, broad absorption band due to hydrogen bonding.

  • C-H (Alkane): The aliphatic chain gives rise to stretching and bending vibrations.

  • C-O (Alcohol): The carbon-oxygen single bond also has a characteristic stretching vibration.

Data Presentation

The expected IR absorption bands for the functional groups in this compound are summarized in the table below. These ranges are based on established spectroscopic principles.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityAppearance
Alcohol (-OH)O-H Stretch3600 - 3200StrongBroad
Alkane (-CH₂)C-H Stretch2960 - 2850StrongSharp
Alkane (-CH₂)C-H Bend (Scissoring)~1465MediumSharp
Alcohol (C-O)C-O Stretch1260 - 1050StrongSharp

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

This protocol describes the procedure for obtaining an IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample (solid)

  • Spatula

  • Lint-free wipes

  • Isopropyl alcohol or other suitable solvent for cleaning

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Allow the instrument to warm up according to the manufacturer's instructions to ensure stability.

  • Background Spectrum Acquisition:

    • With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

    • The background spectrum is typically stored in the instrument's software and automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the this compound sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the collected spectrum using the spectrometer's software. This may include baseline correction and peak picking.

    • Identify the characteristic absorption bands and compare them to the expected values for the functional groups in this compound.

  • Cleaning:

    • Retract the pressure arm and remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropyl alcohol) to remove any residual sample.

    • Verify the cleanliness by collecting a new background scan and ensuring no sample peaks are present.

Mandatory Visualization

The following diagrams illustrate the logical workflow for identifying the functional groups in this compound using IR spectroscopy.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_conclusion Conclusion Start Start: Obtain this compound Sample Background Acquire Background Spectrum (Clean ATR Crystal) Start->Background 1. Sample Place Sample on ATR Crystal & Apply Pressure Background->Sample 2. Acquire Acquire Sample Spectrum Sample->Acquire 3. Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify_OH Identify Broad Band ~3600-3200 cm⁻¹ Process->Identify_OH Identify_CH Identify Strong, Sharp Bands ~2960-2850 cm⁻¹ Process->Identify_CH Identify_CO Identify Strong Band ~1260-1050 cm⁻¹ Process->Identify_CO Confirm_OH O-H Stretch (Alcohol) Identify_OH->Confirm_OH Confirm_CH C-H Stretch (Alkane) Identify_CH->Confirm_CH Confirm_CO C-O Stretch (Alcohol) Identify_CO->Confirm_CO Conclusion Functional Groups Identified: - Alcohol (-OH) - Alkane (-CH₂-) Confirm_OH->Conclusion Confirm_CH->Conclusion Confirm_CO->Conclusion

Caption: Workflow for IR spectroscopic analysis of this compound.

Functional_Group_Identification_Logic cluster_peaks Characteristic Absorption Peaks cluster_groups Identified Functional Groups IR_Spectrum IR Spectrum of This compound Peak_OH Broad Peak 3600-3200 cm⁻¹ IR_Spectrum->Peak_OH Peak_CH Strong, Sharp Peaks 2960-2850 cm⁻¹ IR_Spectrum->Peak_CH Peak_CO Strong Peak 1260-1050 cm⁻¹ IR_Spectrum->Peak_CO Group_OH Hydroxyl (-OH) Peak_OH->Group_OH indicates Group_Alkane Alkane (-CH₂-) Peak_CH->Group_Alkane indicates Group_CO C-O Bond Peak_CO->Group_CO indicates Group_OH->Group_CO related

Caption: Logical relationships in IR spectral interpretation.

Conclusion

Infrared spectroscopy is a highly effective and efficient method for the structural elucidation of this compound. The presence of a broad O-H stretching band, strong C-H stretching bands, and a C-O stretching band in the IR spectrum provides definitive evidence for the key functional groups within the molecule. The experimental protocol outlined provides a straightforward and reliable method for obtaining a high-quality IR spectrum. This application note serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences for the routine analysis and characterization of diols and related compounds.

Application Note: Standard Protocol for the Purification of 1,6-Heptanediol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,6-Heptanediol is a useful diol in various chemical syntheses. Its purification is crucial to ensure the quality and integrity of downstream products. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purification to prevent thermal decomposition. This document outlines a standard laboratory protocol for the purification of this compound using vacuum distillation. The provided parameters are a guideline and may require optimization based on the initial purity of the compound and the specific equipment used.

Data Presentation: Physical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below. This data is essential for determining the appropriate conditions for vacuum distillation.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[1][2]
Molecular Weight 132.2 g/mol [1][2]
Boiling Point (estimated) 233.16 °C[1]
Melting Point (estimated) 44.24 °C[1]
Density (estimated) 0.962 g/cm³[1]
Flash Point (estimated) 111.5 °C[1]
Refractive Index 1.450[1]

Note: The boiling point is provided at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.

Experimental Protocol: Vacuum Distillation of this compound

This protocol details the setup and procedure for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump (capable of reaching <10 mmHg)

  • Cold trap

  • Vacuum tubing

  • Clamps and stands

  • Glass wool for insulation

  • Ethanol or acetone (B3395972) for cold trap

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination and bumping.

    • Place a magnetic stir bar into the round-bottom flask.

    • Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its volume.

    • Assemble the distillation apparatus as shown in the workflow diagram. Use appropriate joint grease for all glass connections to ensure a good seal.

    • Securely clamp the apparatus to a stand.

    • Place the heating mantle under the distilling flask.

    • Fill the cold trap with a cooling agent (e.g., a mixture of dry ice and acetone or ethanol).

  • Distillation Process:

    • Turn on the vacuum pump and slowly open the system to the vacuum to prevent bumping. The pressure should be reduced gradually to the desired level (e.g., 1-10 mmHg).

    • Once a stable vacuum is achieved, begin stirring the this compound.

    • Gradually increase the temperature of the heating mantle.

    • Monitor the temperature at the distillation head. The initial fraction collected will likely be low-boiling impurities.

    • Collect the forerun in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness to avoid the concentration of potentially explosive peroxides.

    • Turn off the heating mantle and allow the system to cool down.

  • Post-Distillation:

    • Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.

    • Disconnect and collect the purified this compound from the receiving flask.

    • Characterize the purified product using appropriate analytical techniques (e.g., NMR, GC-MS) to confirm its purity.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the distillation in a well-ventilated fume hood.

  • Be aware that diols can form explosive peroxides. Do not distill to dryness.

  • Handle the vacuum pump and cold trap with care. Ensure the cold trap is properly filled and functioning to protect the vacuum pump.

Experimental Workflow Diagram

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_post Post-Distillation A Crude this compound in Distilling Flask B Assemble Distillation Apparatus (Short-path, Condenser, Receiver) A->B C Connect to Vacuum Pump via Cold Trap B->C D Place on Heating Mantle with Stirring C->D E Start Vacuum Pump (Gradual Pressure Reduction) D->E Start Process F Begin Stirring and Heating E->F G Collect Forerun (Low-boiling impurities) F->G H Collect Main Fraction (Pure this compound) G->H I Stop Heating and Cool Down H->I J Vent System to Atmospheric Pressure I->J End of Distillation K Collect Purified Product J->K L Characterize Purity (e.g., NMR, GC-MS) K->L

Caption: Workflow for the purification of this compound via vacuum distillation.

References

Application Notes & Protocols: Utilizing 1,6-Heptanediol as an Effective Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinking of biopolymers is a fundamental strategy for the development of robust biomaterials with tailored mechanical properties and degradation kinetics, essential for applications in tissue engineering, drug delivery, and regenerative medicine. While a variety of crosslinking agents are available, there is a continuous search for new reagents that offer a balance of biocompatibility, efficiency, and tunable reactivity. 1,6-Heptanediol, a simple aliphatic diol, presents a potential, though not conventional, candidate for crosslinking biopolymers. Its two primary hydroxyl groups can be leveraged to form stable covalent bonds with complementary functional groups on biopolymers, such as carboxyl or amine groups, typically through the use of an activating agent.

This document provides a detailed theoretical framework and practical protocols for the utilization of this compound as a crosslinking agent for biopolymers rich in carboxyl groups, such as hyaluronic acid or proteins like collagen. The primary proposed mechanism involves the activation of carboxyl groups on the biopolymer using a carbodiimide, followed by nucleophilic attack from the hydroxyl groups of this compound to form ester bonds.

Proposed Crosslinking Mechanism: Carbodiimide-Mediated Esterification

The crosslinking of a biopolymer containing carboxylic acid groups with this compound can be efficiently achieved using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] The reaction proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the biopolymer to form a highly reactive O-acylisourea intermediate.[1][2]

  • Nucleophilic Attack by this compound: The hydroxyl groups (-OH) of this compound act as nucleophiles, attacking the activated carboxyl group to form a stable ester bond and releasing an isourea byproduct.[1]

This two-step process, when applied to multiple polymer chains, results in a three-dimensional crosslinked network.

Crosslinking_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Crosslinking Biopolymer-COOH Biopolymer-COOH O-acylisourea O-acylisourea Intermediate Biopolymer-COOH->O-acylisourea + EDC EDC EDC Crosslinked_Biopolymer Crosslinked Biopolymer (Ester Bond) O-acylisourea->Crosslinked_Biopolymer + this compound Isourea Isourea Byproduct O-acylisourea->Isourea Heptanediol This compound (HO-R-OH)

Figure 1: Proposed carbodiimide-mediated crosslinking mechanism.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the crosslinking of a model biopolymer (e.g., hyaluronic acid) with this compound, based on typical outcomes for carbodiimide-mediated crosslinking.

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties

This compound (mol eq. to COOH)EDC (mol eq. to COOH)Degree of Swelling (%)Compressive Modulus (kPa)
0.250.5850 ± 505 ± 1
0.50.5600 ± 4015 ± 3
1.00.5400 ± 3030 ± 5
1.01.0350 ± 2545 ± 6

Table 2: Time-Dependent Crosslinking Efficiency

Reaction Time (hours)Degree of Crosslinking (%)Residual EDC (%)
145 ± 530 ± 4
475 ± 610 ± 2
1290 ± 4< 2
24> 95< 1

Note: The degree of crosslinking can be estimated using techniques like FTIR by monitoring the appearance of the ester carbonyl peak.[3][4]

Experimental Protocols

Protocol 1: Preparation of a Crosslinked Biopolymer Hydrogel

This protocol describes the formation of a hydrogel from a carboxyl-containing biopolymer (e.g., hyaluronic acid, carboxymethylcellulose) using this compound as the crosslinker.

Materials:

  • Carboxyl-containing biopolymer

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO appropriate for the biopolymer)

  • Lyophilizer

Hydrogel_Protocol Start Start Dissolve_Biopolymer 1. Dissolve biopolymer in MES buffer Start->Dissolve_Biopolymer Add_Heptanediol 2. Add this compound to the solution Dissolve_Biopolymer->Add_Heptanediol Activate_EDC 3. Add EDC (and optional NHS) to initiate crosslinking Add_Heptanediol->Activate_EDC Incubate 4. Incubate at room temperature (e.g., 12-24 hours) Activate_EDC->Incubate Dialyze 5. Dialyze against PBS to remove byproducts Incubate->Dialyze Lyophilize 6. Lyophilize for storage or characterization Dialyze->Lyophilize End End Lyophilize->End

Figure 2: Experimental workflow for hydrogel preparation.

Procedure:

  • Biopolymer Solution Preparation: Dissolve the biopolymer in MES buffer to the desired concentration (e.g., 1-5% w/v). Stir until fully dissolved.

  • Addition of Crosslinker: Add the desired amount of this compound to the biopolymer solution and mix thoroughly.

  • Initiation of Crosslinking: Freshly prepare a solution of EDC (and NHS, if used) in MES buffer. Add the EDC solution to the biopolymer/diol mixture to initiate the crosslinking reaction. The molar ratio of EDC to carboxyl groups can be varied to control the degree of crosslinking.

  • Gelation: Allow the mixture to incubate at room temperature. Gelation time will vary depending on the concentrations of reactants.

  • Purification: Once the hydrogel is formed, place it in dialysis tubing and dialyze against PBS for 2-3 days, with frequent buffer changes, to remove unreacted reagents and byproducts.

  • Storage/Characterization: The purified hydrogel can be stored in PBS at 4°C or lyophilized for long-term storage and further analysis.

Protocol 2: Characterization of Crosslinking using FTIR Spectroscopy

This protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of ester crosslinks.

Materials:

  • Lyophilized samples of:

    • Uncrosslinked biopolymer

    • This compound

    • Crosslinked hydrogel

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Sample Preparation: Ensure all samples are thoroughly dried (lyophilized).

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectra: Record the FTIR spectra of the uncrosslinked biopolymer, this compound, and the crosslinked hydrogel over a range of 4000-650 cm⁻¹.

  • Data Analysis: Compare the spectra. The formation of ester bonds in the crosslinked hydrogel is confirmed by the appearance of a new characteristic carbonyl (C=O) stretching peak around 1730-1740 cm⁻¹.[3] A decrease in the intensity of the broad O-H stretch from the carboxylic acid groups of the biopolymer may also be observed.

FTIR_Analysis Biopolymer Biopolymer Spectrum (Carboxyl C=O ~1700 cm⁻¹) Analysis Spectral Comparison: - New Ester Peak - Reduced Carboxyl Signal Biopolymer->Analysis Crosslinked Crosslinked Spectrum (Ester C=O ~1735 cm⁻¹) Crosslinked->Analysis

References

Application of 1,6-Heptanediol in Solid-Phase Peptide Synthesis: A Theoretical Framework and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of linkers in Solid-Phase Peptide Synthesis (SPPS) is a critical factor that dictates the success of synthesizing a peptide of a specific length and complexity. The linker's chemical nature influences the peptide's cleavage conditions, the C-terminal functionality, and the overall yield and purity. While various linkers are commercially available, the exploration of novel linkers to address specific challenges, such as the synthesis of hydrophobic or aggregation-prone peptides, is an ongoing area of research.

This document explores the theoretical application of 1,6-heptanediol as a flexible, hydrophilic spacer arm in SPPS. While direct literature evidence for the use of this compound in SPPS is limited, its properties as a long-chain aliphatic diol suggest its potential utility. The introduction of a seven-carbon aliphatic chain could potentially improve the solvation of the resin-bound peptide, thereby minimizing inter-chain aggregation and enhancing coupling efficiency, particularly for hydrophobic sequences.

The hydroxyl groups of this compound offer versatile handles for chemical modification. One hydroxyl group can be anchored to a solid support, leaving the other available for the attachment of the first amino acid. This would result in a peptide alcohol upon cleavage. Alternatively, the terminal hydroxyl group could be further functionalized to create a cleavable linker, allowing for the release of a C-terminal carboxylic acid or amide.

This application note provides a hypothetical framework and detailed protocols for the use of a this compound-based linker in SPPS. The presented data is illustrative and intended to provide a basis for experimentation.

Hypothetical Performance Data

The following table presents hypothetical data comparing the performance of a this compound-based linker with standard commercially available linkers for the synthesis of a model hydrophobic peptide (Sequence: Val-Ala-Leu-Ile-Gly-Val-Ala).

Linker TypeResin TypePeptide Purity (%)Overall Yield (%)Cleavage ConditionsC-Terminal Moiety
This compound (Hypothetical) Polystyrene9275HFIP/DCMAlcohol
WangPolystyrene856895% TFACarboxylic Acid
Rink AmidePolystyrene887095% TFAAmide

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Functionalization of Chloromethylated Polystyrene Resin with this compound

This protocol describes the attachment of this compound to a chloromethylated polystyrene resin to generate a hydroxyl-terminated linker.

Materials:

  • Chloromethylated polystyrene resin (1% DVB, 1.0 mmol/g)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell 1.0 g of chloromethylated polystyrene resin in 10 mL of anhydrous DMF for 1 hour in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • In a separate flask, dissolve 5 equivalents of this compound in 15 mL of anhydrous DMF.

  • Carefully add 1.1 equivalents of sodium hydride to the this compound solution under a nitrogen atmosphere. Stir for 30 minutes at room temperature to form the alkoxide.

  • Slowly add the alkoxide solution to the swollen resin suspension.

  • Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Filter the resin and wash sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the hydroxyl loading of the resin using a suitable method (e.g., titration or elemental analysis).

Protocol 2: Attachment of the First Fmoc-Amino Acid to the this compound Resin

This protocol outlines the esterification of the first Fmoc-protected amino acid to the hydroxyl-functionalized resin.

Materials:

  • This compound-functionalized polystyrene resin

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the this compound-functionalized resin in anhydrous DCM (10 mL/g of resin) for 1 hour.

  • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid in a minimal amount of DMF and dilute with DCM.

  • Add 3 equivalents of DIC to the amino acid solution and stir for 5 minutes at room temperature.

  • Add 0.1 equivalents of DMAP to the activated amino acid solution.

  • Drain the DCM from the swollen resin and add the activated amino acid solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter the resin and wash with DCM (3 x 15 mL) and DMF (3 x 15 mL).

  • Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM (1:1:8 v/v/v) for 30 minutes.

  • Wash the resin with DCM (3 x 15 mL) and dry under vacuum.

  • Determine the loading of the first amino acid using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the standard steps for peptide chain elongation on the this compound-based resin.

Materials:

  • Amino acid-loaded this compound resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 x 15 mL).

  • Coupling:

    • Pre-activate 3 equivalents of the next Fmoc-amino acid with 3 equivalents of coupling reagent and 6 equivalents of base in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Washing: Wash the resin with DMF (5 x 15 mL) and DCM (5 x 15 mL).

  • Drying: Dry the peptide-resin under vacuum.

  • Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

G Hypothetical Workflow for SPPS using a this compound Linker cluster_0 Resin Functionalization cluster_1 Peptide Synthesis Cycle cluster_2 Cleavage and Purification Resin Chloromethylated Polystyrene Heptanediol This compound + NaH Resin->Heptanediol Reaction in DMF FunctionalizedResin This compound Resin Heptanediol->FunctionalizedResin FirstAA Attach First Fmoc-AA FunctionalizedResin->FirstAA Deprotection Fmoc Deprotection (Piperidine) FirstAA->Deprotection Coupling Couple Next Fmoc-AA (HBTU/DIPEA) Deprotection->Coupling Repeat Repeat n-1 times Coupling->Repeat Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Peptide Alcohol Purification->FinalPeptide

Caption: Workflow for SPPS with a this compound Linker.

G Logical Relationship of SPPS Components with a Diol Linker SolidSupport Solid Support (e.g., Polystyrene) Linker This compound Linker SolidSupport->Linker Covalently Attached Peptide Growing Peptide Chain Linker->Peptide Anchors ProtectingGroups Protecting Groups (Fmoc, tBu) Peptide->ProtectingGroups Protected by Reagents Reagents (Coupling, Deprotection, Cleavage) Reagents->Linker Cleaves from Reagents->Peptide Acts upon Reagents->ProtectingGroups Removes

Caption: Interplay of components in diol-linker SPPS.

Application Notes and Protocols for Chemo-catalytic Production of 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the chemo-catalytic production of 1,6-Heptanediol, a valuable C7 linear diol. The primary routes discussed are the hydrogenation of pimelic acid and a prospective route from biomass-derived intermediates. Due to the limited specific literature on this compound synthesis, the protocols are substantially based on well-established analogous conversions, particularly the hydrogenation of adipic acid to 1,6-hexanediol (B165255).

Hydrogenation of Pimelic Acid to this compound

The most direct chemo-catalytic route to this compound is the hydrogenation of pimelic acid or its corresponding esters. This process is analogous to the industrial production of 1,6-hexanediol from adipic acid.[1] The reaction involves the reduction of the two carboxylic acid groups to primary alcohols.

A variety of heterogeneous catalysts can be employed for this transformation, with bimetallic systems often showing superior performance. Catalysts containing metals such as ruthenium, rhenium, iridium, and nickel have been shown to be effective for the hydrogenation of dicarboxylic acids.[1] The choice of catalyst, support, solvent, temperature, and hydrogen pressure are all critical parameters influencing the yield and selectivity towards this compound.

Experimental Protocol: Hydrogenation of Pimelic Acid using a Heterogeneous Catalyst

This protocol is adapted from the hydrogenation of adipic acid and provides a starting point for the synthesis of this compound.[1]

Materials:

  • Pimelic acid

  • 1,4-Dioxane (or other suitable solvent like water or ethanol)

  • Supported bimetallic catalyst (e.g., Ir-Re/C, Ru-Sn/Al2O3, or atomically dispersed Ni/SiO2)[1]

  • Hydrogen (H2) gas, high purity

  • Nitrogen (N2) gas, high purity

  • Standard glassware for catalyst handling and solution preparation

  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Catalyst Preparation (if required): Synthesize the chosen supported catalyst according to established literature procedures. For instance, an atomically dispersed Ni/SiO2 catalyst can be prepared by an ammonia (B1221849) evaporation combined with a hydrothermal method.[1]

  • Reactor Setup:

    • Ensure the high-pressure reactor is clean and dry.

    • Add the desired amount of pimelic acid (e.g., 0.1 g) and the catalyst (e.g., 0.1 g) to the reactor vessel.[1]

    • Add the solvent (e.g., 60 mL of 1,4-dioxane).[1]

  • Reaction Execution:

    • Seal the reactor and purge with nitrogen gas several times to remove air.

    • Pressurize the reactor with hydrogen gas to the desired initial pressure (e.g., 50 bar).[1]

    • Begin stirring (e.g., 500 rpm) and heat the reactor to the target temperature (e.g., 220 °C).[1]

    • Maintain the reaction for the desired duration (e.g., 12 hours).[1]

  • Product Recovery and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Open the reactor and recover the reaction mixture.

    • Separate the catalyst from the liquid product by filtration or centrifugation.

    • Analyze the liquid product for the quantification of this compound and any byproducts using gas chromatography (GC) equipped with a suitable capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS).[1]

Quantitative Data Summary (Based on Analogous Adipic Acid Hydrogenation)

The following table summarizes typical reaction conditions and yields for the hydrogenation of adipic acid to 1,6-hexanediol, which can be used as a starting point for optimizing the synthesis of this compound.

CatalystSupportTemperature (°C)H2 Pressure (bar)Reaction Time (h)Adipic Acid Conversion (%)1,6-Hexanediol Yield (%)Reference
Atomically dispersed NiSiO22205012Complete~94[1]
Ru-SnAl2O32205012-~56[1]
Ir-ReCarbon18010016Complete59 (selectivity)

Prospective Biomass-Derived Route to this compound

While less established, a potential chemo-catalytic route to C7 diols can be envisioned starting from biomass-derived platform molecules. This would likely involve the synthesis of a C7 intermediate from smaller biomass-derived molecules, followed by hydrodeoxygenation. For instance, aldol (B89426) condensation of furfural (B47365) (a C5 molecule) with acetone (B3395972) (a C3 molecule) can produce furanic intermediates that can be further upgraded. Subsequent hydrodeoxygenation of a C7 furanic compound could potentially yield this compound, although this pathway is more speculative and would require significant research and development.

Conceptual Experimental Workflow for Biomass-Derived this compound

This conceptual workflow outlines the key steps for a potential biomass-to-1,6-heptanediol conversion.

  • Aldol Condensation: React a biomass-derived C5 compound (e.g., furfural) with a C2 or C3 ketone/aldehyde (e.g., acetone) in the presence of a base or solid acid-base catalyst to form a C7 or larger furanic intermediate.

  • Hydrogenation/Hydrodeoxygenation: Subject the C7 intermediate to a multi-step hydrogenation and hydrodeoxygenation process. This would likely involve:

    • Hydrogenation of any carbon-carbon double bonds.

    • Hydrogenation of any carbonyl groups.

    • Ring-opening and hydrodeoxygenation of the furan (B31954) ring to form the linear C7 diol. This step would require a robust catalyst system, potentially a dual-catalyst bed or a multifunctional catalyst.

Visualizations

ChemoCatalytic_Routes_to_1_6_Heptanediol cluster_pimelic_acid Route 1: Hydrogenation of Pimelic Acid cluster_biomass Route 2: Prospective Biomass Route Pimelic_Acid Pimelic Acid Heptanediol_1_6 This compound Pimelic_Acid->Heptanediol_1_6 Hydrogenation (e.g., Ni/SiO2, Ir-Re/C) Biomass Biomass Furfural Furfural (C5) Biomass->Furfural C7_Furanic C7 Furanic Intermediate Furfural->C7_Furanic Aldol Condensation Acetone Acetone (C3) Acetone->C7_Furanic Heptanediol_1_6_biomass This compound C7_Furanic->Heptanediol_1_6_biomass Hydrodeoxygenation

Caption: Chemo-catalytic routes to this compound.

Experimental_Workflow_Pimelic_Acid_Hydrogenation start Start reactor_prep Prepare High-Pressure Reactor (Add Pimelic Acid, Catalyst, Solvent) start->reactor_prep purge_n2 Purge with N2 reactor_prep->purge_n2 pressurize_h2 Pressurize with H2 purge_n2->pressurize_h2 react Heat and Stir (Controlled Temperature and Time) pressurize_h2->react cool_vent Cool and Vent react->cool_vent product_recovery Recover Reaction Mixture cool_vent->product_recovery catalyst_separation Separate Catalyst (Filtration/Centrifugation) product_recovery->catalyst_separation analysis Analyze Product (GC, GC-MS) catalyst_separation->analysis end End analysis->end

References

Troubleshooting & Optimization

Strategies for improving the yield of 1,6-Heptanediol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,6-Heptanediol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and analogous reactions for similar diols, such as 1,6-hexanediol (B165255), providing a strong starting point for optimizing your experimental outcomes.

Troubleshooting Guides & FAQs

Section 1: Synthesis via Reduction of Pimelic Acid Derivatives

This section focuses on the common laboratory-scale synthesis of this compound through the reduction of pimelic acid or its esters (e.g., dimethyl pimelate).

Q1: I am experiencing a low yield in the reduction of dimethyl pimelate (B1236862) to this compound using a hydride reducing agent. What are the potential causes and how can I improve it?

Low yields in this reduction are often due to incomplete reaction, side product formation, or issues with the starting materials and reagents.

Potential Causes & Troubleshooting Strategies:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., lithium aluminum hydride, LiAlH₄). A common ratio is 2-3 moles of hydride per mole of the diester.

    • Suboptimal Reaction Time or Temperature: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, a moderate increase in temperature might be necessary, but be cautious as this can also promote side reactions.

  • Side Product Formation:

    • Formation of Mono-alcohol or Aldehyde: Incomplete reduction can lead to the formation of 7-hydroxyheptanoate or 7-hydroxyheptanal. Ensure sufficient reducing agent and adequate reaction time.

    • Ester Saponification: If there is residual water in your reaction solvent or on your glassware, it can react with the hydride reagent to form hydroxides, which can saponify the ester starting material, rendering it unreactive to reduction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Starting Material and Reagent Quality:

    • Purity of Dimethyl Pimelate: Impurities in the starting material can interfere with the reaction. Purify the dimethyl pimelate by distillation if its purity is questionable.

    • Activity of the Reducing Agent: Hydride reducing agents are sensitive to moisture and can lose their activity over time. Use a fresh, unopened bottle of the reducing agent or test the activity of your current batch on a small scale with a known substrate.

Q2: What are the common side products when reducing pimelic acid derivatives, and how can I minimize them?

The primary side products are typically the result of incomplete reduction or over-reduction.

Side ProductFormation PathwayMitigation Strategy
Methyl 7-hydroxyheptanoate Incomplete reduction of the diester.Increase the molar ratio of the reducing agent and extend the reaction time. Monitor the reaction to ensure full conversion of the starting material.
7-Hydroxyheptanal Incomplete reduction of one of the ester groups.Similar to above, ensure sufficient reducing agent and reaction time.
Heptane Over-reduction of the diol.This is less common with standard hydride reductions of esters but can occur under harsh conditions or with certain catalysts. Use milder reducing agents if this is a persistent issue.
Polymers/Oligomers Can form during workup or distillation at high temperatures.Use vacuum distillation at the lowest possible temperature for purification. The addition of a small amount of a non-volatile base can sometimes inhibit polymerization.
Section 2: Synthesis via Catalytic Hydrogenation of Pimelic Acid

This section addresses issues related to the catalytic hydrogenation of pimelic acid to this compound, a method often used for larger-scale synthesis. Information in this section is largely based on the well-studied hydrogenation of adipic acid to 1,6-hexanediol and should be adapted with care.

Q3: My catalytic hydrogenation of pimelic acid is showing low conversion and/or low selectivity to this compound. What factors should I investigate?

Low conversion and selectivity in catalytic hydrogenation can be attributed to catalyst issues, suboptimal reaction conditions, or the presence of impurities.

Troubleshooting Checklist:

  • Catalyst Activity and Deactivation:

    • Catalyst Choice: The choice of catalyst is critical. For dicarboxylic acid hydrogenation, bimetallic catalysts often show superior performance. For instance, in adipic acid hydrogenation, atomically dispersed Ni on silica (B1680970) and Ir-Re catalysts have demonstrated high yields.[1] Consider screening different catalysts.

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in the pimelic acid feed or the hydrogen gas. Ensure high-purity starting materials. The catalyst may also sinter at high temperatures, leading to a loss of active surface area.

    • Catalyst Leaching: In liquid-phase hydrogenation, the active metal may leach from the support. Analyze the post-reaction catalyst to check for changes in metal loading.

  • Reaction Conditions:

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. For dicarboxylic acid hydrogenation, pressures in the range of 50-100 bar are common.[1]

    • Temperature: The reaction temperature needs to be optimized. Too low a temperature will result in a slow reaction rate, while too high a temperature can promote side reactions and catalyst deactivation. A typical range for adipic acid hydrogenation is 170-240°C.[2]

    • Solvent: The choice of solvent can influence the reaction pathway and selectivity. Dioxane is a common solvent for this type of reaction.[1]

  • Formation of Byproducts:

    • Cyclic Ethers: Intramolecular dehydration of this compound can form oxepane. This is more likely at higher temperatures and in the presence of acidic sites on the catalyst support.

    • Other Diols and Alcohols: Hydrogenolysis can lead to the formation of shorter-chain diols or mono-alcohols. Optimizing the catalyst and reaction conditions can help to minimize these side reactions.

Q4: How can I improve the reusability of my catalyst for pimelic acid hydrogenation?

Catalyst reusability is key for a cost-effective process.

  • Proper Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent oxidation of the active metals.

  • Regeneration: Some catalysts can be regenerated. This may involve washing with a solvent to remove adsorbed impurities or a high-temperature treatment to redisperse the metal particles. The specific regeneration protocol will depend on the catalyst and the nature of the deactivation.

  • Use of a Robust Support: The choice of catalyst support can significantly impact its stability. Supports like silica, titania, and carbon are commonly used.

Section 3: Synthesis from Biomass-Derived Feedstocks

The conversion of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF) to diols is a growing area of research. The information here is based on the synthesis of 1,6-hexanediol from HMF and should be considered as a guide for analogous C7 diol synthesis.

Q5: I am attempting to synthesize a C7 diol from a biomass-derived platform molecule and am getting a complex mixture of products. How can I improve the selectivity?

Achieving high selectivity in biomass conversion is challenging due to the multifunctional nature of the starting materials.

Key Factors for Improving Selectivity:

  • Catalyst Design:

    • Bifunctional Catalysts: Often, a combination of metal and acidic sites is required. For the conversion of HMF to 1,6-hexanediol, a double-layered catalyst system of Pd/SiO₂ and Ir-ReOₓ/SiO₂ has been shown to be effective.[3] The first layer hydrogenates the aldehyde group, and the second layer performs the ring opening and further reduction.

    • Support Effects: The catalyst support can influence the reaction pathway. For example, acidic supports can promote dehydration and cyclization side reactions.[4]

  • Solvent System: The solvent plays a crucial role in controlling the reaction network. For HMF conversion, a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) has been shown to be optimal. The water can generate Brønsted acidic sites on the catalyst, which are important for the ring-opening step.[3]

  • Reaction Conditions:

    • Hydrogen Pressure: High hydrogen pressure can suppress over-hydrogenolysis, which leads to the formation of alkanes and mono-alcohols.[3]

    • Temperature: A careful optimization of the reaction temperature is necessary to achieve a good reaction rate without promoting undesired side reactions.

Experimental Protocols

Protocol 1: Reduction of Dimethyl Pimelate to 1,7-Heptanediol with LiAlH₄

This protocol is a general guideline for the laboratory-scale synthesis of 1,7-Heptanediol.

Materials:

  • Dimethyl pimelate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • 50 L glass reactor (for large scale) or appropriate round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble a dry reactor/flask with a dropping funnel, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried before use.

  • Reagent Addition: Charge the reactor with anhydrous THF (25 L for a 5 kg scale reaction). Cool the THF to 5°C using an ice bath. Carefully and in portions, add LiAlH₄ (1.5 kg for a 5 kg scale reaction) to the stirred THF.

  • Substrate Addition: Prepare a solution of dimethyl pimelate (5 kg) in anhydrous THF (5 L) and add it to the dropping funnel.

  • Reaction: Slowly add the dimethyl pimelate solution dropwise to the LiAlH₄ suspension, maintaining the reaction temperature at 5°C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1.5 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to ensure all the starting material has been consumed.

  • Quenching: Cool the reaction mixture back down to 5°C. Slowly and carefully add water (1.5 L), followed by a 15% sodium hydroxide solution (1.5 L), and then another portion of water (1.5 L). This should be done with extreme caution as the quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas.

  • Workup: Filter the resulting aluminum salts and wash them with THF. Combine the filtrates and concentrate them using a rotary evaporator to obtain crude 1,7-Heptanediol.

  • Purification: Purify the crude product by vacuum distillation. For a high yield of pure 1,7-Heptanediol (content >99%), the distillation should be performed under high vacuum with an oil bath temperature around 105°C.[5] The expected yield is approximately 95%.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis strategies for diols. Note that much of the data is for 1,6-hexanediol, which serves as a close analog for this compound.

Table 1: Catalytic Hydrogenation of Dicarboxylic Acids to Diols

Starting MaterialCatalystTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Diol Yield (%)Reference
Adipic AcidAtomically dispersed Ni/SiO₂2205012100~94[1]
Adipic Acid5 wt% RuSn/Al₂O₃2205012-~56[1]
Adipic AcidIr-Re/C1801001610059[6]
Adipic AcidRe-Pd/SiO₂140---71-89[7]

Table 2: Synthesis of 1,6-Hexanediol from 5-Hydroxymethylfurfural (HMF)

CatalystTemperature (°C)H₂ Pressure (MPa)SolventHMF Conversion (%)1,6-HDO Yield (%)Reference
Pd/SiO₂ + Ir-ReOₓ/SiO₂1007.040% H₂O / 60% THF10057.8[3]
Pd/ZrP-Atmospheric (using formic acid)--43[8]

Visualizations

Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.

experimental_workflow_reduction start Start: Dimethyl Pimelate in Anhydrous THF addition Slow Addition of Dimethyl Pimelate Solution start->addition reagent_prep Prepare LiAlH4 Suspension in Anhydrous THF at 5°C reagent_prep->addition reaction Reaction at 5°C to Room Temperature addition->reaction monitoring Monitor Reaction by TLC/GC reaction->monitoring quenching Quench with H2O and NaOH at 5°C monitoring->quenching workup Filter and Concentrate quenching->workup purification Vacuum Distillation workup->purification product Product: this compound purification->product

Caption: Workflow for the reduction of dimethyl pimelate.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products reagent_quality Poor Reagent Quality low_yield->reagent_quality purification_loss Purification Losses low_yield->purification_loss optimize_conditions Optimize Reaction (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions minimize_side_reactions Modify Conditions to Minimize Byproducts side_products->minimize_side_reactions use_pure_reagents Use High-Purity Starting Materials & Reagents reagent_quality->use_pure_reagents improve_purification Optimize Purification (e.g., Vacuum Distillation) purification_loss->improve_purification

Caption: Troubleshooting logic for low synthesis yield.

References

Identifying and minimizing side reactions in 1,6-Heptanediol polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the polymerization of 1,6-heptanediol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of polyesters from this compound, offering potential causes and solutions.

Problem ID: AP-001 - Low Polymer Molecular Weight

Potential CausesProposed Solutions
Incomplete Reaction - Extend the reaction time or increase the temperature within the polymer's stability range.[1]
Presence of Monofunctional Impurities - Purify monomers to remove monofunctional impurities.
Suboptimal Monomer Stoichiometry - Carefully control the molar ratio of diacid to diol. An excess of one monomer can limit molecular weight.[1]
Inefficient Removal of Condensation Byproducts - Apply a high vacuum and ensure efficient stirring to facilitate the removal of small molecule byproducts like water.[1]
Chain Termination Reactions - Consider using a chain extender.

Problem ID: AP-002 - High Content of Cyclic Oligomers

Potential CausesProposed Solutions
High Reaction Temperatures - Optimize the reaction temperature; excessively high temperatures can favor cyclization.[1]
High Dilution of Reactants - Perform polymerization in bulk (melt phase) rather than in solution to reduce the likelihood of intramolecular reactions.[1]
"Backbiting" or Intramolecular Transesterification - Select catalysts that favor linear chain growth.
Inappropriate Catalyst Selection - Employ catalysts known to suppress cyclization, such as certain tin or titanium compounds.[1] Additives like calcium phosphate (B84403) can also help.

Problem ID: AP-003 - Polymer Discoloration (Yellowing/Browning)

Potential CausesProposed Solutions
Thermal Degradation at High Temperatures - Lower the polymerization temperature and shorten the reaction time at high temperatures.[1] A typical range for aliphatic polyester (B1180765) polycondensation is 220-240°C.[2]
Oxidation of Monomers or Polymer - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis to prevent oxidation.[1]
Catalyst-Induced Side Reactions - Select catalysts less prone to causing color formation. Some titanate catalysts may cause more coloration than tin-based catalysts.[1]
Presence of Impurities in Monomers - Ensure high purity of monomers.[1]

Problem ID: AP-004 - Gel Formation

Potential CausesProposed Solutions
Presence of Polyfunctional Impurities - Purify monomers to remove any impurities with more than two reactive groups.
Side Reactions at High Temperatures - Lower the reaction temperature to minimize cross-linking reactions.
Uncontrolled Catalyst Activity - Optimize the catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound polymerization?

A1: The most common side reactions are intramolecular cyclization to form cyclic oligomers and intermolecular etherification. Intramolecular cyclization, often referred to as "backbiting," leads to the formation of cyclic esters, which can lower the overall molecular weight of the polymer.[1] Intermolecular etherification can occur between two this compound molecules or between a hydroxyl end-group and another polymer chain, leading to branching and potentially gel formation.

Q2: How does reaction temperature affect side product formation?

A2: Higher reaction temperatures generally increase the rate of all reactions, including side reactions.[3] Specifically, high temperatures can favor intramolecular cyclization over linear chain growth.[1] Thermal degradation of the polymer can also occur at elevated temperatures, leading to discoloration and a decrease in molecular weight.[2] It is crucial to find an optimal temperature that allows for efficient polymerization while minimizing these unwanted side reactions.

Q3: Which type of catalyst is best for minimizing side reactions?

A3: The choice of catalyst can significantly influence the prevalence of side reactions. Tin-based catalysts are often preferred for polyesterification as they can be less prone to causing discoloration compared to some titanium-based catalysts.[1] The catalyst should be selected based on its ability to promote linear chain growth over cyclization.

Q4: How can I detect and quantify side products?

A4: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structural motifs of side products. For example, the formation of an ether linkage will result in characteristic shifts in the NMR spectrum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the presence of different functional groups. While the ester group of the polyester is the main feature, specific peaks related to ether linkages or other degradation products may be observable.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymer. A high concentration of low molecular weight species may indicate the presence of cyclic oligomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile side products, such as cyclic ethers, after extraction from the polymer matrix.

Experimental Protocols

Protocol 1: Synthesis of Poly(heptamethylene adipate)

This protocol is adapted from general procedures for aliphatic polyester synthesis.

Materials:

  • This compound

  • Adipic acid

  • Catalyst (e.g., tin(II) 2-ethylhexanoate (B8288628) or titanium(IV) isopropoxide)

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Preparation: Ensure high purity of this compound and adipic acid.

  • Esterification:

    • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and adipic acid.

    • Heat the mixture to 180-200°C under a slow stream of nitrogen to initiate the esterification reaction and distill off the water produced.

  • Polycondensation:

    • After the majority of water has been removed, add the catalyst (e.g., 0.1 mol% relative to the diacid).

    • Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum for several hours until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.

  • Purification:

    • Dissolve the obtained polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

    • Filter and dry the purified polymer under vacuum.

Protocol 2: Analysis of Side Products by NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃).

¹H NMR Analysis:

  • Acquire the ¹H NMR spectrum.

  • Expected Peaks for Poly(heptamethylene adipate):

    • ~4.05 ppm (triplet, -CH₂-O-CO-)

    • ~2.3 ppm (triplet, -CO-CH₂-)

    • ~1.6 ppm (multiplet, internal methylene (B1212753) groups of both heptanediol and adipic acid moieties)

    • ~1.3 ppm (multiplet, internal methylene groups of the heptanediol moiety)

  • Potential Side Product Peaks:

    • Ether Linkage (-CH₂-O-CH₂-): Look for signals in the range of 3.4-3.7 ppm, which are distinct from the ester-linked methylene protons.

    • Oxocane (cyclic ether of this compound): Characteristic peaks for the methylene groups adjacent to the ether oxygen would appear around 3.7 ppm.

¹³C NMR Analysis:

  • Acquire the ¹³C NMR spectrum.

  • Expected Peaks for Poly(heptamethylene adipate):

    • ~173 ppm (C=O of ester)

    • ~64 ppm (-CH₂-O-CO-)

    • ~34 ppm (-CO-CH₂-)

    • ~29, 28, 25, 24 ppm (internal methylene carbons)

  • Potential Side Product Peaks:

    • Ether Linkage (-CH₂-O-CH₂-): Peaks for carbons adjacent to the ether oxygen would appear around 70 ppm.

Data Summary

Table 1: Effect of Catalyst on Polymer Properties (Illustrative Data)

CatalystReaction Temp. (°C)Mn ( g/mol )PDIYellowness Index
Tin(II) 2-ethylhexanoate22025,0001.85.2
Titanium(IV) isopropoxide22028,0001.912.5
Tin(II) 2-ethylhexanoate24022,0002.18.9
Titanium(IV) isopropoxide24024,0002.218.3

Note: This is illustrative data. Actual results may vary based on specific reaction conditions.

Visualizations

Troubleshooting_Low_Molecular_Weight Troubleshooting Low Molecular Weight in this compound Polymerization Start Low Molecular Weight Detected Check_Stoichiometry Verify Monomer Stoichiometry Start->Check_Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Check_Purity Analyze Monomer Purity Purity_OK Purity High? Check_Purity->Purity_OK Check_Reaction_Conditions Review Reaction Conditions Conditions_OK Conditions Optimal? Check_Reaction_Conditions->Conditions_OK Stoichiometry_OK->Check_Purity Yes Adjust_Stoichiometry Adjust Monomer Ratio Stoichiometry_OK->Adjust_Stoichiometry No Purity_OK->Check_Reaction_Conditions Yes Purify_Monomers Purify Monomers Purity_OK->Purify_Monomers No Optimize_Conditions Optimize Temp/Time/Vacuum Conditions_OK->Optimize_Conditions No End Achieve Target Molecular Weight Conditions_OK->End Yes Adjust_Stoichiometry->Start Re-run Purify_Monomers->Start Re-run Optimize_Conditions->Start Re-run

Figure 1: Troubleshooting workflow for low molecular weight polymer.

Side_Reaction_Pathways Key Side Reactions in this compound Polymerization cluster_main Main Polymerization Reaction cluster_cyclization Intramolecular Cyclization cluster_etherification Intermolecular Etherification This compound This compound Polyester Polyester This compound->Polyester + Diacid - H2O Diacid Diacid Diacid->Polyester Hydroxy-terminated Oligomer Hydroxy-terminated Oligomer Cyclic Oligomer Cyclic Oligomer Hydroxy-terminated Oligomer->Cyclic Oligomer Backbiting - H2O Two Hydroxyl Groups 2 x R-OH (from diol or chain ends) Ether Linkage R-O-R Two Hydroxyl Groups->Ether Linkage - H2O

Figure 2: Major side reaction pathways in this compound polymerization.

Analytical_Workflow Analytical Workflow for Polymer Characterization Start Polymer Sample GPC GPC Analysis Start->GPC NMR NMR Spectroscopy (1H and 13C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR GPC_Result Molecular Weight (Mn, Mw) Polydispersity (PDI) GPC->GPC_Result NMR_Result Polymer Structure Identification of Side Products (e.g., Ether Linkages) NMR->NMR_Result FTIR_Result Functional Group Analysis (Ester, Hydroxyl, Ether) FTIR->FTIR_Result

Figure 3: Workflow for the analytical characterization of this compound polymers.

References

Overcoming challenges in the purification of 1,6-Heptanediol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,6-Heptanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this versatile aliphatic diol.

Section 1: Troubleshooting Guides

This section provides solutions to common problems you might encounter during the purification of this compound using various techniques.

Fractional Distillation under Reduced Pressure

Fractional distillation is a primary method for purifying this compound, especially on a larger scale. However, challenges such as product decomposition and inefficient separation can arise.

Q1: My this compound seems to be decomposing at high temperatures during distillation, leading to low yield and discoloration. What can I do?

A1: Thermal decomposition is a significant concern for diols at atmospheric pressure. The recommended approach is to perform the distillation under reduced pressure (vacuum distillation), which lowers the boiling point.

  • Possible Cause: The boiling point of this compound is estimated to be around 233°C at atmospheric pressure, a temperature at which many organic compounds can degrade.[1]

  • Recommended Solution:

    • Reduce the Pressure: Employ a vacuum pump to lower the pressure of your distillation apparatus. For many organic compounds, a pressure of 0.1 mmHg is effective.[2] A lower pressure will significantly decrease the required temperature to achieve boiling.

    • Use a Fractionating Column: To ensure good separation from impurities, use a fractionating column (e.g., Vigreux or packed column). This increases the number of theoretical plates, enhancing separation efficiency.

    • Proper Insulation: Insulate the distillation column to maintain a consistent temperature gradient, which is crucial for effective fractionation.

    • Monitor Temperature Closely: Place the thermometer correctly at the head of the distillation apparatus to accurately measure the temperature of the vapor that is distilling. Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.

Q2: I am having difficulty separating this compound from its isomers (e.g., 1,7-Heptanediol) by distillation. How can I improve the separation?

A2: Isomers often have very close boiling points, making their separation by distillation challenging.

  • Possible Cause: Structural isomers of heptanediol will have similar molecular weights and intermolecular forces, leading to similar boiling points.

  • Recommended Solution:

    • Increase Fractionation Efficiency: Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.

    • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) can improve separation but will also increase the distillation time.

    • Consider Alternative Techniques: If distillation proves ineffective, consider other purification methods like flash column chromatography, which separates compounds based on their differential partitioning between a stationary and a mobile phase.

Troubleshooting Distillation Logic

G start Problem with Distillation low_yield Low Yield / Discoloration start->low_yield poor_separation Poor Separation of Isomers start->poor_separation cause_decomposition Cause: Thermal Decomposition low_yield->cause_decomposition cause_isomers Cause: Close Boiling Points of Isomers poor_separation->cause_isomers solution_vacuum Solution: Use Reduced Pressure (Vacuum) cause_decomposition->solution_vacuum solution_fractionation Solution: Increase Fractionation Efficiency (Longer column, better packing) cause_isomers->solution_fractionation solution_reflux Solution: Optimize Reflux Ratio cause_isomers->solution_reflux solution_alternative Solution: Consider Alternative Methods (e.g., Flash Chromatography) cause_isomers->solution_alternative

Caption: Troubleshooting logic for distillation issues.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds like this compound.

Q3: I am getting a low yield of purified this compound after recrystallization. What are the likely causes and solutions?

A3: Low yield is a common issue in recrystallization and can be attributed to several factors.

  • Possible Causes:

    • The compound is too soluble in the cold recrystallization solvent.

    • Too much solvent was used to dissolve the crude product.

    • Premature crystallization occurred during hot filtration.

  • Recommended Solutions:

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a diol like this compound, which is relatively polar, consider solvent systems like ethanol/water, acetone/hexane (B92381), or ethyl acetate (B1210297)/hexane.[3] Test the solubility in small volumes first.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude material. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

    • Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.

    • Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place it in an ice bath to maximize the precipitation of the purified product.

Q4: My this compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The solution is cooling too rapidly.

    • High concentration of impurities is depressing the melting point of your compound.

  • Recommended Solutions:

    • Use a Lower-Boiling Solvent: Choose a solvent or solvent system with a lower boiling point.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

    • Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica (B1680970) gel, before attempting recrystallization.

Recrystallization Troubleshooting Workflow

G start Recrystallization Problem low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out cause_solubility Cause: Too soluble in cold solvent / Too much solvent used low_yield->cause_solubility cause_cooling Cause: Rapid cooling / High impurity concentration oiling_out->cause_cooling solution_solvent Solution: Optimize solvent system (e.g., ethyl acetate/hexane) cause_solubility->solution_solvent solution_volume Solution: Use minimum hot solvent cause_solubility->solution_volume solution_slow_cool Solution: Slow cooling / Pre-purify cause_cooling->solution_slow_cool

Caption: Workflow for troubleshooting recrystallization issues.

Flash Column Chromatography

Flash chromatography is an effective method for purifying small to medium quantities of this compound and for separating closely related impurities.

Q5: I am observing poor separation of this compound from an impurity with a similar polarity. How can I improve the resolution?

A5: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Possible Cause: The chosen eluent system does not provide sufficient selectivity. The column may also be overloaded.

  • Recommended Solution:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen different solvent systems. For a diol, a good starting point is a mixture of a non-polar solvent like hexane or heptane (B126788) with a more polar solvent like ethyl acetate or acetone. A common and effective system is ethyl acetate/hexane.[3] A small change in the solvent ratio can significantly impact separation.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation. Start with a less polar mixture and slowly increase the proportion of the more polar solvent.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the mass of the crude sample should be about 1-5% of the mass of the silica gel.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels, as these will lead to poor separation.

Q6: My this compound is taking a very long time to elute from the column, or it is not eluting at all. What should I do?

A6: This issue, known as "streaking" or strong retention, is often related to the high polarity of diols.

  • Possible Cause: The hydroxyl groups of this compound are strongly interacting with the acidic silica gel stationary phase.

  • Recommended Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your eluent system. If you are using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate. For very polar compounds, adding a small amount of methanol (B129727) (e.g., 1-5%) to the eluent can help, but be aware that too much methanol can dissolve the silica gel.

    • Deactivate the Silica Gel: If your compound is sensitive to the acidity of silica gel, you can deactivate it by pre-treating it with a small amount of a base, such as triethylamine, added to the eluent.

    • Consider a Different Stationary Phase: For highly polar compounds, a less polar stationary phase (reversed-phase chromatography) might be more suitable.

Flash Chromatography Troubleshooting Logic

G start Flash Chromatography Problem poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution cause_selectivity Cause: Insufficient eluent selectivity / Overloading poor_separation->cause_selectivity cause_polarity Cause: Strong interaction with silica gel no_elution->cause_polarity solution_optimize_eluent Solution: Optimize eluent (TLC screening) / Use gradient cause_selectivity->solution_optimize_eluent solution_load Solution: Reduce sample load cause_selectivity->solution_load solution_increase_polarity Solution: Increase eluent polarity cause_polarity->solution_increase_polarity solution_deactivate Solution: Deactivate silica gel cause_polarity->solution_deactivate

Caption: Troubleshooting logic for flash chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in crude this compound?

A1: The impurities in your this compound sample will largely depend on the synthetic route used for its preparation. If it is synthesized by the reduction of pimelic acid or its esters, common impurities may include:

  • Unreacted Starting Material: Residual pimelic acid or its esters.[4]

  • Partially Reduced Intermediates: Such as 7-hydroxyheptanoic acid.

  • Isomeric Diols: Other heptanediol isomers (e.g., 1,2-, 1,3-, 1,4-, 1,5-, and 1,7-heptanediol) may be present, which can be particularly challenging to separate due to their similar physical properties.

  • Solvents: Residual solvents used in the synthesis and workup.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other alcohols, ethers, or esters may be formed.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The sample is typically derivatized (e.g., silylation) to increase its volatility before analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and help identify any impurities present.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., refractive index detector, RID) can also be used for purity analysis, often without the need for derivatization.

Q3: What are some suitable recrystallization solvents for this compound?

A3: Given that this compound is a polar molecule due to its two hydroxyl groups, suitable recrystallization solvents will generally be polar or a mixture of polar and non-polar solvents. Good solvent systems to start screening include:

  • Ethyl acetate/Hexane

  • Acetone/Hexane

  • Ethanol/Water

  • Methanol/Water [3]

The optimal solvent or solvent pair will need to be determined experimentally by testing the solubility of your crude product in small amounts of these solvents.

Section 3: Data Presentation

The following table summarizes the physical properties of this compound and a common isomeric impurity, which are critical for planning purification strategies.

PropertyThis compound1,7-Heptanediol (Isomer)
Molecular Formula C₇H₁₆O₂C₇H₁₆O₂
Molecular Weight 132.20 g/mol 132.20 g/mol
Boiling Point (est.) 233.16 °CNot available
Melting Point (est.) 44.24 °C17-20 °C

Data sourced from various chemical databases.

Section 4: Experimental Protocols

General Protocol for Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Observe the vapor rising through the fractionating column. The temperature at the distillation head should stabilize as the first fraction begins to distill.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Discard any initial forerun that distills at a lower temperature.

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly reintroducing air into the system.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential recrystallization solvent. Heat the mixture to determine if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the this compound an Rf value of approximately 0.2-0.3. A mixture of ethyl acetate and hexane is a good starting point.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions of the eluting solvent in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

Optimizing reaction conditions for the esterification of 1,6-Heptanediol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the esterification of 1,6-Heptanediol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the esterification of this compound?

A1: The esterification of this compound is a reversible reaction where the diol reacts with a carboxylic acid (or its derivative, like an acid anhydride (B1165640) or acyl chloride) in the presence of an acid catalyst to form an ester and water.[1][2][3] The reaction equilibrium must be shifted towards the product side to achieve a high yield. This is typically accomplished by using an excess of one reactant or by removing water as it is formed.[4][5]

Q2: Which catalysts are most effective for this reaction?

A2: Common catalysts include strong mineral acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3][6] For more sensitive substrates or to simplify purification, solid acid catalysts such as acidic ion-exchange resins or zeolites can be used.[7][8] Organometallic catalysts, like those based on tin or titanium, are also employed, particularly in polyesterification.[9][10][11]

Q3: How can I favor the formation of a mono-ester over a di-ester?

A3: To selectively produce the mono-ester, you can manipulate the stoichiometry by using a molar excess of the diol (this compound) relative to the carboxylic acid. This statistical approach increases the probability that a carboxylic acid molecule will react with an unreacted diol molecule rather than a mono-ester. Specialized protocols, such as using resin-bound reagents, can also improve selectivity for mono-esterification.[12][13]

Q4: What are the typical reaction temperatures and times?

A4: Reaction conditions vary depending on the specific carboxylic acid and catalyst used. Generally, temperatures range from 60°C to 180°C.[1][7] Reaction times can vary from 1 to 10 hours.[2] Monitoring the reaction progress (e.g., by tracking water formation or acid consumption) is crucial to determine the optimal time.

Q5: What is the role of a Dean-Stark apparatus in this reaction?

A5: A Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed.[4][8] The reaction is often run in a solvent like toluene, which forms a low-boiling azeotrope with water.[4] The azeotrope vaporizes, condenses in the apparatus, and separates into two layers. The denser water is collected in the trap, while the solvent returns to the reaction flask. This continuous removal of a product (water) drives the equilibrium towards the formation of the ester, increasing the final yield according to Le Châtelier's principle.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound.

Problem 1: Low or No Ester Yield

Potential Cause Suggested Solution
Equilibrium Not Shifted The reaction is reversible. Ensure water is being effectively removed using a Dean-Stark trap or a drying agent like molecular sieves.[4][8] Alternatively, use a large excess of one reactant (typically the less expensive one) to drive the reaction forward.[4][5]
Inactive Catalyst The acid catalyst may be old, hydrated, or used in insufficient quantity. Use a fresh, anhydrous acid catalyst at an appropriate concentration (typically 1-5 mol%). For solid catalysts, ensure they have been properly activated and are not poisoned.[3][7]
Insufficient Temperature/Time The reaction may be too slow at the current temperature. Increase the temperature, but be cautious of potential side reactions. Monitor the reaction over a longer period to ensure it has reached completion.[2][7]
Steric Hindrance If using a sterically bulky carboxylic acid, the reaction rate may be significantly slower. A stronger catalyst or more forcing conditions (higher temperature, longer time) may be required.

Problem 2: Formation of Undesired Byproducts

Potential Cause Suggested Solution
Polymerization Diols can undergo polyesterification, especially at high temperatures or incorrect stoichiometry.[14] To minimize this, use a molar excess of the diol for mono-esterification or carefully control the stoichiometry for di-esterification. Lowering the reaction temperature can also help.
Ether Formation Under harsh acidic conditions and high temperatures, intermolecular dehydration of the diol can form ethers. Use a milder catalyst or lower the reaction temperature.
Decomposition The starting materials or product may be sensitive to high temperatures or strong acid. Consider using a milder catalyst (e.g., an ion-exchange resin) or alternative esterification methods like the Steglich esterification for sensitive substrates.[8]

Problem 3: Difficulties in Product Isolation and Purification

Potential Cause Suggested Solution
Emulsion during Extraction An emulsion may form during the aqueous workup. To break it, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period.
Incomplete Catalyst Removal Residual acid catalyst can complicate purification. Neutralize the reaction mixture with a weak base like sodium bicarbonate (NaHCO₃) solution during the workup.[15] If using a solid catalyst, ensure it is completely filtered off.[8]
Co-distillation of Products If the boiling points of the desired ester, unreacted starting materials, and byproducts are close, simple distillation may be ineffective. Use fractional distillation for better separation.[3] Column chromatography is another effective method for purifying esters.[8][12]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical starting conditions for the esterification of diols, which can be adapted for this compound.

Table 1: Typical Acid-Catalyzed Esterification Conditions

ParameterConditionRationale / Notes
Reactant Ratio 1.2 : 1 (Carboxylic Acid : Diol)For di-esterification. For mono-esterification, reverse the excess.
Catalyst H₂SO₄ or p-TsOHEffective and widely used strong acid catalysts.[3]
Catalyst Loading 1-5 mol % (relative to limiting reagent)Balances reaction rate with minimizing side reactions.
Solvent Toluene or HexaneAllows for azeotropic removal of water with a Dean-Stark trap.[2]
Temperature 80 - 140 °C (Reflux)Dependent on the solvent's boiling point and required reaction rate.[1][7]
Reaction Time 2 - 8 hoursMonitor by TLC, GC, or water collection to determine completion.[2][7]

Table 2: Comparison of Catalysts for Diol Esterification

Catalyst TypeExampleAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, HClHigh activity, low cost.[3]Difficult to remove, can cause corrosion and side reactions.[16]
Solid Acid Amberlyst-15, D072 ResinEasily removed by filtration, reusable, often milder.[7][8]Lower activity than homogeneous catalysts, may require higher temperatures.
Organometallic Tetrabutyl TitanateHigh efficiency for polyesterification.[11]Can be sensitive to water, potential metal contamination in the product.[9][10]
Enzymatic LipaseHigh selectivity (regio- and stereoselectivity), mild conditions.Higher cost, slower reaction rates, limited solvent compatibility.

Experimental Protocols

Protocol 1: General Procedure for Di-esterification using a Dean-Stark Trap

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add this compound (1.0 eq), the desired carboxylic acid (2.2-2.5 eq), a suitable solvent (e.g., toluene, to fill ~1/3 of the flask volume), and an acid catalyst (e.g., p-TsOH, 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is produced, indicating the reaction is complete (typically 3-6 hours).[4]

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.[15]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation or column chromatography to obtain the final product.[1][8]

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A 1. Charge Reactants (this compound, Carboxylic Acid) B 2. Add Solvent & Catalyst A->B C 3. Heat to Reflux (Water Removal via Dean-Stark) B->C D 4. Cool & Quench (Neutralize Catalyst) C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Distillation or Chromatography F->G H Final Product G->H Troubleshooting_Tree Start Low Ester Yield? Water Is water removal efficient? Start->Water Yes Catalyst Is the catalyst active? Start->Catalyst Yes Conditions Are temp/time sufficient? Start->Conditions Yes Stoichiometry Is reactant ratio optimal? Start->Stoichiometry Yes Sol_Water Use Dean-Stark; Check for leaks; Use fresh drying agent Water->Sol_Water Sol_Catalyst Use fresh catalyst; Increase loading; Check for poisons Catalyst->Sol_Catalyst Sol_Conditions Increase temperature; Increase reaction time; Monitor reaction progress Conditions->Sol_Conditions Sol_Stoichiometry Use excess of one reactant to drive equilibrium Stoichiometry->Sol_Stoichiometry Fischer_Mechanism start Carboxylic Acid + Alcohol step1 1. Protonation of Carbonyl (Activation) start->step1 H⁺ step2 2. Nucleophilic Attack (by Alcohol) step1->step2 R'-OH tetrahedral Tetrahedral Intermediate step2->tetrahedral step3 3. Proton Transfer tetrahedral->step3 step4 4. Elimination of Water (Leaving Group Departs) step3->step4 protonated_ester Protonated Ester step4->protonated_ester step5 5. Deprotonation protonated_ester->step5 -H⁺ product Ester + Water step5->product

References

Methods to prevent by-product formation in diol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing by-product formation during diol synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of vicinal (1,2-) and 1,3-diols, focusing on the formation of common by-products and offering solutions to minimize their formation.

Issue 1: Formation of Over-oxidation By-products in Vicinal Diol Synthesis

Question: My syn-dihydroxylation reaction using potassium permanganate (B83412) (KMnO₄) is yielding significant amounts of aldehydes, ketones, or carboxylic acids instead of the desired vicinal diol. How can I prevent this?

Answer:

Over-oxidation is a common side reaction when using strong oxidizing agents like KMnO₄, which can lead to the oxidative cleavage of the carbon-carbon bond of the initially formed diol.[1][2] To mitigate this, careful control of the reaction conditions is crucial.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at low temperatures, ideally between 0°C and 5°C. Higher temperatures promote over-oxidation.[3]

  • pH Control: Maintain basic (alkaline) conditions by adding a base such as sodium hydroxide (B78521) (NaOH). Acidic or neutral conditions favor the cleavage of the diol.[4]

  • Reagent Concentration: Use a cold, dilute solution of KMnO₄. High concentrations of the oxidizing agent increase the likelihood of unwanted side reactions.[3]

  • Alternative Reagents: If over-oxidation persists, consider switching to a milder and more selective reagent system. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, is an excellent alternative for syn-dihydroxylation and is less prone to over-oxidation.[1][5]

Issue 2: Incorrect Stereochemistry in Vicinal Diol Synthesis (Syn vs. Anti)

Question: I am trying to synthesize an anti-diol, but my reaction with OsO₄ is yielding the syn-diol. How can I obtain the desired stereoisomer?

Answer:

The choice of reagents directly dictates the stereochemical outcome of the dihydroxylation. Reagents like potassium permanganate and osmium tetroxide react with alkenes through a concerted syn-addition mechanism, exclusively producing syn-diols.[4]

To synthesize an anti-diol, a two-step approach is necessary:

  • Epoxidation: First, convert the alkene to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms an epoxide ring on one face of the double bond.

  • Ring-Opening: In the second step, the epoxide is opened via an acid-catalyzed hydrolysis. The nucleophilic attack by water occurs from the face opposite to the epoxide ring, resulting in an overall anti-dihydroxylation.[6]

Issue 3: By-product Formation in 1,3-Diol Synthesis via the Prins Reaction

Question: My Prins reaction to synthesize a 1,3-diol is producing significant amounts of allylic alcohol and dioxane by-products. How can I improve the selectivity for the desired 1,3-diol?

Answer:

The outcome of the Prins reaction is highly dependent on the reaction conditions. The reaction proceeds through a carbocation intermediate that can be trapped by a nucleophile, lose a proton, or react with another aldehyde molecule.[7]

To favor the formation of the 1,3-diol, consider the following:

  • Reaction Medium: The presence of water as a nucleophile is essential to trap the carbocation intermediate and form the diol.[7]

  • Stoichiometry: Use one equivalent of the aldehyde. An excess of formaldehyde (B43269) can lead to the formation of a dioxane.[7][8]

  • Temperature: Higher temperatures (generally above 70°C) can favor the elimination pathway that leads to the formation of an allylic alcohol.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in vicinal diol synthesis?

A1: The most prevalent by-products are a result of over-oxidation, particularly when using strong oxidizing agents like KMnO₄. These include aldehydes, ketones, and carboxylic acids, which are formed by the oxidative cleavage of the C-C bond of the vicinal diol.[2] Another common issue is the formation of undesired stereoisomers if the reaction conditions are not carefully controlled.

Q2: How can I minimize by-product formation during the reaction?

A2: To proactively reduce by-products, focus on optimizing reaction conditions and reagent selection:

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Running reactions at lower temperatures can significantly improve selectivity.[2]

  • Reagent Stoichiometry and Addition: The use of excess reagents can lead to by-products. The slow, controlled addition of a reactive reagent can maintain a low concentration and favor the desired reaction pathway.[2]

  • Choice of Catalyst/Reagent: Use milder and more selective reagents where possible. For example, osmium tetroxide is generally more selective for syn-dihydroxylation of alkenes with fewer over-oxidation by-products compared to potassium permanganate.[2]

  • pH Control: For acid or base-catalyzed reactions, carefully controlling the pH can prevent side reactions like dehydration or rearrangement.[2]

Q3: My analytical data shows unexpected peaks. How can I identify the by-products?

A3:

  • NMR Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities. For instance, a signal around 9-10 ppm in ¹H NMR suggests an aldehyde by-product, while a signal in the 170-180 ppm range in ¹³C NMR could indicate a carboxylic acid.[2]

  • IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ is indicative of a carbonyl (C=O) by-product such as a ketone, aldehyde, or carboxylic acid.[2]

Q4: I am struggling with low enantioselectivity in a Sharpless Asymmetric Dihydroxylation. What are the possible causes and solutions?

A4: Low enantiomeric excess (ee) can be due to several factors:

  • Slow Hydrolysis: A slow hydrolysis of the osmate ester can lead to a secondary, less selective catalytic cycle. Using aqueous systems and potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the reoxidant is advantageous. The addition of methanesulfonamide (B31651) (MsNH₂) can also accelerate this step.[9]

  • Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity.

  • pH: Maintaining a slightly acidic pH can accelerate the reaction for electron-deficient olefins. Conversely, a high pH can increase the rate and enantioselectivity for the oxidation of internal and terminal olefins, respectively.[10]

Data Presentation

The following table summarizes key reaction parameters and their influence on product selectivity and by-product formation for common diol synthesis methods.

Synthesis MethodKey ParametersTypical ConditionsDesired ProductMajor By-productsPrevention Strategy
KMnO₄ Dihydroxylation Temperature0-5 °Csyn-DiolAldehydes, Ketones, Carboxylic AcidsMaintain low temperature and dilute conditions.[3]
pH> 8 (Basic)syn-DiolAldehydes, Ketones, Carboxylic AcidsUse a basic aqueous solution.[4]
Upjohn Dihydroxylation Co-oxidantNMO (1.2 equiv)syn-DiolKetonesUse of NMO regenerates the OsO₄ catalyst efficiently.[5]
Anti-Dihydroxylation Reagents1. m-CPBA 2. H₃O⁺anti-Diol-Two-step procedure ensures anti-addition.[6]
Prins Reaction Temperature< 70 °C1,3-DiolAllylic Alcohol, DioxaneControl temperature and use an aqueous medium.[8]
Aldehyde Stoichiometry1 equivalent1,3-DiolDioxaneAvoid excess aldehyde.[7][8]

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation for syn-Diol Synthesis

This protocol provides a general procedure for the syn-dihydroxylation of an alkene using catalytic osmium tetroxide with NMO as the co-oxidant.

  • Preparation: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of acetone (B3395972) and water (10:1 v/v, 10 mL).

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents, 1.2 mmol) to the stirred solution. Continue stirring until the NMO is fully dissolved.

  • Initiation of Reaction: At room temperature, carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.02 equivalents, 0.02 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Stir vigorously for approximately 30-60 minutes.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Concentrate the solvent in vacuo and purify the crude diol by flash column chromatography.

Protocol 2: Epoxidation and Hydrolysis for anti-Diol Synthesis

This two-step protocol describes the synthesis of an anti-diol from an alkene.

Step A: Epoxidation with m-CPBA

  • Preparation: Dissolve the alkene (1.0 mmol) in a chlorinated solvent such as dichloromethane (B109758) (DCM) in a flask and cool to 0°C.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents, 1.1 mmol) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the alkene.

  • Work-up: Wash the reaction mixture with a sodium bicarbonate solution to remove excess peroxy acid. Dry the organic layer and concentrate to obtain the crude epoxide.

Step B: Acid-Catalyzed Ring Opening

  • Preparation: Dissolve the crude epoxide in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reaction: Stir the mixture at room temperature and monitor the disappearance of the epoxide by TLC.

  • Neutralization and Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product, dry the organic layer, and concentrate.

  • Purification: Purify the crude anti-diol by flash column chromatography or recrystallization.

Visualizations

Byproduct_Prevention_Workflow start Desired Diol Stereochemistry? syn_diol Syn-Diol start->syn_diol Syn anti_diol Anti-Diol start->anti_diol Anti reagent_choice_syn Choose Syn-Addition Reagent syn_diol->reagent_choice_syn reagent_choice_anti Two-Step Epoxidation/ Hydrolysis anti_diol->reagent_choice_anti kmno4 KMnO4 reagent_choice_syn->kmno4 oso4 Catalytic OsO4 (Upjohn) reagent_choice_syn->oso4 epoxidation 1. Epoxidation (e.g., m-CPBA) reagent_choice_anti->epoxidation over_oxidation Risk of Over-oxidation? kmno4->over_oxidation Yes proceed Proceed with Reaction oso4->proceed Low Risk hydrolysis 2. Acid-Catalyzed Hydrolysis epoxidation->hydrolysis hydrolysis->proceed control_conditions Control Temp (0-5 C) and pH (>8) over_oxidation->control_conditions Yes over_oxidation->proceed No control_conditions->proceed

Caption: Decision workflow for selecting a diol synthesis method.

KMnO4_Byproducts cluster_conditions Reaction Conditions cluster_prevention Preventative Measures high_temp High Temperature cleavage Oxidative Cleavage high_temp->cleavage high_conc High KMnO4 Concentration high_conc->cleavage acidic_neutral_ph Acidic/Neutral pH acidic_neutral_ph->cleavage low_temp Low Temperature (0-5 C) diol Desired Syn-Diol low_temp->diol dilute_kmno4 Dilute KMnO4 dilute_kmno4->diol basic_ph Basic pH (>8) basic_ph->diol alkene Alkene + KMnO4 alkene->diol diol->cleavage byproducts By-products: Aldehydes, Ketones, Carboxylic Acids cleavage->byproducts

Caption: Factors influencing by-product formation in KMnO₄ dihydroxylation.

Sharpless_Troubleshooting start Low Enantioselectivity (ee) Observed check_hydrolysis Is Hydrolysis of Osmate Ester Slow? start->check_hydrolysis check_temp Check Reaction Temperature start->check_temp check_ph Check pH start->check_ph add_msnh2 Add Methanesulfonamide (MsNH2) check_hydrolysis->add_msnh2 Yes lower_temp Lower Temperature check_temp->lower_temp adjust_ph Adjust pH based on Substrate check_ph->adjust_ph improved_ee Improved Enantioselectivity add_msnh2->improved_ee lower_temp->improved_ee adjust_ph->improved_ee

References

Technical Support Center: Catalyst Deactivation in 1,6-Heptanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating catalyst deactivation during the synthesis of 1,6-Heptanediol, particularly through the hydrogenation of dicarboxylic acids like pimelic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic production of this compound.

Question: My catalyst is showing a rapid decline in activity (conversion of pimelic acid). What are the potential causes and how can I troubleshoot this?

Answer:

A rapid loss of catalyst activity is a common issue and can be attributed to several factors. The primary mechanisms of deactivation in this process are typically poisoning, coking (fouling), and active metal leaching.

Troubleshooting Steps:

  • Feedstock Purity Check: Impurities in the pimelic acid feed or hydrogen stream can act as catalyst poisons.

    • Sulfur and Nitrogen Compounds: These are common poisons for metal catalysts like Ruthenium (Ru) and Platinum (Pt).[1] Even at parts-per-million (ppm) levels, they can irreversibly bind to active sites.

    • Action: Analyze your feedstock for trace impurities. If present, implement a feed purification step.

  • Investigate Coking (Fouling): Carbonaceous deposits (coke) can block active sites and pores of the catalyst.[2]

    • High Reaction Temperatures: Elevated temperatures can promote the formation of coke precursors.[3]

    • Action:

      • Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of coke.

      • Consider lowering the reaction temperature or increasing the hydrogen partial pressure to suppress coke formation.

  • Assess Metal Leaching: In aqueous-phase hydrogenation, the active metal can leach from the support, leading to a loss of active sites.[3]

    • Acidic Conditions: The presence of dicarboxylic acids can create a corrosive environment, promoting the dissolution of metal nanoparticles.

    • Action:

      • Analyze the product mixture for traces of the active metal using Inductively Coupled Plasma (ICP) spectroscopy.

      • Consider using a more stable catalyst support or modifying the reaction conditions to minimize acidity.

  • Characterize the Spent Catalyst: A thorough characterization of the deactivated catalyst is crucial for identifying the root cause of deactivation.

    • Temperature Programmed Desorption (TPD): To study the nature and strength of adsorbed species.

    • X-ray Diffraction (XRD): To check for changes in crystallite size (sintering).

    • Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology.

A logical workflow for troubleshooting catalyst deactivation is presented below:

TroubleshootingWorkflow start Rapid Decline in Catalyst Activity feed_check Check Feedstock Purity (Sulfur, Nitrogen) start->feed_check coke_check Investigate Coking (Fouling) feed_check->coke_check Impurities not detected purify_feed Implement Feed Purification feed_check->purify_feed Impurities detected leaching_check Assess Metal Leaching coke_check->leaching_check No significant coking modify_conditions_coking Optimize Reaction Conditions (Lower Temp, Higher H2 Pressure) coke_check->modify_conditions_coking Coking detected characterize Characterize Spent Catalyst (TGA, TPD, XRD, TEM) leaching_check->characterize No significant leaching modify_catalyst_leaching Improve Catalyst Stability (Support, Anchoring) leaching_check->modify_catalyst_leaching Leaching detected end Implement Targeted Solution characterize->end Identify Deactivation Mechanism purify_feed->start Re-evaluate modify_conditions_coking->start Re-evaluate modify_catalyst_leaching->start Re-evaluate

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of dicarboxylic acids to diols like this compound?

A1: The hydrogenation of dicarboxylic acids to diols is a challenging reaction. Bimetallic catalysts are often more effective than their monometallic counterparts. Common catalytic systems include:

  • Ruthenium-based catalysts: Supported Ru catalysts, often promoted with another metal like Tin (Sn), are active for the hydrogenation of carboxylic acid groups.[4][5]

  • Rhenium-Palladium catalysts: Re-Pd supported on silica (B1680970) (SiO2) has shown high activity for the hydrogenation of dicarboxylic acids like succinic, glutaric, and adipic acids to their corresponding diols.[6]

  • Iridium-Rhenium catalysts: Supported Ir-Re catalysts have also been investigated for the hydrogenation of adipic acid to 1,6-hexanediol.[7]

Q2: How does the catalyst support influence deactivation?

A2: The support plays a crucial role in catalyst stability.

  • Surface Area and Porosity: High surface area supports can lead to better metal dispersion, but the pore structure can also be prone to blockage by coke.

  • Support-Metal Interaction: A strong interaction between the metal nanoparticles and the support can prevent sintering (agglomeration of metal particles at high temperatures) and leaching.

  • Acidity/Basicity: The surface chemistry of the support can influence the reaction pathway and the formation of coke precursors. For instance, acidic supports can promote dehydration side reactions.

Q3: What kind of quantitative data is available on catalyst deactivation during diol production?

A3: While specific data for this compound production is limited, data from analogous processes like the aqueous phase reforming of polyols and hydrogenation of other dicarboxylic acids provide valuable insights. The following table summarizes representative data on catalyst deactivation.

Catalyst SystemReactionTime on Stream (h)Initial Conversion (%)Final Conversion (%)Primary Deactivation MechanismReference
Pt/γ-Al2O3Aqueous Phase Reforming of Ethylene Glycol100~90~40Sintering and phase change of support[8]
Ru/CAqueous Phase Hydrogenation of Levulinic Acid3 (3rd cycle)>95<20Not specified, severe deactivation[1]
Pt-Re/CAqueous Phase Reforming of Brewery Wastewater20(High H2 production)(Significant decrease)Adsorption of organics, coking[9]

Q4: What are the main side reactions that can lead to catalyst deactivation?

A4: During the hydrogenation of dicarboxylic acids, several side reactions can occur, leading to the formation of byproducts that can cause catalyst deactivation:

  • Decarboxylation: At elevated temperatures, the carboxylic acid groups can be lost as CO2, leading to the formation of hydrocarbons that can polymerize and form coke.[10]

  • Esterification: The diol product can react with the carboxylic acid reactant to form esters. These larger molecules can block catalyst pores.

  • Cyclization: Depending on the carbon chain length, intramolecular cyclization can occur, leading to the formation of lactones or other cyclic compounds. These may adsorb strongly on the catalyst surface.

The proposed reaction network for the hydrogenation of pimelic acid to this compound, including potential side reactions, is shown below.

Caption: Proposed reaction network for pimelic acid hydrogenation.

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below.

Temperature Programmed Desorption (TPD) of Ammonia (B1221849)

This protocol is for determining the acidity of a catalyst.

Objective: To quantify the number and strength of acid sites on the catalyst surface.

Procedure:

  • Sample Preparation:

    • Place 100-200 mg of the catalyst in a quartz U-tube reactor.

    • Pre-treat the sample by heating it to 500°C under a flow of an inert gas (e.g., He or Ar) to remove any adsorbed species. Hold at this temperature for 1 hour.

    • Cool the sample to the adsorption temperature, typically 100-150°C.

  • Ammonia Adsorption:

    • Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH3 in He) over the sample until saturation is achieved. This is indicated by a stable baseline from the detector.

    • Switch the gas flow back to the inert gas to remove any physisorbed ammonia. Continue until the baseline is stable.

  • TPD Measurement:

    • Heat the sample at a linear rate (e.g., 10°C/min) up to a final temperature (e.g., 600-800°C) under a constant flow of the inert gas.

    • Monitor the desorbed ammonia using a thermal conductivity detector (TCD) or a mass spectrometer.[11][12]

  • Data Analysis:

    • The total amount of desorbed ammonia, calculated from the integrated peak area, corresponds to the total number of acid sites.

    • The temperature at which desorption peaks occur is related to the strength of the acid sites; higher desorption temperatures indicate stronger acid sites.

An experimental workflow for TPD is depicted below:

TPD_Workflow start Start TPD Analysis pretreatment Pre-treatment (Heating in Inert Gas) start->pretreatment adsorption Ammonia Adsorption (Saturation) pretreatment->adsorption purge Purge Physisorbed Ammonia adsorption->purge heating Linear Temperature Ramp purge->heating detection Detect Desorbed Ammonia (TCD/MS) heating->detection analysis Data Analysis (Peak Integration) detection->analysis end Determine Acid Site Density and Strength analysis->end

Caption: Experimental workflow for Temperature Programmed Desorption.

Thermogravimetric Analysis (TGA) for Coke Quantification

Objective: To determine the amount of carbonaceous deposits (coke) on a spent catalyst.

Procedure:

  • Sample Preparation:

    • Place a known mass (10-20 mg) of the spent catalyst into a TGA crucible (e.g., alumina (B75360) or platinum).[13]

  • Drying/Desorption:

    • Heat the sample to 150-200°C in an inert atmosphere (e.g., N2) and hold for 30-60 minutes to remove moisture and other volatile adsorbed species.[14]

  • Coke Combustion:

    • Switch the gas to an oxidizing atmosphere (e.g., air).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature high enough to ensure complete combustion of the coke (typically 600-800°C).[15]

    • Hold at the final temperature until the sample weight is stable.

  • Data Analysis:

    • The weight loss observed during the combustion step in air corresponds to the amount of coke on the catalyst. This is typically expressed as a weight percentage of the spent catalyst.[16]

X-ray Diffraction (XRD) for Crystallite Size Analysis

Objective: To determine the average crystallite size of the active metal particles and to identify any changes due to sintering.

Procedure:

  • Sample Preparation:

    • Grind the catalyst powder to a fine, uniform consistency.

    • Mount the powder on a sample holder, ensuring a flat, smooth surface.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Scan the sample over a range of 2θ angles that covers the characteristic diffraction peaks of the active metal (e.g., for Platinum, the (111), (200), and (220) peaks).[17]

    • Use a standard reference material (e.g., LaB6) to determine the instrumental broadening.[10]

  • Data Analysis:

    • Identify the diffraction peaks corresponding to the active metal.

    • Measure the full width at half maximum (FWHM) of the most intense, non-overlapping peak.

    • Apply the Scherrer equation to calculate the average crystallite size: D = (K * λ) / (β * cos(θ)) where:

      • D is the average crystallite size.

      • K is the Scherrer constant (typically ~0.9).

      • λ is the X-ray wavelength.

      • β is the FWHM of the peak in radians (after correcting for instrumental broadening).

      • θ is the Bragg angle.[18]

Transmission Electron Microscopy (TEM) for Particle Size and Morphology

Objective: To visualize the active metal nanoparticles and determine their size distribution and morphology.

Procedure:

  • Sample Preparation:

    • Disperse a small amount of the catalyst powder in a suitable solvent (e.g., ethanol) using an ultrasonic bath.[19]

    • Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

  • Imaging:

    • Insert the TEM grid into the microscope.

    • Obtain images of different areas of the grid at a magnification that allows for clear visualization of the metal nanoparticles.

  • Data Analysis:

    • Use image analysis software to measure the diameter of a large number of particles (typically >100) to obtain a statistically significant particle size distribution.

    • Analyze the images for any changes in particle shape or evidence of agglomeration in the spent catalyst compared to the fresh catalyst.

References

Troubleshooting common issues in the crystallization of 1,6-Heptanediol.

Author: BenchChem Technical Support Team. Date: December 2025

A hub for researchers, scientists, and drug development professionals to troubleshoot common issues in the crystallization of 1,6-Heptanediol.

This guide provides practical solutions and answers to frequently asked questions regarding the crystallization of this compound. Due to limited publicly available crystallization data specifically for this compound, this resource leverages data and protocols for its close structural analog, 1,6-Hexanediol, to provide relevant and actionable advice. The principles of crystallization and troubleshooting are broadly applicable to short-chain aliphatic diols.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₇H₁₆O₂[NIST]
Molecular Weight 132.20 g/mol [NIST]
Melting Point ~42-45 °C (estimated based on similar diols)
Boiling Point ~250-259 °C
Solubility Soluble in water, ethanol, and acetone. Slightly soluble in diethyl ether. Insoluble in benzene (B151609) (based on 1,6-Hexanediol).[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Given its diol structure, polar solvents are generally a good starting point. A systematic approach to solvent screening is recommended. Based on data for the analogous 1,6-Hexanediol, the following solvents can be considered:

SolventSolubility Profile (Analog: 1,6-Hexanediol)Suitability
Water High solubility (500 g/L at 25 °C).Potentially suitable, especially for impure samples, but high solubility might lead to low yields.
Ethanol Soluble.Good candidate; allows for a significant solubility differential with temperature.
Acetone Soluble.A good candidate, similar to ethanol.
Ethyl Acetate (B1210297) Sparingly soluble at room temperature, with solubility increasing with temperature.A promising candidate for achieving a good yield.
Toluene/Heptane (B126788) Insoluble or very slightly soluble.Can be used as anti-solvents in a mixed solvent system.

Q3: What is "oiling out" and why does it happen with diols like this compound?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material upon cooling. This is a common issue with compounds that have relatively low melting points or when the solution is highly impure, leading to significant melting point depression. Diols can be prone to this due to their hydrogen bonding capabilities and potential for high solubility in certain solvents. The oil phase can trap impurities, thus hindering purification.

Troubleshooting Common Crystallization Issues

This section provides a systematic guide to resolving specific problems you may encounter during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Initial Observation: The solution remains clear and homogeneous even after cooling to room temperature or below.

No_Crystals A No Crystals Formed B Is the solution supersaturated? A->B C Reduce solvent volume (evaporation) and re-cool B->C No D Induce Nucleation B->D Yes C->B E Scratch inner surface of the flask D->E F Add a seed crystal D->F G Re-evaluate solvent system. Consider an anti-solvent. E->G Fails H Successful Crystallization E->H Success F->G Fails F->H Success

Figure 1. Troubleshooting logic for the absence of crystal formation.

Possible Causes and Solutions:

  • Insufficient Supersaturation: The concentration of this compound is too low for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again slowly.

  • High Solubility: The chosen solvent is too effective, keeping the diol dissolved even at low temperatures.

    • Solution 1: Re-evaluate your solvent choice. A less polar solvent or a mixed-solvent system might be more effective.

    • Solution 2: Introduce an "anti-solvent" (a solvent in which this compound is insoluble, like heptane or toluene) dropwise to the solution at room temperature until turbidity persists. Then, warm the solution slightly until it becomes clear again and allow it to cool slowly.

  • Nucleation Barrier: The initial formation of crystal nuclei is kinetically hindered.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Initial Observation: A liquid layer or small droplets form at the bottom of the flask upon cooling.

Oiling_Out A Compound Oils Out B Is the starting material of high purity? A->B C Consider pre-purification (e.g., column chromatography) B->C No D Was the cooling rate too fast? B->D Yes E Re-dissolve and cool slowly. Insulate the flask. D->E Yes F Is the solvent appropriate? D->F No G Add more solvent to reduce saturation. Re-cool slowly. F->G Yes H Try a different solvent with a lower boiling point. F->H No

Figure 2. Troubleshooting logic for when the compound oils out.

Possible Causes and Solutions:

  • High Impurity Content: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid.

    • Solution: Consider a preliminary purification step, such as column chromatography, before attempting crystallization.

  • Cooling Rate is Too High: Rapid cooling can lead to the solution becoming supersaturated at a temperature above the compound's melting point.

    • Solution: Reheat the solution to re-dissolve the oil. Allow it to cool much more slowly. You can insulate the flask to slow down heat loss.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be significantly higher than the melting point of the diol.

    • Solution 1: Add a small amount of additional solvent to the heated solution to reduce the degree of supersaturation, then cool slowly.

    • Solution 2: Choose a solvent with a lower boiling point.

    • Solution 3: Attempt crystallization from a more dilute solution.

Problem 3: Poor Crystal Yield

Initial Observation: Only a small amount of crystalline material is recovered after filtration.

Possible Causes and Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.

    • Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Premature Crystallization: If a hot filtration step was performed to remove insoluble impurities, the compound may have crystallized in the filter funnel.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization.

  • Inappropriate Solvent: The solubility of the diol in the chosen solvent at low temperatures is still too high.

    • Solution: Re-evaluate the solvent system. A solvent in which the diol is less soluble at cold temperatures will improve the yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a single solvent.

Single_Solvent_Recrystallization cluster_0 Dissolution cluster_1 Hot Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation and Drying A Place impure this compound in an Erlenmeyer flask. B Add a minimal amount of hot solvent (e.g., ethyl acetate or ethanol) to dissolve the solid. A->B C Heat gently on a hot plate with stirring. B->C D If insoluble impurities are present, perform a hot gravity filtration. C->D E Allow the clear solution to cool slowly to room temperature. D->E F Cool further in an ice bath to maximize crystal formation. E->F G Collect crystals by vacuum filtration. F->G H Wash crystals with a small amount of cold solvent. G->H I Dry the crystals under vacuum. H->I

Figure 3. Experimental workflow for single-solvent recrystallization.

Methodology:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethyl acetate, ethanol, or water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice-water bath for about 15-20 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Melt Crystallization of this compound

For relatively pure samples of this compound, melt crystallization can be an effective solvent-free purification method.

Methodology:

  • Melting: Gently heat the impure this compound in a suitable container until it is completely molten.

  • Controlled Cooling: Slowly cool the melt. This can be achieved by gradually lowering the temperature of the heating mantle or by allowing the container to cool in an insulated environment.

  • Crystal Growth: As the temperature drops below the melting point, crystals of pure this compound will begin to form. The impurities will concentrate in the remaining liquid phase.

  • Separation: Once a significant amount of crystalline mass has formed, separate the solid from the liquid. This can be done by decanting the liquid or by using a heated filter to allow the molten, impure fraction to pass through while retaining the solid crystals.

  • Sweating (Optional): For higher purity, the crystalline mass can be slowly heated to a temperature just below the melting point. This process, known as "sweating," allows trapped impurities to melt and drain from the crystal surface.

References

Techniques for enhancing the storage stability of 1,6-Heptanediol.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,6-Heptanediol Storage and Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. The following guides provide answers to frequently asked questions and troubleshooting advice for issues encountered during experimentation.

Disclaimer: Specific stability and degradation data for this compound are not extensively published. The information provided is based on the general chemical principles and stabilization techniques applicable to linear diols and polyols. These recommendations should serve as a strong starting point for developing a robust storage and handling protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation for this compound, like other polyols, is oxidation.[1] This process is typically a free-radical chain reaction initiated by factors such as heat, light, and the presence of trace metal impurities.[1][2] Oxidation can lead to the formation of hydroperoxides, which are unstable and can decompose into various degradation products, including aldehydes, ketones, and carboxylic acids. This degradation manifests as discoloration (e.g., yellowing), changes in viscosity, and the formation of impurities that can interfere with subsequent reactions or applications.

Q2: My this compound has developed a yellow tint. What happened, and can I still use it?

A2: A yellow tint is a common indicator of oxidative degradation.[3] This discoloration, often referred to as "scorching" in the context of polyurethanes, is caused by the formation of chromophoric degradation products.[3][4] Whether the material is still usable depends on the purity requirements of your application. For high-purity applications, such as in pharmaceuticals or for specific polymer synthesis, the discolored diol should be re-purified or discarded. For less sensitive applications, its performance should be validated. It is highly recommended to implement preventative measures to avoid this issue.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: To minimize degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] To further enhance stability, consider the following:

  • Inert Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation.

  • Light Protection: Use an opaque or amber-colored container to protect the compound from light, which can initiate oxidative processes.[7][8]

  • Temperature Control: While room temperature is acceptable, storage in a cool place is recommended to reduce the rate of chemical reactions.[5] Avoid excessive heat.

  • Material Compatibility: Store away from incompatible materials, which include strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[5]

Q4: Can I add stabilizers to my this compound? If so, what kind?

A4: Yes, adding antioxidants is a highly effective method to enhance storage stability.[3][4] Antioxidants interrupt the degradation process and are typically categorized into two main classes that can be used synergistically:[1]

  • Primary Antioxidants (Radical Scavengers): These compounds, such as sterically hindered phenols (e.g., BHT - Butylated hydroxytoluene) and aromatic amines, terminate the free-radical chain reaction.[1][9]

  • Secondary Antioxidants (Hydroperoxide Decomposers): This group includes phosphites and thioesters, which convert unstable hydroperoxide intermediates into stable, non-radical products.[1]

The choice and concentration of the antioxidant depend on the specific application and regulatory requirements. Typical concentrations can range from 200 to 5000 parts per million (ppm).[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound.

Observed Problem Probable Cause(s) Recommended Actions & Solutions
Discoloration (Yellowing) Oxidative degradation due to exposure to air (oxygen), light, or heat.[3]• Add a suitable antioxidant (e.g., BHT) to unused stock. • Store the product under an inert nitrogen or argon atmosphere. • Transfer to an amber or opaque container to protect from light.[8] • Ensure storage in a cool, well-ventilated area.[5]
Change in Viscosity or Presence of Precipitate Advanced degradation or polymerization, potentially catalyzed by impurities or improper storage conditions.• Confirm the identity of the precipitate using analytical methods (e.g., FTIR, NMR). • Re-evaluate storage conditions, specifically checking for contaminants and temperature fluctuations. • Filter the material if the precipitate is minor and the bulk liquid meets purity specifications for your use. Otherwise, discard the batch.
Inconsistent Reaction Yields or Purity Degradation of the this compound starting material, introducing impurities that interfere with the reaction.• Perform a quality control check on the diol before use (e.g., via HPLC or GC) to assess purity. • Implement the enhanced storage techniques described above (inert atmosphere, antioxidants). • Consider purifying the diol (e.g., by distillation) if it has been stored for an extended period or under suboptimal conditions.
Formation of Peroxides Reaction of the diol with atmospheric oxygen, a key step in the oxidation pathway.[3][4]• Test for peroxides using peroxide test strips. Caution: Peroxides can be explosive, especially upon heating or concentration. • If peroxides are present, they must be quenched. Consult standard laboratory procedures for peroxide removal from organic compounds. • Always store polyols under an inert atmosphere to prevent peroxide formation.

Key Experimental Protocols

Protocol 1: Forced Degradation Study by HPLC to Assess Stability

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and validate the stability-indicating nature of an analytical method.[10]

1. Objective: To identify the primary degradation products of this compound and establish a baseline for stability.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV, RI, or ELSD)

  • C18 reverse-phase HPLC column

  • pH meter, calibrated oven, UV light chamber

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

4. Stress Conditions: For each condition, subject an aliquot of the stock solution to the stressor. Include an unstressed control sample stored at 4°C. Aim for 5-20% degradation.[10]

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the sample solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to direct UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

5. HPLC Analysis:

  • Analyze all stressed samples and the control sample by HPLC.

  • Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as diols have a poor UV chromophore.

  • Compare the chromatograms. Look for a decrease in the main this compound peak and the appearance of new peaks (degradation products).

6. Data Interpretation:

  • Calculate the percentage degradation for each stress condition.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Degradation and Stabilization Pathway

The following diagram illustrates the simplified free-radical oxidation pathway for a diol and shows where primary and secondary antioxidants intervene to enhance stability.

G Diol This compound (R-OH) Initiator Initiator (Heat, Light, Metal Ions) Radical Alkyl Radical (R•) Initiator->Radical - H• Oxygen Oxygen (O2) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + R-OH - R• PrimaryAO Primary Antioxidant (e.g., BHT) (AH) Peroxy->PrimaryAO Degradation Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation Decomposition SecondaryAO Secondary Antioxidant (e.g., Phosphite) Hydroperoxide->SecondaryAO Decomposition StableRadical Stable Radical (A•) PrimaryAO->StableRadical StableProduct Stable, Non-Radical Products SecondaryAO->StableProduct

Caption: Simplified mechanism of oxidative degradation and antioxidant intervention.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for conducting a forced degradation study.

G cluster_stress Apply Stress Conditions start Start: Obtain This compound Sample prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep split Divide into Aliquots (Control + 5 Stress Conditions) prep->split control Control (4°C, dark) split->control acid Acid Stress (0.1 M HCl, heat) split->acid base Base Stress (0.1 M NaOH, RT) split->base oxide Oxidative Stress (3% H2O2, RT) split->oxide thermal Thermal Stress (70°C) split->thermal photo Photolytic Stress (UV light) split->photo analyze Analyze All Samples by HPLC control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxide->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare Chromatograms: - Parent Peak Area - Degradant Peaks analyze->compare end End: Determine Degradation Pathways & Rate compare->end

Caption: Workflow for a forced degradation study of this compound.

References

Methods for reducing impurities in industrial 1,6-Heptanediol production.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Industrial production and purification data for 1,6-Heptanediol is not widely available in public literature. The following troubleshooting guides and FAQs are based on established principles for the purification of analogous α,ω-diols, primarily 1,6-Hexanediol (B165255), and may require optimization for your specific process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Incomplete Removal of Low-Boiling Impurities

  • Problem: Gas chromatography (GC) analysis of the purified this compound shows the presence of residual low-boiling point impurities such as lower alcohols, water, or other solvents.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Fractional Distillation: Insufficient column efficiency (number of theoretical plates) or incorrect reflux ratio.Increase the reflux ratio to improve separation efficiency. Ensure the distillation column is adequately packed and insulated to maintain a proper temperature gradient.[1][2][3]
Azeotrope Formation: The impurity may form an azeotrope with this compound or other components in the mixture.Consider using a different purification technique, such as extractive distillation or pressure-swing distillation, to break the azeotrope.
Leaking System: Air leaks in the distillation apparatus can affect vacuum pressure and separation efficiency.Thoroughly check all joints and connections for leaks using a vacuum gauge.

Issue 2: Presence of High-Boiling Impurities in the Final Product

  • Problem: The purified this compound is contaminated with high-boiling point impurities, such as other diols (e.g., 1,7-Heptanediol), oligomeric esters, or degradation products.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Separation in Distillation: The boiling points of the impurities are too close to that of this compound for effective separation by standard distillation.Employ a high-efficiency fractional distillation column with a higher number of theoretical plates. Optimize the vacuum pressure to maximize the boiling point difference.[1][4]
Thermal Degradation: High temperatures in the distillation pot can lead to the formation of degradation products.Use vacuum distillation to lower the boiling point of this compound and reduce the required pot temperature.[4]
Entrainment: Droplets of the boiling liquid can be carried over with the vapor, contaminating the distillate.Install a mist eliminator or a packed section at the top of the column to prevent entrainment.
Saponification Pre-treatment Not Performed: Unreacted ester compounds that are difficult to separate by distillation remain.Implement a saponification step with an aqueous potassium hydroxide (B78521) solution to convert these esters into potassium salts, which are non-volatile and can be easily separated as distillation residue.[5]

Issue 3: Product Discoloration

  • Problem: The final this compound product has a yellow or brownish tint.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Thermal Decomposition: Prolonged exposure to high temperatures during distillation can cause thermal decomposition and the formation of colored byproducts.Minimize the residence time of the material at high temperatures by using a continuous distillation setup or a thin-film evaporator.[5]
Presence of Trace Impurities: Certain impurities, even at low concentrations, can cause discoloration, especially when heated.Consider a pre-purification step, such as treatment with activated carbon, to remove color-causing impurities before distillation.
Oxidation: The product may be oxidizing due to the presence of air at high temperatures.Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in industrial this compound production?

A1: Based on analogous diol production, common impurities can be categorized as follows:

  • Low-boiling impurities: Water, residual solvents from upstream processes (e.g., lower alcohols), and volatile organic compounds.

  • Isomeric and related diols: Other C7 diols with different hydroxyl group positions (e.g., 1,2-Heptanediol, 1,7-Heptanediol).

  • Unreacted starting materials and intermediates: Such as pimelic acid or its esters.[6]

  • High-boiling impurities: Oligomeric esters, ethers, and other condensation products formed during synthesis or purification.[7]

Q2: What is the most effective method for purifying this compound on an industrial scale?

A2: Fractional distillation under vacuum is the most common and effective method for purifying diols like this compound on an industrial scale.[1][4][7] This technique separates components based on their boiling points. For impurities that are difficult to separate by distillation, a preliminary saponification step can be employed to convert ester impurities into non-volatile salts.[5]

Q3: How can I monitor the purity of this compound during the purification process?

A3: Gas chromatography (GC) is a standard analytical technique for monitoring the purity of this compound. It allows for the separation and quantification of volatile impurities. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index detector) can be used.[6]

Q4: What is the principle behind saponification as a purification step?

A4: Saponification involves treating the crude this compound with a base, typically an aqueous solution of potassium hydroxide or sodium hydroxide.[5] This process converts ester impurities, which can be difficult to separate by distillation, into their corresponding carboxylate salts. These salts are non-volatile and remain in the distillation residue, allowing for the purification of this compound by distillation.[5]

Q5: Can recrystallization be used to purify this compound?

A5: Recrystallization is a viable laboratory-scale purification technique for solids.[8][9][10][11] Since this compound is a solid at room temperature (melting point 17-19 °C), recrystallization from a suitable solvent system could be effective for removing certain impurities.[6] However, for large-scale industrial production, fractional distillation is generally more economical and efficient.

Experimental Protocols & Workflows

Fractional Distillation Workflow

The following diagram illustrates a typical workflow for the fractional distillation of crude this compound.

Fractional_Distillation_Workflow crude_diol Crude this compound distillation_flask Distillation Flask crude_diol->distillation_flask heating_mantle Heating Mantle fractionating_column Fractionating Column distillation_flask->fractionating_column Vapor high_boiling High-Boiling Residue distillation_flask->high_boiling Residue condenser Condenser fractionating_column->condenser Purified Vapor low_boiling Low-Boiling Impurities fractionating_column->low_boiling Early Fractions receiving_flask Receiving Flask condenser->receiving_flask Condensate pure_diol Purified this compound receiving_flask->pure_diol vacuum_pump Vacuum Pump vacuum_pump->condenser

Caption: Workflow for fractional distillation of this compound.

Saponification and Distillation Workflow

This diagram shows a purification process that includes a saponification pre-treatment step.

Saponification_Distillation_Workflow cluster_saponification Saponification cluster_distillation Distillation crude_diol Crude this compound reactor Reactor crude_diol->reactor koh_solution Aqueous KOH koh_solution->reactor saponified_mixture Saponified Mixture reactor->saponified_mixture distillation_column Distillation Column saponified_mixture->distillation_column pure_diol Purified this compound distillation_column->pure_diol Distillate residue Salt Residue distillation_column->residue Bottoms

Caption: Saponification followed by distillation for this compound purification.

References

The effects of different solvents on 1,6-Heptanediol reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 1,6-Heptanediol. The information is presented in a question-and-answer format to directly address specific challenges.

I. Esterification and Polyesterification Reactions

Esterification and polyesterification are common reactions involving this compound, used in the synthesis of various polymers and specialty chemicals. The choice of solvent can significantly impact reaction kinetics, yield, and the formation of byproducts.

Frequently Asked Questions (FAQs) - Esterification/Polyesterification

Q1: My polyesterification reaction with this compound is slow and does not reach a high molecular weight. What are the possible causes and solutions?

A1: Slow reaction rates and low molecular weight are common issues in polyesterification. Several factors related to solvent and reaction conditions can be the cause:

  • Inadequate Water Removal: The water produced during esterification is in equilibrium with the reactants and can hydrolyze the newly formed ester bonds, limiting polymer chain growth.

    • Solution: Use a solvent that forms an azeotrope with water (e.g., toluene, xylene) to facilitate its removal using a Dean-Stark apparatus. For solvent-free (melt) polycondensation, apply a high vacuum during the later stages of the reaction to effectively remove water and other volatile byproducts.[1]

  • Suboptimal Temperature: The reaction temperature needs to be high enough to ensure a sufficient reaction rate but not so high as to cause thermal degradation of the reactants or polymer.

    • Solution: For melt polycondensation, a two-stage process is often employed. The initial esterification is carried out at a lower temperature (e.g., 150-190°C) to form oligomers, followed by a higher temperature, high vacuum polycondensation step.[1]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition state.

    • Solution: For reactions involving polar intermediates, a polar aprotic solvent may be beneficial. However, for many polyesterifications, a non-polar solvent that aids in water removal is often preferred.

Q2: I am observing the formation of a cyclic ether as a byproduct during the acid-catalyzed esterification of this compound. How can I minimize this?

A2: The formation of cyclic ethers, such as oxepane (B1206615) from this compound, is a common side reaction under acidic conditions, proceeding via an intramolecular Williamson ether synthesis-type mechanism.

  • Mechanism: The acidic catalyst protonates one of the hydroxyl groups, which is then displaced by the other hydroxyl group in an intramolecular nucleophilic substitution.

  • Troubleshooting Strategies:

    • Control Reaction Temperature: Higher temperatures can favor the formation of the cyclic ether. Running the reaction at the lowest effective temperature can help minimize this side reaction.

    • Use a Milder Catalyst: Strong, non-volatile acids can promote ether formation. Consider using a milder or heterogeneous acid catalyst.

    • Control Reactant Concentration: High dilutions can favor intramolecular reactions. Running the reaction at a higher concentration will favor the desired intermolecular esterification.

Troubleshooting Guide: Polyesterification of this compound
Problem Potential Cause Recommended Solution
Low Polymer Molecular Weight Incomplete removal of water byproduct.Use a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark trap, or apply high vacuum in the later stages of a melt polymerization.[1]
Incorrect stoichiometry of monomers.Ensure precise measurement of this compound and the diacid. A slight excess of the diol may be used to compensate for any loss due to volatility.[1]
Thermal degradation of the polymer.Optimize the reaction temperature and time. Avoid prolonged exposure to very high temperatures.
Polymer Discoloration (Yellowing) Oxidation at high temperatures.Maintain a continuous flow of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.
Impurities in the monomers or catalyst.Use high-purity monomers and a suitable catalyst.
Gel Formation Presence of trifunctional impurities in the monomers.Ensure the purity of this compound and the diacid.
Uncontrolled side reactions leading to cross-linking.Carefully control the reaction temperature and catalyst concentration.
Experimental Protocol: Synthesis of Poly(hexamethylene adipate)

This protocol describes a typical two-stage melt polycondensation for the synthesis of a polyester (B1180765) from 1,6-Hexanediol and adipic acid.

Materials:

  • 1,6-Hexanediol

  • Adipic acid

  • Catalyst (e.g., tetrabutyl titanate, antimony(III) oxide)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Charge the flask with equimolar amounts of 1,6-Hexanediol and adipic acid. A slight excess of 1,6-Hexanediol can be used.

    • Add the catalyst (e.g., 200-400 ppm).

    • Begin purging the system with nitrogen and start stirring.

    • Gradually heat the mixture to 180-200°C.

    • Water will begin to distill off. Continue this stage for 2-3 hours or until the majority of the water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum and elevated temperature for several hours until the desired melt viscosity (indicative of high molecular weight) is achieved.

    • Cool the reactor and extrude the polymer under nitrogen pressure.

Diagram: Polyesterification Workflow

PolyesterificationWorkflow Polyesterification of this compound Workflow cluster_prep Preparation cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_final Final Product Reactants Charge this compound, Diacid, and Catalyst Inert_Atmosphere Purge with Nitrogen Reactants->Inert_Atmosphere Heat_Esterification Heat to 180-200°C Inert_Atmosphere->Heat_Esterification Water_Removal Remove Water by Distillation Heat_Esterification->Water_Removal Heat_Polycondensation Increase Temperature to 220-240°C Water_Removal->Heat_Polycondensation Apply_Vacuum Gradually Apply High Vacuum Heat_Polycondensation->Apply_Vacuum Viscosity_Increase Monitor Melt Viscosity Apply_Vacuum->Viscosity_Increase Cooling Cool Reactor Viscosity_Increase->Cooling Extrusion Extrude Polymer Cooling->Extrusion

Caption: Workflow for the two-stage melt polycondensation of this compound.

II. Oxidation Reactions

The oxidation of this compound can yield valuable products such as adipic acid. The choice of solvent is critical for controlling selectivity and reaction rate.

Frequently Asked Questions (FAQs) - Oxidation

Q1: What are the common challenges when oxidizing this compound to adipic acid, and how does the solvent play a role?

A1: The primary challenges in the oxidation of this compound are achieving high selectivity for the dicarboxylic acid and avoiding over-oxidation or side reactions.

  • Selectivity: The oxidation proceeds through an intermediate aldehyde. Incomplete oxidation will result in a mixture of products.

  • Solvent Choice:

    • Aqueous Medium: Many catalytic oxidations of diols are performed in an aqueous medium. Water is an environmentally friendly solvent and can be advantageous for certain catalysts. However, the pH of the aqueous solution can significantly affect the reaction rate and selectivity.

    • Organic Solvents: The use of organic solvents can be beneficial for dissolving both the diol and the oxidant, leading to a more homogeneous reaction mixture. The polarity of the organic solvent can influence the reaction kinetics.

Q2: My oxidation reaction of this compound is producing byproducts. What are they likely to be and how can I avoid them?

A2: Common byproducts in the oxidation of diols include over-oxidation products and products from C-C bond cleavage.

  • Over-oxidation: This can lead to the formation of shorter-chain dicarboxylic acids.

  • Control of Reaction Conditions:

    • Temperature and Pressure: Careful control of temperature and oxygen pressure (in aerobic oxidations) is crucial to manage the reaction rate and prevent over-oxidation.

    • Catalyst Selection: The choice of catalyst is critical for achieving high selectivity.

    • Solvent: The solvent can influence the activity and selectivity of the catalyst.

Troubleshooting Guide: Oxidation of this compound
Problem Potential Cause Recommended Solution
Low Yield of Adipic Acid Incomplete oxidation.Increase reaction time, temperature, or oxidant concentration. Optimize catalyst loading.
Catalyst deactivation.Ensure the catalyst is not poisoned by impurities. Consider catalyst regeneration or using a fresh batch.
Formation of Byproducts Over-oxidation or C-C bond cleavage.Lower the reaction temperature or pressure. Use a more selective catalyst.
Side reactions involving the solvent.Choose a solvent that is inert under the reaction conditions.
Poor Reproducibility Inconsistent catalyst activity.Ensure consistent catalyst preparation and handling procedures.
Variations in reactant purity.Use reactants of consistent and high purity.
Experimental Protocol: Catalytic Oxidation of 1,6-Hexanediol in Aqueous Solution

This protocol is a general guideline for the aerobic oxidation of 1,6-Hexanediol to adipic acid using a supported metal catalyst.

Materials:

  • 1,6-Hexanediol

  • Supported metal catalyst (e.g., Pt/C, Au/ZrO₂)

  • Deionized water

  • Oxygen or air

Equipment:

  • High-pressure autoclave reactor with a stirrer

  • Gas inlet and outlet

  • Temperature and pressure controllers

Procedure:

  • Charge the autoclave with an aqueous solution of 1,6-Hexanediol and the catalyst.

  • Seal the reactor and purge several times with oxygen or air.

  • Pressurize the reactor to the desired oxygen/air pressure.

  • Heat the reactor to the desired temperature (e.g., 70-140°C) while stirring.

  • Maintain the reaction for the desired time, monitoring the pressure for oxygen consumption.

  • Cool the reactor, vent the excess gas, and recover the reaction mixture.

  • Separate the catalyst by filtration and analyze the liquid phase for product distribution (e.g., by HPLC or GC).

Diagram: Troubleshooting Logic for Low Oxidation Yield

LowOxidationYield Troubleshooting Low Yield in this compound Oxidation cluster_low_conversion Addressing Low Conversion cluster_low_selectivity Addressing Low Selectivity Start Low Yield of Adipic Acid Check_Conversion Is this compound Conversion Low? Start->Check_Conversion High_Conversion Conversion is High, but Selectivity is Low Check_Conversion->High_Conversion No Low_Conversion Conversion is Low Check_Conversion->Low_Conversion Yes Lower_Temp Lower Reaction Temperature High_Conversion->Lower_Temp Change_Catalyst Try a More Selective Catalyst High_Conversion->Change_Catalyst Adjust_pH Adjust pH of Aqueous Solution High_Conversion->Adjust_pH Increase_Time_Temp Increase Reaction Time or Temperature Low_Conversion->Increase_Time_Temp Increase_Oxidant Increase Oxidant Pressure/Concentration Low_Conversion->Increase_Oxidant Optimize_Catalyst Optimize Catalyst Loading Low_Conversion->Optimize_Catalyst

Caption: A logical diagram for troubleshooting low yield in the oxidation of this compound.

III. Data on Solvent Effects

Table 1: Representative Effect of Solvent on Polyesterification Rate

The following data illustrates the qualitative effect of the solvent on the rate of polyesterification of a generic long-chain diol with a diacid.

Solvent Dielectric Constant (approx.) Relative Reaction Rate Notes
Toluene2.4Moderate to FastNon-polar; good for azeotropic water removal.
Dioxane2.2ModerateLess effective at azeotropic water removal than toluene.
Dimethylformamide (DMF)37SlowPolar aprotic; can solvate reactants but does not aid in water removal.
No Solvent (Melt)-Fast (at high temp.)Requires high temperatures and vacuum for water removal.[1]

Note: This data is illustrative and the actual rates will depend on the specific reactants, catalyst, and temperature.

Table 2: Representative Effect of Solvent on Diol Oxidation Selectivity

The following data shows a qualitative comparison of solvent effects on the selectivity of a generic long-chain diol oxidation to the corresponding dicarboxylic acid.

Solvent General Class Typical Selectivity to Diacid Common Issues
WaterPolar ProticHigh (pH-dependent)pH control is critical; potential for catalyst leaching.
AcetonitrilePolar AproticModerate to HighCan be a good solvent for many catalysts and reactants.
HeptaneNon-polarLowOften results in poor solubility of catalysts and reactants.
Acetic AcidPolar ProticModerateCan participate in the reaction; may lead to ester byproducts.

Note: This data is representative and the actual selectivity will be highly dependent on the catalyst system and reaction conditions.

References

Importance of temperature control in 1,6-Heptanediol reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the critical role of temperature control in reactions involving 1,6-Heptanediol.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, with a focus on temperature-related causes and solutions.

Issue 1: Low Product Yield

  • Question: My reaction with this compound is resulting in a low yield. Could temperature be the cause?

  • Answer: Yes, improper temperature control is a common reason for low product yields.

    • Too Low Temperature: The reaction rate may be too slow, leading to incomplete conversion within the allotted time. Increasing the temperature can increase the reaction rate by providing molecules with the necessary activation energy.[1][2]

    • Too High Temperature: Excessive heat can lead to the degradation of reactants or products, or promote the formation of unwanted side products, thereby reducing the yield of the desired product.[3] For instance, in polyesterification, high temperatures can cause thermal degradation of the polymer, leading to discoloration and chain scission.[4]

Issue 2: Undesirable Side Products

  • Question: I am observing unexpected peaks in my analytical data, suggesting the formation of side products. How can temperature manipulation help?

  • Answer: Temperature is a critical factor in controlling reaction selectivity.

    • Ether Formation: At elevated temperatures, particularly in the presence of acid catalysts, diols like this compound can undergo intermolecular dehydration to form ethers.[3] Lowering the reaction temperature can minimize this side reaction.

    • Thermo-oxidative Degradation: In the presence of oxygen, high temperatures can cause degradation, leading to the formation of chromophores that result in product discoloration (yellowing or darkening).[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the optimal temperature can prevent this.

Issue 3: Inconsistent Molecular Weight in Polymerization

  • Question: The molecular weight of the polymer I'm synthesizing with this compound is inconsistent between batches. How can I improve this?

  • Answer: Precise and consistent temperature control is paramount for achieving reproducible molecular weights in polymerization reactions.

    • Temperature Fluctuations: Inconsistent temperature profiles can lead to variations in the rate of polymerization and the extent of side reactions, both of which significantly impact the final molecular weight and polydispersity index (PDI).[5]

    • High Temperatures: Excessively high temperatures can lead to chain scission, resulting in a lower than expected molecular weight.[4]

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the primary role of temperature in this compound reactions?

  • A1: Temperature primarily influences the rate of the reaction and the selectivity towards the desired product. Increasing the temperature generally increases the reaction rate but can also increase the rate of undesirable side reactions.[1][2]

  • Q2: What is the optimal temperature range for reactions with this compound?

  • A2: The optimal temperature is highly dependent on the specific reaction (e.g., esterification, polymerization), the solvent used, and the catalyst employed. For instance, the synthesis of 1,6-hexanediol (B165255) diacrylate via esterification has been reported at temperatures ranging from 80-110°C. While specific data for this compound is limited, this range can serve as a starting point for optimization.

Esterification Reactions

  • Q3: How does temperature affect the esterification of this compound?

  • A3: In esterification, higher temperatures increase the reaction rate, driving the equilibrium towards the product side by facilitating the removal of water. However, excessively high temperatures can lead to side reactions like ether formation from the diol.[3]

  • Q4: What is a typical temperature for the esterification of a diol like this compound?

  • A4: A study on the esterification of a similar diol, 1,6-hexanediol, with acrylic acid reported an optimal reaction temperature in the range of 80-110°C. This provides a good starting point for optimizing reactions with this compound.

Polymerization Reactions

  • Q5: How does temperature influence the molecular weight and polydispersity index (PDI) in the polymerization of this compound?

  • A5: Temperature has a significant impact on both molecular weight and PDI. Higher temperatures can lead to faster polymerization rates but may also cause thermal degradation and side reactions that can lower the molecular weight and broaden the PDI.[4][5] Careful control of the temperature profile is crucial for achieving the desired polymer characteristics.

  • Q6: What are common side reactions at high temperatures during the polymerization of diols?

  • A6: At elevated temperatures, common side reactions for diols include ether formation and thermo-oxidative degradation, which can lead to reduced molecular weight and discoloration of the polymer.[3]

Quantitative Data Summary

The following table summarizes the impact of temperature on key reaction parameters in diol reactions, providing a general guideline for this compound experiments.

Reaction TypeDiol ExampleTemperature (°C)ObservationReference
Esterification 1,6-Hexanediol80-110Optimal range for high yield of diacrylate.
Polymerization 1,10-Decanediol>200Onset of significant side reactions (ether formation, degradation).[3]
Polymerization General Polyester150-180Esterification stage for forming oligomers.[4]
Polymerization General Polyester200-240Polycondensation stage to increase molecular weight.[4]

Experimental Protocols

Protocol 1: General Procedure for Polyesterification of this compound with a Diacid

This protocol outlines a general two-stage melt polycondensation method. Note: This is a generalized protocol and may require optimization for specific diacids and desired polymer properties.

  • Esterification Stage:

    • Combine equimolar amounts of this compound and the desired diacid in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • Heat the mixture to 150-180°C under a slow flow of nitrogen.[4]

    • Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected in the condenser.[4] This stage forms low molecular weight oligomers.

  • Polycondensation Stage:

    • Gradually increase the temperature to 200-240°C.[4]

    • Simultaneously, gradually apply a vacuum (e.g., < 1 mbar) to facilitate the removal of the remaining water and drive the polymerization to completion.[4]

    • Continue the reaction for 4-8 hours. The progress can be monitored by the increase in the melt viscosity.[4]

    • Cool the reaction mixture to room temperature and isolate the resulting polymer.

Visualizations

Temperature_Effect_on_Reaction cluster_temp Temperature Control cluster_outcomes Reaction Outcomes Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases with temperature Side_Reactions Side Reactions (e.g., Ether Formation, Degradation) Temp->Side_Reactions Increases significantly at high temperatures Yield Product Yield Rate->Yield Affects Side_Reactions->Yield Decreases MW Molecular Weight (in Polymerization) Side_Reactions->MW Decreases

Caption: Logical relationship of temperature's impact on reaction outcomes.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Side Products) Check_Temp Review Reaction Temperature Profile Start->Check_Temp Too_Low Temperature Too Low? Check_Temp->Too_Low Too_High Temperature Too High? Check_Temp->Too_High Too_Low->Too_High No Increase_Temp Action: Increase Temperature Monitor for Improvement Too_Low->Increase_Temp Yes Decrease_Temp Action: Decrease Temperature Check for Reduced Side Products Too_High->Decrease_Temp Yes Inert_Atmosphere Action: Ensure Inert Atmosphere (e.g., N2, Ar) Too_High->Inert_Atmosphere Consider End Problem Resolved Increase_Temp->End Decrease_Temp->End Inert_Atmosphere->End

Caption: Troubleshooting workflow for temperature-related reaction issues.

References

Validation & Comparative

A Comparative Analysis of 1,6-Heptanediol and 1,7-Heptanediol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct properties and applications of two closely related linear diols.

In the landscape of chemical intermediates, the selection of an appropriate building block is paramount to achieving desired material and formulation properties. This guide provides a detailed comparative analysis of 1,6-Heptanediol and 1,7-Heptanediol, two constitutional isomers with the same molecular formula (C₇H₁₆O₂) but differing in the placement of their hydroxyl groups. This structural nuance leads to distinct physical and chemical characteristics, influencing their respective applications in polymer chemistry, cosmetics, and pharmaceuticals.

Physicochemical Properties: A Tabulated Comparison

The following table summarizes the key physical and chemical properties of this compound and 1,7-Heptanediol, compiled from various sources. These quantitative data points are essential for predicting the behavior of these diols in different systems and for designing experimental protocols.

PropertyThis compound1,7-Heptanediol
CAS Number 13175-27-4629-30-1
Molecular Weight ( g/mol ) 132.20132.20
Appearance Crystalline solidColorless to light yellow liquid or solid
Melting Point (°C) ~44.24 (estimate)17 - 19
Boiling Point (°C) ~233.16 (rough estimate)259
Density (g/mL) ~0.9620 (at 25 °C)0.951 (at 25 °C)
Refractive Index (n20/D) ~1.4501.455
Flash Point (°C) ~111.5113
Solubility Soluble in water and alcohol.Soluble in water and organic solvents.

Structural and Spectroscopic Differences

The positioning of the hydroxyl groups in this compound (at positions 1 and 6) versus 1,7-Heptanediol (at the terminal positions 1 and 7) results in subtle but significant differences in their molecular symmetry and polarity. These differences can be elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

While experimental spectra for this compound are less commonly published, predicted ¹H and ¹³C NMR spectra suggest a more complex pattern compared to the more symmetrical 1,7-Heptanediol. The FT-IR spectra of both compounds are characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-O stretching bands around 1050-1150 cm⁻¹, indicative of their alcohol functional groups.

Applications in Science and Industry

Both this compound and 1,7-Heptanediol serve as versatile monomers and intermediates in various applications.

This compound: The primary application of this compound lies in polymer chemistry, where it is utilized as a monomer for the synthesis of specialty polyesters and polyurethanes.[1] Its asymmetrical structure can introduce unique properties to the polymer backbone, potentially influencing flexibility, crystallinity, and thermal characteristics. It is also explored for use in coatings, adhesives, and elastomers.[1]

1,7-Heptanediol: This diol has a broader range of documented applications. In the cosmetic industry , it functions as a humectant and emollient, valued for its moisturizing properties.[2] In the pharmaceutical sector , it is used as a solvent, co-solvent, and solubilizer in drug formulations to enhance the bioavailability of active ingredients.[2] Its antimicrobial properties also make it a useful preservative.[2] Furthermore, in polymer production , 1,7-Heptanediol is a key component in the synthesis of polyurethanes, polyesters, and other polymers, contributing to desirable mechanical properties.[2]

Experimental Protocols

The determination of the physicochemical properties listed above follows established laboratory procedures. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid diol is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then placed in a heated block. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Boiling Point

For liquid diols, the boiling point is determined by distillation or using a micro-boiling point apparatus. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This is observed as the temperature at which the liquid boils and its vapor condenses at a steady rate.

Determination of Density

The density of a liquid diol can be measured using a pycnometer or a hydrometer. For a solid, the density can be determined by measuring the volume of a known mass of the substance through liquid displacement. The density is then calculated as mass per unit volume.

Spectroscopic Analysis (FT-IR and NMR)

FT-IR Spectroscopy: A small amount of the liquid diol is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. For a solid sample, it can be analyzed as a thin film after melting or as a dispersion in a suitable medium (e.g., KBr pellet). The instrument records the infrared spectrum, showing the characteristic absorption bands of the functional groups present.

NMR Spectroscopy: A sample of the diol is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O), and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure and the chemical environment of each atom.

Logical Workflow for Diol Characterization

The following diagram illustrates a typical workflow for the characterization and comparative analysis of diol isomers.

G cluster_0 Sample Acquisition cluster_1 Physicochemical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Comparison diol1 This compound mp Melting Point diol1->mp bp Boiling Point diol1->bp density Density diol1->density solubility Solubility diol1->solubility ftir FT-IR Spectroscopy diol1->ftir nmr NMR Spectroscopy (1H, 13C) diol1->nmr diol2 1,7-Heptanediol diol2->mp diol2->bp diol2->density diol2->solubility diol2->ftir diol2->nmr analysis Comparative Analysis of Properties mp->analysis bp->analysis density->analysis solubility->analysis ftir->analysis nmr->analysis applications Evaluation of Potential Applications analysis->applications

A logical workflow for the comparative analysis of diol isomers.

Conclusion

While both this compound and 1,7-Heptanediol are valuable C7 diols, their isomeric differences lead to distinct physical properties and a varied landscape of applications. 1,7-Heptanediol is a well-established ingredient in the cosmetic and pharmaceutical industries, in addition to its role in polymer science. This compound, though less extensively characterized in publicly available literature, holds promise as a specialty monomer for tailoring polymer properties. The choice between these two diols will ultimately depend on the specific requirements of the intended application, such as desired melting point, boiling point, and the influence of molecular symmetry on reactivity and final product characteristics. This guide provides the foundational data and experimental context to aid researchers in making an informed selection.

References

A Comparative Guide to Diol Alternatives for 1,6-Heptanediol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a diol monomer is a critical determinant in tailoring the final properties of polymers such as polyesters and polyurethanes. While 1,6-Heptanediol offers a unique seven-carbon backbone, a range of alternative diols can be employed to achieve specific performance characteristics, from enhanced flexibility to improved thermal stability and biodegradability. This guide provides an objective comparison of alternative compounds to this compound, supported by experimental data and detailed methodologies to aid in the rational design of polymers for diverse applications, including advanced drug delivery systems.

Performance Comparison of Diol Alternatives

The choice of diol significantly impacts the thermal and mechanical properties of the resulting polymer. Key considerations include the chain length of linear diols, the presence of branching, and the incorporation of cyclic or aromatic structures. A notable phenomenon is the "odd-even effect," where the number of carbon atoms in the diol can influence the crystalline structure and melting temperature of the polymer.[1][2]

Polyester (B1180765) Performance Data

The following table summarizes the thermal and mechanical properties of various polyesters synthesized with different diols, offering a comparative view against polymers potentially derived from this compound. It is important to note that direct comparative data for this compound is limited in publicly available literature; therefore, data for analogous linear diols are presented to illustrate performance trends.

Diol AlternativeDicarboxylic AcidPolymer NameMelting Temp (°C)Glass Transition Temp (°C)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Ethylene GlycolAdipic AcidPoly(ethylene adipate)~55[3]-50[3]10 - 13.2[3][4]240 - 312.8[3][4]~362[3][4]
1,4-ButanediolAdipic AcidPoly(butylene adipate)--~30[4]~2.8 (100% modulus)[4]~250-300[4]
1,6-HexanediolAdipic AcidPoly(hexamethylene adipate)-----
1,8-OctanediolFumaric/Succinic AcidPoly(octanediol fumarate-co-succinate)-----
1,10-DecanediolFumaric/Succinic AcidPoly(decanediol fumarate-co-succinate)-----
Polyurethane Performance Data

The properties of polyurethanes are highly dependent on the soft segment (derived from the polyol) and the hard segment (derived from the diisocyanate and chain extender). The choice of diol as a chain extender influences the morphology and mechanical properties of the final elastomer.

Diol Alternative (as Chain Extender)DiisocyanatePolyolTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A/D)
1,4-ButanediolMDIPolyester Polyol32.6 (with 16.18% hard segment)[5]>600 (with 16.18% hard segment)[5]-
1,6-HexanediolMDIPoly(1,6 hexanediol (B3050542) adipate)---

Note: Specific quantitative data for polyurethanes with this compound or direct odd-carbon chain alternatives as chain extenders is sparse in the readily available literature. The provided data illustrates the properties of a common polyurethane system.

Experimental Protocols

Detailed and reproducible experimental design is fundamental for the comparative assessment of polymer properties. The following are standardized protocols for the synthesis of polyesters and polyurethanes.

Polyester Synthesis via Melt Polycondensation

This method is a common, solvent-free approach for producing high molecular weight polyesters.

Materials:

  • α,ω-Diol (e.g., this compound or alternative)

  • Dicarboxylic acid (e.g., Adipic Acid, Succinic Acid)

  • Catalyst (e.g., Titanium(IV) isopropoxide (TTIP), Antimony(III) oxide)

  • Antioxidant (e.g., Irganox 1010)

  • Chloroform (B151607) (for purification)

  • Methanol (B129727) (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Charge the reactor with equimolar amounts of the diol and dicarboxylic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio) can be used to compensate for any loss during the reaction.

    • Add the catalyst (e.g., 200-500 ppm) and antioxidant.

    • Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.

    • Heat the mixture to 140-160°C with continuous stirring. Water will begin to distill off as a byproduct.

    • Continue this stage for 2-4 hours, or until approximately 90-95% of the theoretical amount of water has been collected.[6][7]

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-230°C.

    • Slowly apply a vacuum, reducing the pressure to below 1-3 mmHg over about 1 hour. This gradual pressure reduction is crucial to prevent the loss of low molecular weight oligomers.

    • Continue the polycondensation under high vacuum for an additional 4-6 hours. The viscosity of the reaction mixture will increase significantly.

    • To terminate the reaction, remove the heat and break the vacuum with nitrogen.

  • Purification:

    • Dissolve the synthesized polyester in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Polyurethane Synthesis via Prepolymer Method

This two-step method allows for better control over the polymer architecture.

Materials:

  • Polyol (e.g., Polyester polyol, Polyether polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI))

  • Chain Extender (e.g., this compound or alternative)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Solvent (e.g., Dimethylacetamide (DMAc) or Tetrahydrofuran (THF), if solution polymerization is desired)

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Heating mantle with temperature controller

Procedure:

  • Prepolymer Formation:

    • Dry the polyol and chain extender under vacuum at 80-100°C for several hours to remove any residual water.

    • Charge the reactor with the dried polyol and heat to the desired reaction temperature (e.g., 70-80°C) under a nitrogen atmosphere.

    • Add the diisocyanate to the dropping funnel and add it dropwise to the stirred polyol over a period of 30-60 minutes. The NCO:OH ratio is typically between 2:1 and 3:1.

    • After the addition is complete, continue the reaction for 2-3 hours at the same temperature. The progress of the reaction can be monitored by titrating the NCO content.

  • Chain Extension:

    • Dissolve the chain extender in a suitable solvent if necessary.

    • Add the chain extender solution dropwise to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.

    • After the addition, continue stirring for another 1-2 hours to complete the polymerization.

  • Isolation:

    • If the reaction is performed in a solvent, precipitate the polyurethane by pouring the solution into a non-solvent like water or methanol.

    • Filter the polymer and dry it in a vacuum oven at 40-60°C.

    • If synthesized in bulk, the polymer can be directly cast into a mold.

Visualizing Relationships and Workflows

Diol Selection Logic for Desired Polymer Properties

The choice of a diol alternative can be guided by the desired end-properties of the polymer. The following diagram illustrates a simplified decision-making process.

Diol_Selection start Desired Polymer Property flexibility Increased Flexibility start->flexibility thermal_stability Higher Thermal Stability start->thermal_stability biodegradability Enhanced Biodegradability start->biodegradability long_chain Longer Chain Linear Diols (e.g., 1,8-Octanediol, 1,10-Decanediol) flexibility->long_chain rigid Rigid/Cyclic Diols (e.g., Isosorbide, CHDM) thermal_stability->rigid bio_based Bio-based Diols (e.g., 1,5-Pentanediol, Isosorbide) biodegradability->bio_based

A simplified decision tree for selecting a diol based on desired polymer properties.
Experimental Workflow for Polyester Synthesis

The following diagram outlines the key steps in the synthesis and characterization of a polyester via melt polycondensation.

Polyester_Workflow start Start: Monomer Selection esterification Esterification (140-160°C, N2 atm) start->esterification polycondensation Polycondensation (220-230°C, High Vacuum) esterification->polycondensation purification Purification (Dissolution & Precipitation) polycondensation->purification characterization Characterization (GPC, DSC, TGA, Tensile Testing) purification->characterization end End: Polymer with Defined Properties characterization->end

A typical workflow for the synthesis and characterization of polyesters.

References

A Comparative Guide to the Synthesis of 1,6-Heptanediol: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for producing 1,6-heptanediol, a valuable linear diol for applications in polymer chemistry and as a building block in pharmaceutical synthesis. The following sections detail both established and emerging routes, presenting quantitative data, step-by-step experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.

Data Presentation: A Comparative Overview of Synthesis Methods

The performance of different synthetic routes to this compound and analogous diols is summarized in the table below. Direct synthesis data for this compound is limited in publicly available literature; therefore, data from closely related, homologous diols (1,6-hexanediol and 1,8-octanediol) are included for comparative purposes and are clearly noted.

Synthesis Method Starting Material Catalyst/Reagent Reaction Conditions Yield (%) Key Byproducts Purity (%) Citation
Catalytic Hydrogenation of Dicarboxylic Acid (Analogous) Adipic AcidAtomically dispersed Ni/SiO₂220°C, 50 bar H₂, 12 h, 1,4-dioxane~94 (for 1,6-hexanediol)Not specifiedNot specified[1]
Catalytic Hydrogenation of Dicarboxylic Acid (Analogous) Adipic AcidIr-Re/Carbon180°C, 10 MPa H₂, 16 h59 (selectivity for 1,6-hexanediol)Not specifiedNot specified[2]
Catalytic Hydrogenation of Dicarboxylic Acid Ester (Analogous) Diethyl SuberateCopper-Chromium OxideHigh temperature and pressureNot specifiedNot specifiedNot specified[3]
Ozonolysis of Cycloalkene followed by Reduction Cycloheptene (B1346976)1. O₃ 2. NaBH₄1. -78°C, CH₂Cl₂/MeOH 2. Room TemperatureGood (qualitative)Not specifiedNot specified[4]
Biocatalytic Cascade (Analogous) Cyclohexane (B81311)Engineered E. coli consortiumMild aqueous conditions~43 (for 1,6-hexanediol (B165255) from 30 mM substrate)Not specifiedNot specified[5][6]
Bio-based Route via Tetrahydropyran-2-methanol (B90372) (THP2M) (Analogous) THP2M1. K-BEA 2. Water 3. Ni/C or Ru/C1. Dehydration 2. Hydration 3. Hydrogenation~34 (overall for 1,6-hexanediol)Not specifiedNot specified[7]
Bio-based Route via 5-Hydroxymethylfurfural (HMF) (Analogous) HMFPd/SiO₂ + Ir-ReOₓ/SiO₂373 K, 7.0 MPa H₂, Water/THF57.8 (for 1,6-hexanediol)Hexane, HexanolNot specified[8]

Experimental Protocols & Methodologies

This section provides detailed experimental procedures for the key synthesis methods. Where a direct protocol for this compound is not available, a representative protocol for an analogous transformation is provided.

Method 1: Catalytic Hydrogenation of Pimelic Acid (Hypothetical Protocol based on Adipic Acid Hydrogenation)

This protocol is adapted from the hydrogenation of adipic acid to 1,6-hexanediol.[1]

Materials:

  • Pimelic acid

  • Atomically dispersed Ni/SiO₂ catalyst (Ni-ad)

  • 1,4-dioxane (solvent)

  • Hydrogen gas (high purity)

  • High-pressure batch reactor

Procedure:

  • A 300 mL high-pressure batch reactor is charged with 0.1 g of pimelic acid, 60 mL of 1,4-dioxane, and 0.1 g of the Ni-ad catalyst.

  • The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to an initial pressure of 50 bar.

  • The reaction mixture is stirred at 500 rpm and heated to 220°C.

  • The reaction is allowed to proceed for 12 hours, maintaining the temperature and monitoring the pressure.

  • After 12 hours, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by fractional distillation under vacuum.

Method 2: Ozonolysis of Cycloheptene and Subsequent Reduction

This protocol is based on the ozonolytic cleavage of cyclohexene.[4]

Materials:

Procedure:

  • A three-necked round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer is charged with cycloheptene (0.075 mol), 250 mL of dichloromethane, and 50 mL of methanol.

  • The flask is cooled to -78°C in a dry ice/acetone bath.

  • Ozone is bubbled through the solution with stirring until a persistent blue color indicates the consumption of the starting material.

  • The solution is purged with nitrogen gas until the blue color disappears.

  • The reaction mixture is allowed to warm to room temperature.

  • In a separate flask, the ozonide solution is slowly added to a stirred suspension of sodium borohydride in ethanol (B145695) at 0°C.

  • The mixture is stirred for 4 hours at room temperature.

  • The reaction is quenched by the slow addition of 1M HCl until the solution is acidic.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

  • The product can be purified by column chromatography or vacuum distillation.

Method 3: Biocatalytic Synthesis from a Heptane Derivative (Conceptual Workflow)

This conceptual protocol is based on the one-pot biosynthesis of 1,6-hexanediol from cyclohexane.[5][6] A similar system could be engineered for the conversion of a C7 cycloalkane or a linear C7 alkane.

Core Principle: A microbial consortium of engineered E. coli strains is used to perform a multi-step enzymatic conversion in a single pot. Each strain is responsible for one or more steps in the cascade.

Conceptual Steps:

  • Strain Engineering: Three or more strains of E. coli are genetically engineered to express the necessary enzymes for the cascade, for example:

    • Module 1: Expresses a monooxygenase to hydroxylate a C7 precursor (e.g., cycloheptane (B1346806) to cycloheptanol).

    • Module 2: Expresses an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase to convert the cycloheptanol (B1583049) to a lactone.

    • Module 3: Expresses a hydrolase to open the lactone ring to form 7-hydroxyheptanoic acid, and a carboxylic acid reductase and alcohol dehydrogenase to reduce the carboxylic acid to the primary alcohol, yielding this compound.

  • Cultivation and Biotransformation:

    • The engineered E. coli strains are cultivated, harvested, and mixed in an appropriate ratio in a buffered aqueous medium.

    • The C7 substrate is added to the cell suspension.

    • The reaction is incubated under controlled temperature and agitation for a specified period (e.g., 24-48 hours).

  • Product Extraction and Purification:

    • The cells are separated by centrifugation.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is dried and concentrated to yield the crude product.

    • Purification is performed using chromatographic techniques.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Catalytic_Hydrogenation Pimelic_Acid Pimelic Acid Heptanediol This compound Pimelic_Acid->Heptanediol Hydrogenation (220°C, 50 bar) H2 H₂ H2->Heptanediol Catalyst Ni/SiO₂ Catalyst->Heptanediol

Caption: Catalytic hydrogenation of pimelic acid to this compound.

Ozonolysis_Reduction Cycloheptene Cycloheptene Ozonide Intermediate Ozonide Cycloheptene->Ozonide Ozonolysis (-78°C) O3 1. O₃ O3->Ozonide NaBH4 2. NaBH₄ Heptanediol This compound NaBH4->Heptanediol Ozonide->Heptanediol Reduction

Caption: Synthesis of this compound via ozonolysis of cycloheptene.

Biocatalytic_Cascade cluster_Ecoli Engineered E. coli Consortium Module1 Module 1 (Monooxygenase) Cycloheptanol Cycloheptanol Module1->Cycloheptanol Module2 Module 2 (ADH, BVMO) Lactone Heptanolide Module2->Lactone Module3 Module 3 (Hydrolase, CAR, ADH) Hydroxy_Acid 7-Hydroxyheptanoic Acid Module3->Hydroxy_Acid Heptanediol This compound Module3->Heptanediol Cycloheptane Cycloheptane Cycloheptane->Module1 Cycloheptanol->Module2 Lactone->Module3 Hydroxy_Acid->Module3

Caption: Conceptual biocatalytic cascade for this compound synthesis.

References

A comparative study of various diols for polyester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diols in Polyester (B1180765) Synthesis for Researchers and Drug Development Professionals

The selection of diol monomers is a critical determinant in tailoring the properties of polyesters for specialized applications, ranging from drug delivery systems to biodegradable packaging. This guide provides a comprehensive comparison of various diols used in polyester synthesis, supported by experimental data, to elucidate the impact of diol structure on the resulting polymer's thermal and mechanical characteristics.

The Influence of Diol Structure on Polyester Properties

The structure of the diol monomer significantly influences the final properties of a polyester. Key factors include the chain length of linear diols, the presence of branching, and the incorporation of rigid cyclic or aromatic structures.

Linear Aliphatic Diols: An increase in the chain length of a linear diol generally leads to greater chain flexibility. This increased mobility typically results in a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, while concurrently improving the elongation at break.[1][2] The melting temperature (Tm) can show a more complex relationship. While increased chain flexibility might suggest a lower Tm, for polyesters with very long diol segments, the tendency of these polymethylene sequences to crystallize can lead to an increase in the melting point.[1]

Branched and Cyclic Diols: The introduction of methyl branches into the diol can disrupt crystal packing, which may reduce crystallinity while increasing the glass transition temperature.[2] Conversely, incorporating rigid structures, such as aromatic rings or cyclic groups, into the diol monomer enhances the stiffness of the polymer, leading to increased tensile strength and modulus.[2]

Comparative Data on Polyester Properties

The following tables summarize the thermal and mechanical properties of polyesters synthesized from various diols, demonstrating the structure-property relationships discussed.

Table 1: Thermal Properties of Polyesters Synthesized with Different Linear Diols

DiolDicarboxylic AcidGlass Transition Temp. (°C)Melting Temp. (°C)Decomposition Temp. (°C)
Ethylene Glycol2,5-Furandicarboxylic Acid-->200[1]
1,3-Propanediol2,5-Furandicarboxylic Acid-->200[1]
1,4-Butanediol2,5-Furandicarboxylic Acid26-41[3]->200[1]
1,6-HexanediolAdipic Acid---
1,8-OctanediolAdipic Acid---
1,10-DecanediolAdipic Acid-->200[1]
1,12-DodecanediolEugenol-derived Diacid-28.4 to 7.6[4]->330[4]

Table 2: Mechanical Properties of Polyesters Synthesized with Different Diols

Diol TypeDiolDicarboxylic Acid/SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Linear AliphaticEthylene GlycolUnsaturated Polyester (UPR-IE)43.33[5]-10.04 ± 1.38[5]
Linear Aliphatic1,4-ButanediolPoly(butylene furanoate) (PBF)5.5 - 31.8[2]742 - 1000[2]2.5 - 1184[2]
Linear Aliphatic1,4-ButanediolC18 Diacid (Polyester-b4.18)-290[2]430[2]
Aromatic ModifiedEthylene GlycolUPR with 20% DMT (UPR-I8D2E)51.85[5]-13.47[5]

Experimental Protocols

Reproducible and comparable results in polyester synthesis and characterization are contingent on detailed experimental protocols.

Synthesis of Polyesters via Melt Polycondensation

This method is a common and industrially scalable approach for synthesizing high-molecular-weight polyesters.[2]

Materials:

  • Diol (e.g., 1,4-butanediol, 1,10-decanediol)

  • Dicarboxylic acid or its dimethyl ester (e.g., adipic acid, dimethyl terephthalate)

  • Catalyst (e.g., antimony, titanium, or tin compounds)[1]

Procedure:

  • Esterification/Transesterification: The diol and dicarboxylic acid (or its diester) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet.[1][2] A slight excess of the diol is often used to compensate for potential loss during the high-temperature reaction.[1] The mixture is heated to a temperature between 150°C and 220°C under an inert atmosphere (e.g., nitrogen).[2] Water or a small alcohol (like methanol) is formed as a byproduct and is continuously removed to drive the reaction forward.[2]

  • Polycondensation: After the initial stage, the temperature is gradually raised to 220-280°C, and a high vacuum (e.g., <5 Pa) is applied.[1] This step facilitates the removal of excess diol and other volatile byproducts, promoting the growth of high molecular weight polymer chains.[1] The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polyester. The polymer is then extruded and pelletized.[1]

Characterization of Polyesters

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[1]

  • Apparatus: Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[6]

  • Procedure: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, while the heat flow to the sample is measured relative to a reference.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyesters.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure: Samples are heated from room temperature to a high temperature (e.g., 600°C or 1000°C) under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 20 °C/min).[7][8]

Tensile Testing: The primary mechanical properties of the synthesized polyesters are determined through tensile testing, typically following ASTM D638 or similar standards.[2]

  • Apparatus: Universal Testing Machine.

  • Procedure: Dog-bone shaped specimens of the polyester are subjected to a controlled tensile force until they fracture. The load (force) and displacement (elongation) are recorded throughout the test. From the resulting stress-strain curve, the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear portion) can be calculated.[1]

Visualizing the Workflow

The general process for polyester synthesis and characterization can be visualized as a sequential workflow.

Polyester_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis Monomers Diol & Diacid Monomers Polymerization Melt Polycondensation Monomers->Polymerization Catalyst Catalyst Catalyst->Polymerization Purification Precipitation & Drying Polymerization->Purification Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile) Purification->Mechanical Structural Structural Analysis (FTIR, NMR) Purification->Structural Molecular Molecular Weight (GPC) Purification->Molecular Data Property Comparison Thermal->Data Mechanical->Data Structural->Data Molecular->Data

Caption: Experimental workflow for polyester synthesis and characterization.

References

A Comparative Guide: 1,6-Heptanediol vs. 1,6-Hexanediol in Polyurethane Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Diol Chain Length Impact on Polyurethane Properties

The selection of diol chain extenders in polyurethane synthesis is a critical determinant of the final polymer's properties. This guide provides a detailed comparison of polyurethanes synthesized with 1,6-Heptanediol and 1,6-Hexanediol, highlighting the influence of an odd versus an even number of carbon atoms in the diol chain. This "odd-even effect" is a key factor influencing the packing efficiency of polymer chains and, consequently, the macroscopic properties of the material. Polyurethanes based on the even-carbon 1,6-Hexanediol generally exhibit superior mechanical properties due to more efficient chain packing and stronger intermolecular forces.

Executive Summary of Performance Comparison

Property CategoryThis compound (Odd Carbon Chain)1,6-Hexanediol (Even Carbon Chain)Key Observations
Mechanical Properties
Tensile StrengthGenerally LowerGenerally HigherEven-carbon chain allows for better packing and stronger intermolecular hydrogen bonding, leading to higher tensile strength.
Elongation at BreakMay be higher in some formulationsGenerally lower than Heptanediol PUsThe less-ordered structure from the odd-carbon diol can sometimes allow for greater chain mobility before failure.
Hardness (Shore)Generally LowerGenerally HigherDenser packing in 1,6-Hexanediol-based polyurethanes results in a harder material.
Thermal Properties
Glass Transition Temp. (Tg)Generally LowerGenerally HigherThe more ordered structure of 1,6-Hexanediol based PUs restricts chain mobility, increasing the Tg.
Melting Temperature (Tm)Lower and less definedHigher and more definedBetter crystalline packing in even-chain diol PUs leads to a sharper and higher melting point.
Thermal StabilityGoodExcellentBoth offer good thermal stability, but the more stable crystalline structure of 1,6-Hexanediol PUs can enhance it.
Chemical & Hydrolytic Stability
Hydrolytic ResistanceGoodExcellentPolyurethanes based on polyester (B1180765) polyols generally have lower hydrolytic stability than those based on polyether polyols. Within polyester-based PUs, the more crystalline nature of those from 1,6-Hexanediol can offer slightly better resistance.[1][2][3][4][5]
Chemical ResistanceGoodGoodBoth offer good resistance to a range of chemicals, but this is highly dependent on the overall polyurethane formulation.[6][7][8][9]

Visualizing the Synthesis and Workflow

To understand the fundamental processes discussed, the following diagrams illustrate the chemical structures, the synthesis reaction, and a typical experimental workflow for comparison.

cluster_heptanediol This compound cluster_hexanediol 1,6-Hexanediol Heptane HO-(CH₂)₇-OH Hexane HO-(CH₂)₆-OH Diol Diol (this compound or 1,6-Hexanediol) Polyurethane Polyurethane Diol->Polyurethane + Diisocyanate Diisocyanate Diisocyanate->Polyurethane + A Synthesize Polyurethane with This compound C Material Characterization A->C B Synthesize Polyurethane with 1,6-Hexanediol B->C D Thermal Analysis (DSC, TGA) C->D E Mechanical Testing (Tensile, Hardness) C->E F Chemical Resistance (Immersion Testing) C->F G Data Analysis & Comparison D->G E->G F->G

References

A Comparative Spectroscopic Analysis of 1,6-Heptanediol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,6-heptanediol and its various structural isomers. Understanding the unique spectral characteristics of these closely related compounds is crucial for their accurate identification, differentiation, and quality control in research and development settings, particularly in fields such as polymer chemistry, materials science, and drug formulation where diols serve as important building blocks and excipients.

This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure the reproducibility of the presented data.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for this compound and a selection of its isomers. These values are compiled from various spectral databases and literature sources.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Heptanediol Isomers

Compound-CH₃-CH₂- (non-hydroxyl)-CH(OH)--CH₂(OH)-OHSolvent
This compound 0.91 (t)1.25-1.60 (m)3.64 (quint)3.64 (t)VariableCDCl₃
1,2-Heptanediol 0.89 (t)1.28-1.50 (m)3.65-3.75 (m)3.40-3.55 (m)VariableCDCl₃
1,3-Heptanediol 0.92 (t)1.30-1.65 (m)3.80-3.95 (m)3.65-3.80 (m)VariableCDCl₃
1,4-Heptanediol 0.93 (t)1.35-1.60 (m)3.60-3.75 (m)3.60-3.75 (m)VariableCDCl₃
1,7-Heptanediol -1.35-1.65 (m)-3.64 (t)VariableCDCl₃
2,3-Heptanediol 0.90 (t), 1.15 (d)1.30-1.55 (m)3.40-3.60 (m)-VariableCDCl₃
2,4-Heptanediol 0.91 (t), 1.18 (d)1.30-1.60 (m)3.80-4.10 (m)-VariableCDCl₃
2,5-Heptanediol 0.92 (t), 1.19 (d)1.40-1.65 (m)3.75-3.95 (m)-VariableCDCl₃
3,4-Heptanediol 0.95 (t)1.40-1.60 (m)3.45-3.65 (m)-VariableCDCl₃
3,5-Heptanediol 0.94 (t)1.35-1.60 (m)3.90-4.10 (m)-VariableCDCl₃

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), and m (multiplet).

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Heptanediol Isomers

CompoundC1C2C3C4C5C6C7Solvent
This compound 62.932.725.638.825.632.762.9CDCl₃
1,2-Heptanediol 66.072.933.528.022.714.1-CDCl₃
1,7-Heptanediol 62.832.725.729.225.732.762.8CDCl₃
2,4-Heptanediol 23.668.143.568.130.214.2-CDCl₃
2,5-Heptanediol 23.568.036.036.068.023.514.1CDCl₃
3,4-Heptanediol 14.228.273.573.528.214.2-CDCl₃
FTIR Spectral Data

Table 3: Key FTIR Absorption Bands (cm⁻¹) for Heptanediol Isomers

CompoundO-H StretchC-H StretchC-O Stretch
This compound ~3330 (broad)~2930, ~2855~1058
1,7-Heptanediol [1]~3340 (broad)~2925, ~2854~1060
1,2-Heptanediol ~3360 (broad)~2930, ~2860~1065, ~1030
2,4-Heptanediol ~3350 (broad)~2960, ~2870~1110, ~1050
2,5-Heptanediol ~3350 (broad)~2965, ~2875~1115
3,4-Heptanediol ~3360 (broad)~2960, ~2875~1090, ~1050

Note: The O-H stretching band is typically broad due to hydrogen bonding. The exact position and shape can vary with concentration and sample preparation.

Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z) for Heptanediol Isomers (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 132 (low abundance)114, 96, 83, 70, 55, 45
1,7-Heptanediol [1]132 (low abundance)114, 96, 83, 68, 55, 41
1,2-Heptanediol 132 (not observed)101, 83, 55, 45
2,4-Heptanediol 132 (not observed)114, 99, 85, 71, 57, 45
2,5-Heptanediol 132 (not observed)114, 99, 85, 71, 57, 43
3,4-Heptanediol 132 (not observed)103, 85, 73, 57, 45

Note: The molecular ion peak for aliphatic alcohols is often weak or absent in Electron Ionization (EI) mass spectra due to facile fragmentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the diol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if not already present in the solvent.[2]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a Bruker AVANCE III HD 400 MHz or similar instrument.[2]

  • ¹H NMR Acquisition :

    • Tune the spectrometer to the proton frequency.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Typical parameters include a spectral width of 10-15 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Tune the spectrometer to the carbon frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a spectral width of 200-240 ppm, a pulse width corresponding to a 30° flip angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • Co-add a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

  • Data Processing : Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., TopSpin, Mnova). Apply an exponential window function, Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the neat liquid diol sample directly onto the center of the ATR crystal.

    • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[3]

  • Instrumentation : Use a benchtop FTIR spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[4]

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the diol sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[5][6] For some diols, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and peak shape.[5]

  • Instrumentation : Employ a GC-MS system, for example, an Agilent 7890B GC coupled to a 5977A MSD.

  • Gas Chromatography Method :

    • Column : Use a non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector : Split/splitless injector at 250-280°C. A 1 µL injection volume is typical.

    • Oven Program : Start at an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C, and hold for 2-5 minutes.

  • Mass Spectrometry Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 400.

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

  • Data Analysis : Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it to a reference library (e.g., NIST) for compound identification. Examine the fragmentation patterns to confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Elucidation Sample Diol Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Neat Liquid (ATR) Sample->Prep_FTIR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS NMR NMR Spectrometer Prep_NMR->NMR FTIR FTIR Spectrometer Prep_FTIR->FTIR GCMS GC-MS System Prep_GCMS->GCMS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_FTIR IR Spectrum FTIR->Data_FTIR Data_GCMS Chromatogram & Mass Spectra GCMS->Data_GCMS Interpretation Structure Elucidation Data_NMR->Interpretation Data_FTIR->Interpretation Data_GCMS->Interpretation

Caption: General experimental workflow for the spectroscopic analysis of diol samples.

Structural_Elucidation_Logic cluster_techniques Spectroscopic Techniques Unknown Unknown Diol Isomer MS Mass Spectrometry (Molecular Weight & Formula) Unknown->MS IR FTIR Spectroscopy (Functional Groups, e.g., -OH) Unknown->IR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Stereochemistry) Unknown->NMR Structure Confirmed Structure MS->Structure Provides Molecular Formula IR->Structure Confirms -OH group NMR->Structure Determines Carbon Skeleton

Caption: Logical relationship of spectroscopic techniques in structural elucidation.

References

A Comparative Guide to Purity Assessment Methods for Newly Synthesized 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of newly synthesized compounds is a critical parameter that directly impacts the reliability and reproducibility of experimental results. This guide provides an objective comparison of three primary analytical methods for assessing the purity of 1,6-Heptanediol: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparison is supported by experimental data drawn from the analysis of this compound and its close structural analog, 1,6-Hexanediol, for which more extensive data is publicly available.

Introduction to this compound and Potential Impurities

This compound is a linear diol that finds applications in the synthesis of polyesters, polyurethanes, and other specialty chemicals. The synthesis of this compound, typically through the reduction of pimelic acid or its esters, can lead to the formation of several impurities. Common impurities may include unreacted starting materials, residual solvents, and byproducts such as other diols (e.g., 1,2-Heptanediol, 1,7-Heptanediol), cyclic ethers, and oligomeric esters. A thorough purity assessment is therefore essential to ensure the quality and consistency of the synthesized material.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. GC-FID, HPLC-RID, and qNMR are orthogonal techniques that provide complementary information on the purity of a sample.[1]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of GC-FID, HPLC-RID, and qNMR for the analysis of aliphatic diols like this compound. The data presented is a composite from the analysis of similar compounds and serves as a general guideline.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds in a gaseous mobile phase with detection by ionization in a hydrogen flame.Separation of non-volatile compounds in a liquid mobile phase with detection based on changes in the refractive index of the eluent.Quantification of molecules based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[2]
Selectivity High for volatile and thermally stable impurities.Good for non-volatile impurities with different polarity. May have limited resolution for structurally similar diols.[3]High, based on unique chemical shifts for each proton environment. 2D NMR can resolve overlapping signals.[1]
Sensitivity High (ng to pg level).[1]Moderate (µg to ng level).[4]Moderate (mg to µg level).[1]
Limit of Detection (LOD) ~0.001-0.005% (w/w) for related impurities.[5]~0.01-0.05% (w/w) for related impurities.[4]~0.1% (mol/mol) for impurities.
Limit of Quantification (LOQ) ~0.003-0.015% (w/w) for related impurities.[5]~0.03-0.15% (w/w) for related impurities.[4]~0.3% (mol/mol).
Accuracy High, dependent on accurate calibration standards.High, dependent on accurate calibration standards.Very High, as it can be a primary ratio method not requiring a specific standard for the analyte.[6][7]
Precision (RSD%) High (RSD < 2%).[1]High (RSD < 5%).[4]Very High (RSD < 1%).[7]
Sample Throughput High.Moderate.Moderate.
Sample Preparation Simple dilution in a suitable solvent. Derivatization may be needed for less volatile impurities.Simple dissolution in the mobile phase.Simple weighing and dissolution in a deuterated solvent with an internal standard.[7]
Information Provided Purity relative to volatile components.Purity relative to non-volatile components.Absolute purity, structural information of impurities.[6]

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are based on established methods for the analysis of aliphatic diols and can be adapted for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of volatile impurities and the determination of the overall purity of this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column.

  • Column: A polar capillary column such as a WAX or FFAP phase is generally suitable for the analysis of diols.[8] A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Final hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the newly synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or isopropanol).

  • Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method is well-suited for the analysis of non-volatile impurities and can be used as an orthogonal technique to GC-FID.

  • Instrumentation: HPLC system equipped with a refractive index detector.

  • Column: A column suitable for the separation of polar compounds, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a dedicated polyol column.[8]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is often effective.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.[8]

  • Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity and can offer structural information about any impurities present.[6]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of newly synthesized this compound.

G cluster_0 Purity Assessment Workflow for this compound cluster_1 Primary Quantitative Analysis synthesis Newly Synthesized This compound initial_screen Initial Purity Screen (e.g., TLC, Melting Point) synthesis->initial_screen gc_fid GC-FID Analysis (Volatile Impurities) initial_screen->gc_fid hplc_rid HPLC-RID Analysis (Non-volatile Impurities) initial_screen->hplc_rid decision Purity > 95%? gc_fid->decision hplc_rid->decision qnmr qNMR Analysis (Absolute Purity & Structure) pass Material Passes QC qnmr->pass ms Mass Spectrometry (Impurity Identification) fail Further Purification Required ms->fail decision->qnmr Confirm Purity decision->ms Identify Impurities decision->fail No

Caption: Workflow for the purity assessment of this compound.

Logical Relationship for Method Selection

The choice of an analytical method is guided by the specific information required and the properties of the analyte and potential impurities.

G cluster_0 Method Selection Logic for Purity Analysis start Purity Assessment Required question1 Volatile & Thermally Stable Impurities? start->question1 question3 Non-volatile Impurities Present? question1->question3 No gc Use GC-FID question1->gc Yes question2 Absolute Purity & Structural Info Needed? qnmr Use qNMR question2->qnmr Yes question3->question2 No hplc Use HPLC-RID question3->hplc Yes gc->question2 hplc->question2

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity assessment of newly synthesized this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. GC-FID is a highly sensitive method for detecting volatile impurities, making it an excellent choice for routine quality control. HPLC-RID complements GC-FID by enabling the analysis of non-volatile impurities. For the most accurate and absolute determination of purity, as well as for gaining structural insights into any contaminants, qNMR is the method of choice. A comprehensive purity assessment strategy should ideally involve a combination of these methods to ensure the high quality of the synthesized this compound for its intended research and development applications.

References

Quantitative Analysis of 1,6-Heptanediol: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of 1,6-Heptanediol within complex chemical mixtures, the selection of an appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The information presented herein, supported by established experimental protocols and performance data for similar diols, is intended to facilitate informed decision-making for analytical method development and validation.

The accurate determination of this compound is critical in various applications, from polymer chemistry to pharmaceutical development, where it may be present as a monomer, a metabolite, or an impurity. The choice between GC and HPLC is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of a typical validated GC-FID method with derivatization and a representative HPLC-ELSD method for the analysis of aliphatic diols. While specific data for this compound is not extensively published, the values presented are based on established methods for structurally similar compounds and serve as a reliable benchmark.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID) with SilylationHigh-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
Principle Separation of volatile derivatives in the gas phase based on boiling point and polarity, with detection by flame ionization.Separation in the liquid phase based on polarity, with detection based on light scattering of nebulized, non-volatile analyte particles.
Derivatization Mandatory (e.g., silylation) to increase volatility.Not typically required.
Linearity Range Typically in the low ppm to percentage range.Generally in the low µg/mL to mg/mL range.
Limit of Detection (LOD) Low ng/mL to µg/mL range.~0.02 - 0.04 µg on-column.[1]
Limit of Quantitation (LOQ) µg/mL range.~0.04 - 0.10 µg on-column.[1]
Precision (%RSD) Typically <5% for intra- and inter-day precision.Repeatability <2%, Intermediate precision <5%.[1]
Accuracy (% Recovery) Generally within 95-105%.Typically 93-109%.[1]
Sample Throughput Moderate, includes derivatization step.High, direct injection is often possible.
Selectivity High, based on chromatographic separation of derivatives.Good, dependent on chromatographic separation.
Matrix Effects Can be significant, requiring careful sample preparation and potential matrix-matched calibration.Can be influenced by non-volatile matrix components; mobile phase composition is critical.

Experimental Workflows and Logical Relationships

The selection and implementation of an analytical method for this compound quantification follows a structured workflow, from sample preparation to data analysis. The following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

Experimental Workflow for this compound Analysis General Experimental Workflow for this compound Analysis cluster_prep cluster_analysis sample Sample Collection (e.g., Polymer Matrix, Biological Fluid) prep Sample Preparation sample->prep extraction Extraction of this compound (e.g., Solvent Extraction, SPE) prep->extraction derivatization Derivatization (for GC) (e.g., Silylation) extraction->derivatization If GC analysis Chromatographic Analysis extraction->analysis If HPLC derivatization->analysis gc GC-FID analysis->gc hplc HPLC-ELSD analysis->hplc data Data Acquisition and Processing gc->data hplc->data quant Quantification (Calibration Curve) data->quant report Reporting of Results quant->report

General workflow for this compound analysis.

The decision to employ either GC-FID or HPLC-ELSD depends on several factors related to the sample and the analytical requirements.

Method Selection Logic Decision Tree for Method Selection node_rect node_rect start Analyze this compound? volatile Is the analyte volatile or thermally stable? start->volatile derivatize Is derivatization acceptable? volatile->derivatize No gc_method Use GC-FID volatile->gc_method Yes derivatize->gc_method Yes hplc_method Use HPLC-ELSD derivatize->hplc_method No

Decision tree for selecting an analytical method.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of quantitative analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID) with Silylation

This method is suitable for the quantification of this compound in various matrices, provided the diol can be extracted and derivatized.

1. Sample Preparation:

  • Extraction: For a polymer matrix, dissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate the polymer by adding a non-solvent (e.g., methanol). The this compound will remain in the liquid phase. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the diol and remove interfering matrix components.

  • Derivatization (Silylation): Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine (B92270) or acetonitrile (B52724). Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 or DB-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness).

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 270°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Quantification is performed using an external or internal standard calibration curve. An internal standard (e.g., 1,8-Octanediol) is recommended to compensate for variations in injection volume and derivatization efficiency.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)

This method offers a direct analysis of this compound without the need for derivatization, making it a faster alternative for cleaner sample matrices.

1. Sample Preparation:

  • Extraction: Similar to the GC-FID method, extract this compound from the sample matrix using an appropriate solvent. Ensure the final sample is dissolved in the mobile phase or a compatible solvent.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

2. HPLC-ELSD Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with an Evaporative Light Scattering Detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B129727) (B). A typical gradient could be: 0-10 min, 10-90% B; 10-15 min, 90% B; 15-16 min, 90-10% B; 16-20 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve of peak area versus concentration of this compound standards. Due to the non-linear response of the ELSD, a polynomial or logarithmic calibration curve may be required.

Conclusion

Both GC-FID with derivatization and HPLC-ELSD are viable techniques for the quantitative analysis of this compound in chemical mixtures. The choice of method will depend on the specific requirements of the analysis.

  • GC-FID is a highly sensitive and selective method, particularly suitable for complex matrices where extensive cleanup and derivatization are feasible. The use of a mass spectrometric detector (GC-MS) can provide even greater selectivity and structural confirmation.

  • HPLC-ELSD offers a simpler and faster workflow by eliminating the need for derivatization, making it an excellent choice for routine analysis of relatively clean samples.

For any given application, it is crucial to perform a thorough method validation to ensure the accuracy, precision, and reliability of the quantitative results. This includes assessing linearity, limit of detection, limit of quantitation, accuracy, precision, and specificity in the actual sample matrix.

References

Comparing the efficiency of different catalysts for 1,6-Heptanediol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficiency in 1,6-Heptanediol Synthesis

The synthesis of this compound, a valuable monomer and fine chemical, is predominantly achieved through the catalytic hydrogenation of suberic acid or its corresponding esters. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides a comparative overview of different catalytic systems, supported by experimental data from analogous reactions, to assist researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The following table summarizes the performance of various catalyst types for the synthesis of α,ω-diols from dicarboxylic acids. While direct comparative data for this compound is limited in publicly available literature, the data presented here for similar substrates, such as adipic acid, provides a strong basis for performance expectation.

Catalyst SystemStarting MaterialConversion (%)Selectivity to Diol (%)Yield (%)Reaction ConditionsReference Analogy
Re-Pd/SiO₂ Dicarboxylic Acids>9571-8971-89140 °C, 8.0 MPa H₂, 1,4-dioxane (B91453), 24 h[1]
Ru-based (homogeneous) Carboxylic AcidsHighHighNot specified160 °C, 8.0 MPa H₂, various solvents[2]
Ru(acac)₃ with Ligands Carboxylic AcidsHighHighNot specifiedNot specified[3]
Heterogeneous Ru C₄-C₇ Dicarboxylic AcidsHighHighNot specifiedHigh temperature and pressure[4]

Note: The data for Re-Pd/SiO₂ is based on the hydrogenation of succinic, glutaric, and adipic acids[1]. Performance for suberic acid is expected to be within this range under optimized conditions. Ruthenium-based systems have shown broad applicability for carboxylic acid hydrogenation, suggesting their potential for this compound synthesis[2][3][4].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using a heterogeneous catalyst, based on established procedures for similar transformations.

Protocol 1: Hydrogenation of Suberic Acid using a Heterogeneous Catalyst (e.g., Re-Pd/SiO₂)

This protocol is adapted from the hydrogenation of dicarboxylic acids as described in the literature[1].

1. Catalyst Preparation (Impregnation Method):

  • The SiO₂ support is dried under vacuum at 150°C for 12 hours.

  • An aqueous solution of PdCl₂ and HReO₄ is prepared with the desired metal loading and ratio (e.g., Re/Pd molar ratio of 8).

  • The support is impregnated with the metal precursor solution.

  • The impregnated support is dried at 120°C for 12 hours, followed by calcination in air at 500°C for 3 hours.

  • Prior to the reaction, the catalyst is reduced. For ex situ liquid-phase reduction, the catalyst is treated with H₂ (8.0 MPa) in 1,4-dioxane at 140°C for 1 hour in an autoclave[1].

2. Hydrogenation Reaction:

  • A high-pressure autoclave reactor is charged with suberic acid (e.g., 1 mmol), the pre-reduced catalyst (e.g., 0.1 g), and a solvent (e.g., 20 mL of 1,4-dioxane).

  • The reactor is sealed, purged several times with H₂, and then pressurized to the desired pressure (e.g., 8.0 MPa).

  • The reaction mixture is heated to the desired temperature (e.g., 140°C) and stirred for the specified duration (e.g., 24 hours).

  • After the reaction, the reactor is cooled to room temperature and depressurized.

3. Product Analysis:

  • The catalyst is separated from the reaction mixture by centrifugation or filtration.

  • The liquid phase is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of suberic acid and the selectivity towards this compound and other products. An internal standard is used for quantification.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficiency of different catalysts for this compound synthesis.

G cluster_prep Catalyst Preparation cluster_react Hydrogenation Reaction cluster_analysis Analysis & Comparison cat_a Catalyst A Synthesis react_a Reaction with Cat. A cat_a->react_a cat_b Catalyst B Synthesis react_b Reaction with Cat. B cat_b->react_b cat_c Catalyst C Synthesis react_c Reaction with Cat. C cat_c->react_c analysis GC/GC-MS Analysis react_a->analysis react_b->analysis react_c->analysis data_comp Data Comparison (Conversion, Selectivity, Yield) analysis->data_comp conclusion Optimal Catalyst Selection data_comp->conclusion start Define Reaction Parameters (Substrate, Temp, Pressure) start->cat_a start->cat_b start->cat_c

References

Validation of analytical methods for the detection and quantification of 1,6-Heptanediol.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for 1,6-Heptanediol Quantification

For researchers, scientists, and drug development professionals, the accurate detection and quantification of compounds like this compound are critical for ensuring product quality, stability, and safety. This guide provides an objective comparison of common analytical methods for the determination of this compound. While specific validated method data for this compound is not extensively published, this guide synthesizes information from analogous long-chain diols to present a robust comparison between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques.

The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS). The choice between these methods often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for derivatization.

Comparison of Analytical Methods

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For diols like this compound, which have limited volatility due to their polar hydroxyl groups, a derivatization step is typically required to convert them into more volatile species.[1] This process, often silylation, adds to the sample preparation time.[2][3] In contrast, High-Performance Liquid Chromatography is well-suited for non-volatile and thermally labile compounds, and can often analyze diols directly without derivatization, simplifying the sample preparation workflow.[1][4]

The following table summarizes the typical performance characteristics of these analytical methods, based on data from structurally similar long-chain diols.

Table 1: Performance Comparison of Analytical Methods for Long-Chain Diol Analysis

Validation ParameterGas Chromatography (GC-FID/GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC-ELSD/HPLC-MS)
Specificity High, especially with MS detection, which provides mass fragmentation patterns for identification.Good to High. HPLC-MS offers high specificity. HPLC-ELSD is a universal detector and may have interferences from other non-volatile compounds.
Linearity (r²) Typically ≥ 0.99[5][6]Typically ≥ 0.99[7]
Limit of Detection (LOD) Low (ng/mL to pg/mL range with MS)Moderate to Low (µg/mL to ng/mL range)[7]
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range with MS)[1][8]Moderate to Low (µg/mL to ng/mL range)[7]
Accuracy (% Recovery) Typically 80-120%[6]Typically 80-120%[9][10]
Precision (%RSD) Typically ≤ 15%[6][9]Typically ≤ 15%[7][9]
Key Considerations Requires derivatization, which can add complexity and potential for variability.[1] Excellent for volatile impurities.No derivatization is generally needed, leading to simpler sample preparation.[1] Suitable for a wider range of polar and non-volatile compounds.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the analysis of long-chain diols, adaptable for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation

This method involves the derivatization of the diol to its more volatile trimethylsilyl (B98337) (TMS) ether, followed by GC analysis.

a. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

  • Add 1 mL of a suitable solvent, such as pyridine (B92270) or N,N-Dimethylformamide (DMF).[1]

  • Add 200 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]

  • Cool the vial to room temperature before injection.

b. GC-FID Conditions:

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.[11]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[11][12]

  • Inlet Temperature: 250°C.[12]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.[11]

c. Data Analysis: The quantification is performed by comparing the peak area of the this compound derivative to a calibration curve prepared from standards that have undergone the same derivatization process.

Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This method allows for the direct analysis of this compound without the need for derivatization.

a. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent, such as methanol (B129727) or a methanol/isopropanol mixture, to a final concentration of 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

b. HPLC-ELSD Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of Water (A) and Acetonitrile or Methanol (B).

  • Gradient Program:

    • Start with 70% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Nebulizer Temperature: 40°C.[1]

  • Evaporator Temperature: 60°C.[1]

  • Gas Flow Rate (Nitrogen): 1.5 L/min.[1]

c. Data Analysis: Quantification is achieved by comparing the peak area of this compound to a calibration curve generated from standard solutions.

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting an appropriate analytical technique.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Develop Validation Protocol method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Method Implementation documentation->end

Caption: General workflow for analytical method validation.

logical_relationship_diagram analyte_properties Analyte Properties: This compound (Polar, Non-volatile) gc_path Gas Chromatography (GC) analyte_properties->gc_path hplc_path High-Performance Liquid Chromatography (HPLC) analyte_properties->hplc_path derivatization Derivatization Required (e.g., Silylation) gc_path->derivatization no_derivatization Direct Analysis (No Derivatization) hplc_path->no_derivatization gc_fid GC-FID derivatization->gc_fid gc_ms GC-MS derivatization->gc_ms hplc_elsd HPLC-ELSD no_derivatization->hplc_elsd hplc_ms HPLC-MS no_derivatization->hplc_ms

Caption: Decision pathway for selecting an analytical method.

References

Thermal Stability of 1,6-Heptanediol: A Comparative Analysis with Other Linear Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thermal Properties

The thermal stability of diols is a critical parameter in numerous applications, including the synthesis of polymers, as solvents in drug formulations, and in the creation of advanced materials. Understanding the temperature at which a diol begins to decompose is essential for defining safe processing and storage conditions. This guide provides a comparative analysis of the thermal stability of 1,6-Heptanediol against other linear α,ω-diols, supported by established principles of chemical stability and detailed experimental protocols for thermogravimetric analysis (TGA).

Influence of Chain Length on Thermal Stability

Therefore, it is hypothesized that this compound will exhibit a higher decomposition temperature than shorter-chain diols like 1,4-Butanediol and 1,6-Hexanediol, and a lower decomposition temperature than longer-chain diols such as 1,8-Octanediol. However, this remains a projection in the absence of direct, side-by-side experimental data.

Quantitative Comparison of Thermal Decomposition

To illustrate how such a comparison would be presented, the following table summarizes hypothetical, yet representative, thermogravimetric analysis (TGA) data for a series of linear diols. Note: This data is for illustrative purposes and is intended to demonstrate the expected trends and the format of a comparative analysis. Actual experimental values may vary.

DiolMolecular FormulaMolecular Weight ( g/mol )Onset Decomposition T₅% (°C)Peak Decomposition Tₘₐₓ (°C)
1,4-ButanediolC₄H₁₀O₂90.12~180 - 200~210 - 230
1,6-HexanediolC₆H₁₄O₂118.17~200 - 220~230 - 250
This compound C₇H₁₆O₂ 132.20 ~210 - 230 ~240 - 260
1,8-OctanediolC₈H₁₈O₂146.23~220 - 240~250 - 270

T₅%: Temperature at which 5% weight loss is observed. Tₘₐₓ: Temperature of maximum rate of decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a detailed methodology for conducting a comparative thermal stability study of diols using Thermogravimetric Analysis (TGA).[1]

Objective: To determine and compare the onset and peak decomposition temperatures of this compound and other linear diols.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

  • Inert gas supply (e.g., Nitrogen or Argon) with flow control.

  • Alumina or platinum crucibles.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the diol sample into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA thermogram.

    • Determine the onset decomposition temperature (T₅%), defined as the temperature at which 5% weight loss occurs.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature (Tₘₐₓ), which corresponds to the maximum rate of weight loss.[2]

To ensure comparability of the results, it is crucial that all diol samples are analyzed under identical experimental conditions.

Visualization of the Experimental Workflow

The logical flow of the thermogravimetric analysis to determine the thermal stability of diols can be visualized as follows:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Analysis cluster_result Result weigh Weigh 5-10 mg of Diol place Place in TGA Crucible weigh->place load Load Sample into TGA place->load purge Purge with Inert Gas load->purge heat Heat at 10°C/min to 600°C purge->heat record Record Weight vs. Temperature heat->record plot Plot TGA Thermogram (% Weight Loss vs. Temp) record->plot dtg Calculate DTG Curve (First Derivative) plot->dtg determine_t5 Determine Onset T₅% plot->determine_t5 determine_tmax Determine Peak Tₘₐₓ dtg->determine_tmax compare Compare Thermal Stability of Diols determine_t5->compare determine_tmax->compare

Workflow for Thermogravimetric Analysis (TGA) of Diols.

References

Safety Operating Guide

Proper Disposal of 1,6-Heptanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference in the event of a spill or exposure to 1,6-Heptanediol, consult the Safety Data Sheet (SDS) and adhere to all institutional and local environmental regulations. This document provides comprehensive guidance on the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., tested according to EN 374).[1]To prevent skin contact.
Eye Protection Safety goggles or a face shield.[2]To protect against splashes and potential vapors.
Skin and Body Protection Protective clothing, such as a lab coat.[2]To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or mist is generated, a respirator with an appropriate filter for organic gases and vapors may be necessary.To avoid inhalation of potentially harmful vapors or dust.

Handle this compound in accordance with good industrial hygiene and safety practices.[1] Wash hands before breaks and at the end of the workday.[1]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to contain the substance and prevent further hazards.

  • Evacuate and Ventilate : Non-essential personnel should evacuate the area. Ensure the area is well-ventilated to disperse any potential vapors.

  • Contain Spill : Use inert absorbent materials, such as sand, earth, or universal binding agents, to soak up the spill.[3] Cover drains if necessary to prevent environmental contamination.[3]

  • Collect Contaminated Material : Carefully sweep up or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[3][4] Avoid creating dust.[4]

  • Decontaminate Area : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Properly Dispose of Waste : The collected contaminated material must be disposed of as hazardous waste through a licensed disposal company.[3]

Disposal Procedures for this compound Waste

Waste Identification and Segregation:

  • Identify the waste as non-halogenated organic waste.

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[5]

Containerization and Labeling:

  • Use a compatible container, preferably the original container if it is in good condition.

  • The container must be in good condition, not leaking, and have a secure cap.

  • Label the container clearly with the words "HAZARDOUS WASTE" and the chemical name "this compound".[6]

Storage:

  • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[2][4]

  • Segregate the container from incompatible materials.

Final Disposal:

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3] This is the recommended and most compliant method of disposal.

  • Incineration : A potential disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber.[1][3] This should only be performed by a licensed facility.

It is important to note that based on information for similar chemicals like 1,6-Hexanediol, this compound is not expected to be classified as a hazardous substance under major regulations.[7][8] However, it is still crucial to manage its disposal responsibly to minimize environmental impact.

Disposal Workflow

G A Identify this compound Waste B Segregate from Incompatible Materials A->B C Select Appropriate, Leak-Proof Container B->C D Label Container: 'HAZARDOUS WASTE' 'this compound' C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Licensed Waste Disposal Company E->F G Arrange for Pickup and Transportation F->G H Final Disposal at an Approved Facility (e.g., Incineration) G->H

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Guide for Handling 1,6-Heptanediol

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer key operational questions and ensure a safe laboratory environment.

Quantitative Data Summary

The following data is for the surrogate compound 1,7-Heptanediol and should be used as an estimation for this compound.

PropertyValue
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.2 g/mol
Appearance Clear, colorless liquid
Melting Point 17 - 19 °C / 62.6 - 66.2 °F[1][2]
Boiling Point 259 °C / 498.2 °F at 760 mmHg[1][2]
Flash Point > 110 °C / > 230 °F[1]
Specific Gravity 0.951 g/cm³[1][2]
Vapor Density > 1.0 (Air = 1)[1]

Operational and Safety Protocols

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure. The following equipment is mandatory when handling this compound.

  • Hand Protection: Wear chemical-resistant gloves such as nitrile rubber.[3] Gloves must be inspected for integrity before each use.[3] Contaminated gloves should be disposed of in accordance with laboratory best practices.[3]

  • Eye and Face Protection: Use chemical safety goggles that meet approved government standards (e.g., NIOSH in the US or EN 166 in the EU).[3][4] A face shield should be worn over safety glasses if there is a significant risk of splashing.

  • Body Protection: A standard laboratory coat is required.[4] For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat. Ensure clothing fully covers the skin.

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1][3] If aerosols or mists are generated, work should be conducted in a chemical fume hood. If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]

  • Foot Protection: Closed-toe shoes that cover the entire foot are mandatory in the laboratory. Do not wear sandals or perforated shoes.[6]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining chemical integrity and laboratory safety.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred environment for all transfer and handling procedures.[7]

  • Avoidance of Exposure: Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes.[3] Do not smell or taste chemicals.[6]

  • Safe Transfer: When pouring or transferring the chemical, use a secondary container or tray to contain potential spills.[8] Open containers slowly and away from your face.[8]

  • Hygiene: Do not eat, drink, smoke, or apply cosmetics in the work area.[6] Always wash hands thoroughly with soap and water after handling the chemical.[6][9]

Storage:

  • Container: Store in the original, tightly sealed container.[3][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

  • Conditions: Store in a cool, dry, and well-ventilated area.[3][5] The recommended storage temperature is between 15–25 °C.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][5] Store away from food, drink, and animal feedingstuffs.[5][9]

Disposal Plan

Chemical waste must be managed to ensure environmental safety and regulatory compliance.

  • Waste Classification: Users must classify chemical waste in accordance with local, regional, and national hazardous waste regulations.

  • Collection: Collect surplus and non-recyclable solutions in designated, labeled waste containers. Do not dispose of this compound down the drain or in general trash.[3][7]

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company for proper disposal. Keep waste chemicals in suitable, closed containers.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[9] Seek medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[1][3] If irritation persists after washing, seek medical attention.

  • Inhalation: Move the exposed person to fresh air immediately.[1][3] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][9] Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[10]

Emergency Workflow: Chemical Spill Response

The following diagram outlines the logical steps for responding to a chemical spill in the laboratory.

G spill Spill Detected assess Assess Spill Size (Major vs. Minor) spill->assess evacuate Evacuate Area Alert Others & EHS assess->evacuate Major ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Minor safe Area is Safe for Re-entry evacuate->safe After EHS Clearance contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Material into Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area with Soap & Water cleanup->decontaminate dispose Dispose of Waste via Proper Channels decontaminate->dispose dispose->safe

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Heptanediol
Reactant of Route 2
Reactant of Route 2
1,6-Heptanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.